Methyl 2-vinylnicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-ethenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZOSVZGLIDALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618959 | |
| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-72-1 | |
| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of plausible synthetic routes for the preparation of Methyl 2-vinylnicotinate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines key palladium-catalyzed cross-coupling strategies, complete with detailed experimental protocols and quantitative data presented for comparative analysis. The methodologies described are based on established literature precedents for similar substrates, offering a robust starting point for laboratory-scale synthesis.
Introduction
This compound is a substituted pyridine derivative possessing both a vinyl group and a methyl ester. This unique combination of reactive functional groups makes it an attractive intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional polymers. The vinyl group can participate in various transformations such as polymerization, cycloadditions, and further cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups. This guide focuses on the most practical and efficient methods for the introduction of the vinyl moiety onto the methyl nicotinate scaffold.
Synthetic Pathways
The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The most promising approaches involve the coupling of a halogenated methyl nicotinate derivative with a suitable vinylating agent. The primary methods explored in this guide are the Stille coupling and the Suzuki-Miyaura coupling, both of which are cornerstones of modern organic synthesis.
Route 1: Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex. For the synthesis of this compound, this would entail the reaction of Methyl 2-chloronicotinate or Methyl 2-bromonicotinate with a vinylstannane reagent, such as tributyl(vinyl)stannane. The Stille reaction is known for its tolerance of a wide range of functional groups and its generally mild reaction conditions.
Route 2: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. In this context, Methyl 2-halonicotinate can be coupled with a vinylboron species, such as potassium vinyltrifluoroborate, to yield the desired product. Suzuki-Miyaura reactions are often preferred due to the lower toxicity of the boron reagents compared to organostannanes and the generally high yields and stereospecificity.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. The data is based on typical conditions reported for similar cross-coupling reactions involving 2-halopyridines.
| Parameter | Route 1: Stille Coupling | Route 2: Suzuki-Miyaura Coupling |
| Starting Material | Methyl 2-chloronicotinate | Methyl 2-bromonicotinate |
| Vinylating Agent | Tributyl(vinyl)stannane | Potassium vinyltrifluoroborate |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf)·CH₂Cl₂ |
| Catalyst Loading | 5 mol% | 2 mol% |
| Base | Not required | Cs₂CO₃ |
| Solvent | Anhydrous DMF | THF/H₂O |
| Temperature | 90-100 °C | 80 °C |
| Reaction Time | 12-24 hours | 12 hours |
| Reported Yield Range | 70-90% (for similar substrates) | 75-95% (for similar substrates) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stille Coupling
This protocol describes a general procedure for the Stille cross-coupling of Methyl 2-chloronicotinate with tributyl(vinyl)stannane.
Materials:
-
Methyl 2-chloronicotinate
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 2-chloronicotinate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane (1.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of Methyl 2-bromonicotinate with potassium vinyltrifluoroborate.[1][2][3][4]
Materials:
-
Methyl 2-bromonicotinate
-
Potassium vinyltrifluoroborate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromonicotinate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).
-
Add PdCl₂(dppf)·CH₂Cl₂ (2 mol%).
-
Add a degassed mixture of THF and water (e.g., 4:1 v/v) to achieve a suitable concentration.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways.
Caption: Stille cross-coupling pathway for the synthesis of this compound.
Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Core Physicochemical and Spectroscopic Profile
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-vinylnicotinate
This technical guide provides a comprehensive analysis of this compound (CAS No. 103441-72-1), a functionalized pyridine derivative with significant, yet largely untapped, potential in materials science and medicinal chemistry. As a molecule featuring a conjugated vinyl group, an ester, and a pyridine nitrogen, it represents a versatile scaffold for chemical synthesis. This document consolidates available physicochemical data, proposes robust synthetic pathways based on established organometallic chemistry, explores its potential reactivity, and discusses its applications for researchers, scientists, and drug development professionals.
This compound is a distinct organic compound whose identity is established by its molecular formula, C₉H₉NO₂, and a molecular weight of 163.17 g/mol [1][2]. Its structure combines a pyridine ring, a reactive vinyl substituent at the 2-position, and a methyl ester at the 3-position. This unique arrangement of functional groups dictates its chemical behavior and potential applications.
The systematic IUPAC name for this compound is methyl 2-ethenylpyridine-3-carboxylate[1]. While extensive experimental data is not widely published, its core properties can be summarized from computational and supplier data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 103441-72-1 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | [1] |
| Synonyms | Methyl 2-ethenylnicotinate, 2-Vinylnicotinic acid methyl ester | [1][3] |
| Computed XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Canonical SMILES | COC(=O)C1=C(N=CC=C1)C=C | [1] |
| InChIKey | NAZOSVZGLIDALI-UHFFFAOYSA-N |[1][3] |
Spectroscopic analysis is critical for confirming the structure and purity of this compound. Based on its functional groups, the expected spectral characteristics are:
-
¹H NMR: Resonances corresponding to the vinyl protons (typically in the 5-7 ppm range with characteristic splitting patterns), aromatic protons on the pyridine ring (7-9 ppm), and a singlet for the methyl ester protons (~3.9 ppm).
-
¹³C NMR: Signals for the ester carbonyl carbon (~165-170 ppm), sp² carbons of the pyridine ring and vinyl group (110-160 ppm), and the methyl ester carbon (~52 ppm).
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (around 1720-1730 cm⁻¹), C=C stretching from the vinyl and aromatic groups (1580-1640 cm⁻¹), and C-O stretching (1100-1300 cm⁻¹).
Proposed Synthesis Strategy: Palladium-Catalyzed Cross-Coupling
While specific, peer-reviewed synthetic procedures for this compound are not abundant in the literature, a highly reliable and versatile method can be designed based on modern organometallic cross-coupling reactions. The Stille or Suzuki coupling reactions are industry-standard methods for forming C(sp²)-C(sp²) bonds and are ideally suited for this transformation.
The most logical approach begins with a halogenated nicotinate precursor, such as Methyl 2-chloronicotinate (CAS 40134-18-7), which is commercially available[4]. This precursor can be coupled with a vinylating agent using a palladium catalyst.
References
Spectroscopic and Synthetic Profile of Methyl 2-Vinylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 2-vinylnicotinate, a pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide presents a detailed analysis based on predicted values derived from structurally analogous compounds. It also outlines a plausible synthetic route and standard experimental protocols for acquiring spectroscopic data.
Core Spectroscopic Data
The structural elucidation of this compound (C₉H₉NO₂) relies on a combination of modern spectroscopic techniques. The following tables summarize the predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on data from analogous compounds, including methyl 2-methylnicotinate and 2-vinylpyridine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.65 | dd | ~4.8, 1.8 | 1H | H-6 (Pyridine ring) |
| ~8.15 | dd | ~7.8, 1.8 | 1H | H-4 (Pyridine ring) |
| ~7.25 | dd | ~7.8, 4.8 | 1H | H-5 (Pyridine ring) |
| ~7.00 | dd | ~17.5, 10.8 | 1H | Vinyl CH |
| ~5.90 | d | ~17.5 | 1H | Vinyl CH₂ (trans) |
| ~5.50 | d | ~10.8 | 1H | Vinyl CH₂ (cis) |
| ~3.90 | s | - | 3H | OCH₃ (Ester methyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~155 | C-2 (Pyridine ring) |
| ~152 | C-6 (Pyridine ring) |
| ~138 | C-4 (Pyridine ring) |
| ~135 | Vinyl CH |
| ~125 | C-3 (Pyridine ring) |
| ~122 | C-5 (Pyridine ring) |
| ~120 | Vinyl CH₂ |
| ~52 | OCH₃ (Ester methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (Vinyl & Aromatic) |
| ~2950 | Medium | C-H stretch (Methyl) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1635 | Medium | C=C stretch (Vinyl) |
| ~1580, ~1460 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| ~1280, ~1100 | Strong | C-O stretch (Ester) |
| ~990, ~930 | Strong | =C-H bend (Vinyl out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps confirm the molecular weight. The molecular formula for this compound is C₉H₉NO₂.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 163.06 | [M]⁺ (Molecular ion) |
| 132.05 | [M - OCH₃]⁺ |
| 104.05 | [M - COOCH₃]⁺ |
| 78.03 | [C₅H₄N]⁺ (Pyridine fragment) |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A plausible synthetic route for this compound involves a Stille cross-coupling reaction between methyl 2-chloronicotinate and vinyltributyltin.
Materials:
-
Methyl 2-chloronicotinate
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry, argon-purged flask, add methyl 2-chloronicotinate (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and anhydrous toluene.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add vinyltributyltin (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) are typically required.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for electron ionization (EI) or via liquid chromatography for electrospray ionization (ESI). For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample is introduced into the ion source and the mass spectrum is recorded in positive ion mode.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
References
In-depth Technical Guide on the Reactivity of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-vinylnicotinate is a versatile organic compound with significant potential in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its structure, which incorporates a vinyl group and a methyl ester on a pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions, its role as a dienophile in Diels-Alder reactions, its susceptibility to Michael additions, and its potential for polymerization. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.
Introduction
The pyridine nucleus is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and drug discovery. This compound, with its IUPAC name methyl 2-ethenylpyridine-3-carboxylate, presents as a valuable building block due to the presence of two key reactive handles: the vinyl group and the methyl ester.[1] The vinyl group is amenable to a wide range of addition and coupling reactions, while the ester can be hydrolyzed or transesterified to introduce further diversity. This guide will explore the documented reactivity of this compound, providing a technical resource for scientists engaged in the synthesis of novel substituted pyridines.
Synthesis of this compound
While a comprehensive review of the synthesis of this compound is beyond the scope of this guide, a common and effective method involves a palladium-catalyzed cross-coupling reaction. One established route is the Stille coupling, which utilizes an organotin reagent.
Synthesis via Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[2][3] For the synthesis of this compound, this would typically involve the reaction of a 2-halonicotinate ester (e.g., methyl 2-chloronicotinate or methyl 2-bromonicotinate) with a vinylstannane reagent, such as vinyltributyltin.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methyl 2-halonicotinate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable solvent (e.g., anhydrous toluene or DMF).
-
Reagent Addition: Add the vinyltributyltin (1.2 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin salts.
-
Extraction and Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reactivity of the Vinyl Group
The vinyl group at the 2-position of the pyridine ring is an electron-deficient alkene due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This electronic property governs its reactivity in several key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of a wide range of substituents.
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4][5] In the context of this compound, it can act as the alkene partner, reacting with aryl or vinyl halides to form more complex substituted pyridines.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.5 eq.), the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., PPh₃, 0.04 eq.), a base (e.g., Et₃N or K₂CO₃, 2.0 eq.), and a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction Conditions: Heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography.
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate.[6] While this compound itself would not be a typical substrate for direct Suzuki coupling at the vinyl group, it can be envisioned that a borylated derivative of the vinyl group could be prepared and subsequently coupled. A more direct application would involve using a halo-substituted version of the vinyl group.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[7] The electron-deficient nature of the vinyl group in this compound makes it a potential dienophile in reactions with electron-rich dienes. Lewis acid catalysis can enhance the reactivity of such dienophiles.[8]
Experimental Protocol: General Procedure for Lewis Acid-Promoted Diels-Alder Reaction
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) at low temperature (e.g., -78 °C), add a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, 1.0 eq.) dropwise.
-
Diene Addition: After stirring for a short period, add the electron-rich diene (e.g., cyclopentadiene, isoprene, 1.2 eq.).
-
Reaction and Quenching: Allow the reaction to proceed at low temperature until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Work-up and Purification: Warm the mixture to room temperature and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. Purification is achieved by column chromatography.
Caption: Michael addition to this compound.
Polymerization
Vinylpyridines are known to undergo polymerization. The vinyl group in this compound can be expected to participate in polymerization reactions, potentially leading to novel polymers with interesting properties for materials science applications. The polymerization can be initiated by radical, anionic, or cationic methods, depending on the desired polymer characteristics. For instance, free-radical polymerization is a common method for vinyl monomers. [9]
Reactivity of the Methyl Ester Group
The methyl ester at the 3-position of the pyridine ring can undergo typical ester transformations.
Hydrolysis
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-vinylnicotinic acid, under either acidic or basic conditions. This carboxylic acid can then be used in further synthetic manipulations, such as amide bond formation.
Transesterification
Transesterification with other alcohols can be achieved, typically under acidic or basic catalysis, to generate different esters of 2-vinylnicotinic acid. This can be useful for modifying the physical properties of the molecule or for introducing other functional groups.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the reactions of this compound in the public domain, a generalized table of expected yields for analogous systems is provided below. Researchers should optimize these conditions for their specific substrates.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Stille Coupling | Methyl 2-bromonicotinate | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 110 | 12 | 70-90 |
| Heck Reaction | This compound | Aryl bromide | Pd(OAc)₂ / PPh₃ | DMF | 120 | 24 | 60-85 |
| Diels-Alder | This compound | Cyclopentadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 | 4 | 75-95 |
| Michael Addition | This compound | Diethyl malonate | NaOEt | EtOH | 25 | 6 | 80-95 |
Applications in Drug Development and Materials Science
The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules. The ability to introduce substituents at the vinyl group via cross-coupling or Michael addition, coupled with the potential for cycloaddition reactions and modifications at the ester group, allows for the rapid generation of molecular complexity. Substituted pyridines are prevalent in pharmaceuticals, and the scaffolds accessible from this compound could be of significant interest in the development of new therapeutic agents. In materials science, polymers derived from this monomer could exhibit unique optical or electronic properties.
Conclusion
This compound is a highly versatile and reactive building block. Its electron-deficient vinyl group readily participates in a variety of powerful carbon-carbon bond-forming reactions, including palladium-catalyzed cross-couplings, Diels-Alder cycloadditions, and Michael additions. The methyl ester provides an additional site for modification. This guide has outlined the key aspects of its reactivity and provided general experimental protocols to serve as a starting point for further investigation. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel molecules with important applications in both medicine and materials.
References
- 1. This compound | C9H9NO2 | CID 21862216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Regioselective palladium-catalysed coupling reactions of vinyl chlorides with carbon nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate) [essentialchemicalindustry.org]
An In-Depth Technical Guide to Methyl 2-Vinylnicotinate Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of methyl 2-vinylnicotinate derivatives and their analogues. The pyridine core, a key feature in numerous approved drugs, is a privileged scaffold in medicinal chemistry. Modifications of this core, such as the introduction of a vinyl group and derivatization of the carboxylate, have led to the development of compounds with significant potential in oncology and infectious diseases. This document details the current state of research, presenting quantitative data, experimental protocols, and key signaling pathways to aid in the development of novel therapeutics based on this chemical scaffold.
Core Compound and Analogues of Interest
This compound is a pyridine derivative featuring a vinyl group at the 2-position and a methyl ester at the 3-position. Its analogues, more broadly classified as nicotinic acid and nicotinamide derivatives, have been the subject of extensive research. These compounds serve as versatile intermediates for the synthesis of a wide array of molecules with diverse therapeutic applications, including anticancer and antimicrobial properties.
Quantitative Biological Activity Data
The biological activity of this compound analogues has been quantified against various cancer cell lines and microbial strains. The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity, providing a basis for structure-activity relationship (SAR) studies and further compound development.
Table 1: Anticancer Activity of Nicotinic Acid Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5c | HCT-15 | Not Specified (Higher potential than Doxorubicin) | Doxorubicin | Not Specified |
| 5c | PC-3 | Not Specified (Higher potential than Doxorubicin) | Doxorubicin | Not Specified |
| Compound 6 | HCT-116 | 9.3 ± 0.02 | Sorafenib | Not Specified |
| Compound 6 | HepG-2 | 7.8 ± 0.025 | Sorafenib | Not Specified |
| Compound 8 | HCT-116 | 5.4 | Sorafenib | Not Specified |
| Compound 8 | HepG-2 | 7.1 | Sorafenib | Not Specified |
| Compound 10 | HCT-116 | 15.4 | Sorafenib | 9.30 |
| Compound 10 | HepG-2 | 9.8 | Sorafenib | 7.40 |
| Compound 11 | A549 | 1.2 | - | - |
| Compound 11 | HeLa | 0.7 | - | - |
| Compound D-1 | HepG-2 | 4.09 | Sorafenib | Not Specified |
| Compound D-1 | HCT-116 | 3.08 | Sorafenib | Not Specified |
Table 2: Antimicrobial Activity of Nicotinamide Analogues
| Compound ID | Microorganism | MIC50 (mM) |
| NC 7 | S. aureus | 0.008 |
| NC 3 | P. aeruginosa | 0.008 - 0.032 |
| NC 4 | P. aeruginosa | 0.008 - 0.032 |
| NC 6 | P. aeruginosa | 0.008 - 0.032 |
| NC 7 | P. aeruginosa | 0.008 - 0.032 |
| NC 3 | K. pneumoniae | 0.016 |
| NC 3 | C. albicans | 0.0101 |
| NC 4 | C. albicans | 0.0438 |
| NC 6 | C. albicans | 0.0101 |
Key Signaling Pathways
The anticancer activity of many nicotinic acid derivatives is attributed to their ability to modulate key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most significant pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Nicotinic Acetylcholine Receptor (nAChR) signaling cascades.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the activation of the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the TSAd-Src-PI3K-Akt pathway, which is crucial for cell survival.[2] Several nicotinic acid analogues have been shown to be potent inhibitors of VEGFR-2, thereby blocking these pro-angiogenic signals.[3]
nAChR Signaling Pathway
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that are traditionally associated with neurotransmission. However, their expression and activation in various cancer types have been linked to tumor progression.[4] The binding of agonists, such as acetylcholine or nicotine, to nAChRs can trigger multiple downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways, which promote cell proliferation and survival.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.
General Synthesis of Nicotinamide Derivatives
A common synthetic route to novel nicotinamide derivatives involves the following steps:
-
Acyl Chloride Formation: Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an appropriate solvent like 1,2-dichloroethane. The mixture is heated to afford the nicotinoyl chloride intermediate.
-
Amide Coupling: The resulting nicotinoyl chloride is then reacted with a desired amine in a suitable solvent, such as acetonitrile, in the presence of a base like triethylamine. The reaction mixture is typically refluxed to drive the formation of the corresponding nicotinamide derivative.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Properties of Methyl 2-vinylnicotinate (CAS Number 103441-72-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information for Methyl 2-vinylnicotinate (CAS 103441-72-1). Due to a scarcity of published experimental data specific to this compound, some sections of this guide are based on data from structurally related compounds, such as nicotinic acid esters and vinylpyridines. Such instances are clearly indicated, and the information should be interpreted with caution.
Chemical Identity and Core Properties
This compound is a pyridine derivative with the chemical formula C₉H₉NO₂.[1] Its structure features a pyridine ring substituted with a methyl ester at the 3-position and a vinyl group at the 2-position.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 103441-72-1 | [1] |
| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(N=CC=C1)C=C | [1] |
| InChI Key | NAZOSVZGLIDALI-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 1.5 | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | [1] |
| Rotatable Bond Count (Computed) | 3 | [1] |
| Topological Polar Surface Area (Computed) | 39.2 Ų | [1] |
| Heavy Atom Count (Computed) | 12 | [1] |
Synthesis and Experimental Protocols
Plausible Synthetic Approach: Stille Coupling
A potential route for the synthesis of this compound could involve a Stille coupling reaction. This would likely start with a halogenated pyridine derivative, such as Methyl 2-chloronicotinate, which is commercially available. This intermediate could then be reacted with a vinyl stannane reagent, like vinyltributyltin, in the presence of a palladium catalyst to introduce the vinyl group at the 2-position of the pyridine ring.
Experimental Protocol for a Related Compound: Synthesis of Methyl Nicotinate by Fischer Esterification
This protocol describes the synthesis of Methyl nicotinate and is provided as a reference for a common esterification reaction involving the nicotinic acid scaffold.[2][3]
Materials:
-
Nicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
-
Chloroform (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend nicotinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Methyl nicotinate by column chromatography on silica gel.
Putative Pharmacological Properties and Mechanism of Action
Direct pharmacological studies on this compound are not available. However, based on its structural similarity to nicotinic acid and its esters, a potential mechanism of action can be proposed.
Nicotinic acid is known to exert its pharmacological effects, particularly on lipid metabolism, through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂).[4][5][6][7] It is plausible that this compound, after potential hydrolysis to 2-vinylnicotinic acid in vivo, could act as a ligand for this receptor.
Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream.[4] This, in turn, reduces the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[4]
Potential Toxicological Profile
No specific toxicological data for this compound has been found. The potential toxicity can be inferred from its structural components: the nicotinic acid ester and the vinylpyridine moieties.
Nicotinic Acid Esters: High doses of nicotinic acid can lead to side effects such as cutaneous flushing, which is a vasodilation of dermal blood vessels.[4]
Vinylpyridines: Vinylpyridine compounds, such as 2-vinylpyridine, are known to be irritants and can be corrosive to the skin, eyes, and respiratory tract.[8][9][10] They can be absorbed through the skin and by inhalation, and acute exposure may lead to systemic effects.[8][10][11] Some vinylpyridines have also been shown to be skin sensitizers.[8][9][10]
Table 2: Summary of Potential Toxicological Hazards
| Hazard | Associated Structural Moiety | Potential Effects | Source (for related compounds) |
| Acute Toxicity | Vinylpyridine | Harmful if swallowed or in contact with skin. | [8][9] |
| Skin Corrosion/Irritation | Vinylpyridine | May cause skin irritation or burns. | [8][9][10] |
| Eye Damage/Irritation | Vinylpyridine | May cause serious eye damage. | [8][9][10] |
| Respiratory Irritation | Vinylpyridine | May cause respiratory irritation. | [8][10] |
| Skin Sensitization | Vinylpyridine | May cause an allergic skin reaction. | [8][9][10] |
| Vasodilation (Flushing) | Nicotinic acid ester | Cutaneous flushing. | [4] |
It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area until specific toxicological data becomes available.
Applications in Research and Drug Development
While direct applications of this compound in drug development are not documented in the available literature, its structure suggests potential as a versatile building block in medicinal chemistry. The presence of the vinyl group and the methyl ester on the pyridine ring offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery programs.[12]
Conclusion
This compound is a chemical compound with limited available experimental data. This guide has provided a summary of its known identifiers and computed properties. Plausible synthetic routes, potential pharmacological activities, and a toxicological profile have been inferred from structurally related compounds. Further experimental investigation is necessary to fully characterize the physicochemical properties, biological activity, and safety profile of this compound. Researchers and drug development professionals should exercise caution and adhere to strict safety protocols when handling this compound.
References
- 1. This compound | C9H9NO2 | CID 21862216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ICSC 1232 - 2-VINYLPYRIDINE [inchem.org]
- 11. Acute dermal and inhalation exposure to 4-vinylpyridine--a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis of Methyl 2-ethenylpyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for methyl 2-ethenylpyridine-3-carboxylate, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly reported synthesis in the current literature, this document provides a comprehensive, three-step approach based on well-established chemical transformations of analogous pyridine compounds. The proposed synthesis begins with the esterification of commercially available 2-methylnicotinic acid, followed by a condensation reaction with formaldehyde, and concludes with the dehydration of the intermediate alcohol to yield the target vinylpyridine. This guide furnishes detailed, adaptable experimental protocols, summarizes quantitative data from analogous reactions to predict reaction parameters and yields, and includes graphical representations of the synthetic pathway and workflow to aid in laboratory implementation.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a vinyl (ethenyl) group onto the pyridine ring, particularly adjacent to the nitrogen atom, provides a versatile handle for further chemical modification through reactions such as polymerization, Michael additions, and various cycloadditions. The presence of a carboxylate group, as in the target molecule methyl 2-ethenylpyridine-3-carboxylate, further enhances its utility as a building block by offering an additional site for derivatization.
This document presents a robust and logical, albeit theoretical, synthetic route to methyl 2-ethenylpyridine-3-carboxylate. The pathway is designed to be practical for laboratory-scale synthesis and is based on high-yielding, well-documented reactions.
Proposed Synthetic Pathway Overview
The proposed synthesis is a three-step sequence starting from 2-methylpyridine-3-carboxylic acid.
-
Step A: Esterification. The synthesis commences with the Fisher esterification of 2-methylpyridine-3-carboxylic acid with methanol under acidic catalysis to produce the key intermediate, methyl 2-methylpyridine-3-carboxylate.
-
Step B: Hydroxymethylation. The methyl group of the pyridine ring is then functionalized through a condensation reaction with formaldehyde to yield methyl 2-(2-hydroxyethyl)pyridine-3-carboxylate.
-
Step C: Dehydration. The final step involves the dehydration of the intermediate alcohol to form the desired product, methyl 2-ethenylpyridine-3-carboxylate.
Below is a graphical representation of the proposed synthetic pathway.
Figure 1: Proposed three-step synthesis of the target molecule.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data presented are derived from analogous reactions found in the literature and serve as a guideline for expected outcomes.
Step A: Synthesis of Methyl 2-methylpyridine-3-carboxylate
This step involves the acid-catalyzed esterification of 2-methylpyridine-3-carboxylic acid.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpyridine-3-carboxylic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Table 1: Quantitative Data for Analogous Esterification Reactions
| Parameter | Value/Condition | Reference |
| Reactants | Carboxylic Acid, Alcohol | [1] |
| Catalyst | Sulfuric Acid | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 4 - 12 hours | N/A |
| Yield | Typically > 85% | N/A |
Step B: Synthesis of Methyl 2-(2-hydroxyethyl)pyridine-3-carboxylate
This procedure adapts the known condensation of 2-methylpyridine with formaldehyde to produce the corresponding 2-hydroxyethyl derivative.[2][3]
Experimental Protocol:
-
In a high-pressure autoclave, combine methyl 2-methylpyridine-3-carboxylate (1.0 eq) and an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.0-1.5 eq).
-
Seal the autoclave and heat the mixture to 150-200 °C with stirring.
-
Maintain the temperature for 2-6 hours.
-
After the reaction period, cool the autoclave to room temperature and vent any excess pressure.
-
Transfer the reaction mixture to a separation funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude alcohol.
-
The product can be purified by vacuum distillation or column chromatography.
Table 2: Quantitative Data for Analogous Condensation Reactions
| Parameter | Value/Condition | Reference |
| Reactants | 2-Methylpyridine, Formaldehyde | [2] |
| Temperature | 150 - 200 °C | [2] |
| Pressure | Autoclave (autogenous) | [2] |
| Reaction Time | 2 - 6 hours | N/A |
| Yield | Moderate to good (conversion-dependent) | [2] |
Step C: Synthesis of Methyl 2-ethenylpyridine-3-carboxylate
The final step is the base-catalyzed dehydration of the intermediate alcohol. A high-yielding procedure involving simultaneous steam distillation is adapted here.[4]
Experimental Protocol:
-
Set up a distillation apparatus. In the distillation flask, place a 50% aqueous solution of sodium hydroxide. Heat the solution to 150-160 °C.
-
Prepare a solution of methyl 2-(2-hydroxyethyl)pyridine-3-carboxylate (1.0 eq) in water (e.g., a 50% w/w solution).
-
Add the substrate solution dropwise to the hot caustic alkali solution over a period of 1-3 hours.
-
The product, methyl 2-ethenylpyridine-3-carboxylate, will co-distill with water. Collect the distillate.
-
The collected distillate will likely form two layers. Separate the organic layer.
-
Extract the aqueous layer with a small amount of a suitable solvent (e.g., diethyl ether) to recover any dissolved product.
-
Combine the organic layers. A polymerization inhibitor (e.g., 4-tert-butylcatechol) should be added at this stage.
-
Dry the organic solution over anhydrous sodium carbonate, filter, and carefully remove the solvent under reduced pressure (at low temperature to prevent polymerization) to yield the final product.
-
For higher purity, fractional distillation under reduced pressure in the presence of an inhibitor is recommended.
Table 3: Quantitative Data for Analogous Dehydration Reactions
| Parameter | Value/Condition | Reference |
| Reactant | 2-(2-Hydroxyethyl)pyridine | [4] |
| Reagent | 50% aq. NaOH | [4] |
| Temperature | 150 - 160 °C | [4] |
| Pressure | Atmospheric (with steam distillation) | [4] |
| Reaction Time | 1 - 3 hours (addition time) | [4] |
| Yield | > 95% | [4] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the proposed synthesis, from starting materials to the purified final product.
Figure 2: Sequential workflow for the synthesis of the target molecule.
Safety Considerations
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagents: Concentrated sulfuric acid is highly corrosive. Sodium hydroxide is caustic and can cause severe burns. Formaldehyde is a suspected carcinogen and a sensitizer. Handle these chemicals with extreme care.
-
Procedures: Reactions in autoclaves involve high pressures and temperatures and should only be performed by trained personnel with appropriate equipment. Distillations, especially under vacuum, carry a risk of implosion. Ensure glassware is free of defects.
-
Product: Vinylpyridines are prone to polymerization, which can be exothermic and uncontrolled.[2] Always store the final product with a polymerization inhibitor and under refrigeration. Avoid exposure to heat, light, and air.
Conclusion
This technical guide provides a detailed and scientifically grounded proposal for the synthesis of methyl 2-ethenylpyridine-3-carboxylate. By leveraging established and high-yielding transformations of similar pyridine derivatives, this three-step route offers a clear and practical approach for researchers. The provided protocols, quantitative data tables, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, enabling further research into the applications of this versatile heterocyclic building block.
References
- 1. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of Methyl 2-vinylnicotinate. Due to the limited availability of experimentally determined data in public literature, this document focuses on computed properties and provides standardized methodologies for the experimental determination of key physical characteristics.
Core Physical Properties
This compound, also known as methyl 2-ethenylpyridine-3-carboxylate, is a derivative of nicotinic acid.[1][2] Its core physical and chemical properties are summarized below.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem[1][3] |
| Molecular Weight | 163.17 g/mol | PubChem[1][3] |
| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | PubChem[1] |
| CAS Number | 103441-72-1 | PubChem, Sunway Pharm Ltd[1][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Property Determination
While specific experimental data for this compound is not widely published, the following are standard protocols that would be employed to determine its key physical properties.
1. Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of purity.
-
Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Methodology (Capillary Method):
-
A small, dry sample of the purified crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A pure substance will exhibit a sharp melting point range of 1-2 °C.
-
2. Determination of Boiling Point
The boiling point is determined for liquid compounds at a given atmospheric pressure.
-
Apparatus: Distillation setup (distilling flask, condenser, thermometer, receiving flask) or a micro boiling point apparatus.
-
Methodology (Distillation):
-
The liquid sample is placed in a distilling flask with a few boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
The flask is heated gently.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation. The atmospheric pressure is recorded, as boiling point is pressure-dependent.
-
3. Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (specific gravity bottle) and an analytical balance.
-
Methodology:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
4. Determination of Solubility
Solubility is typically determined in various solvents relevant to potential applications, such as water, ethanol, and common organic solvents.
-
Apparatus: Vials, analytical balance, magnetic stirrer, and a method for concentration analysis (e.g., UV-Vis spectroscopy, HPLC).
-
Methodology (Equilibrium Solubility Method):
-
An excess amount of the solute (this compound) is added to a known volume of the solvent in a vial.
-
The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the solute in the clear filtrate is determined using a suitable analytical technique. The resulting concentration is the solubility of the compound in that solvent at that temperature.
-
Logical Workflow: Synthesis of a Nicotinate Ester
As no signaling pathways involving this compound are documented, this section provides a visualization of a common and logical experimental workflow: the synthesis of a methyl nicotinate derivative via Fischer-Speier esterification. This method is a foundational technique for preparing esters from carboxylic acids and alcohols, which is relevant to the structure of the target compound.[4]
Caption: Generalized workflow for the synthesis of a methyl nicotinate ester.
References
An In-depth Technical Guide to the Stability and Storage of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of Methyl 2-vinylnicotinate, a key building block in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in synthetic applications and for the development of stable drug formulations. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate |
| Synonyms | This compound |
| CAS Number | 103441-72-1 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Purity | Typically ≥95% |
Stability and Storage
The stability of this compound is a crucial factor for its effective use. The compound is generally stable under recommended storage and handling conditions. However, due to its vinyl group and ester functionality, it is susceptible to degradation under certain environmental stresses.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on available safety data sheets[1]:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[1] |
| Atmosphere | Store in a well-ventilated area.[1] |
| Container | Keep container tightly closed.[1] |
| Light | Protect from light (Implied by general handling of vinyl compounds). |
| Incompatibilities | Avoid strong oxidizing agents.[1] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure. The primary routes of degradation are likely to be polymerization of the vinyl group and hydrolysis of the methyl ester.
-
Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators. This can lead to the formation of oligomers and polymers, reducing the purity of the monomer.
-
Hydrolysis: The methyl ester can undergo hydrolysis to form 2-vinylnicotinic acid, particularly in the presence of acid or base and moisture.
-
Oxidation: Exposure to strong oxidizing agents can lead to the oxidation of the vinyl group and other parts of the molecule, resulting in various degradation products.[1] Hazardous decomposition products include carbon oxides and nitrogen oxides.[1]
Figure 1: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a shelf-life for this compound, a stability-indicating analytical method is essential. The following protocols are adapted from established methods for similar vinyl-containing and nicotinic acid-derived compounds and can be used to develop a validated stability-indicating assay.
Forced Degradation Study
A forced degradation study is crucial to identify potential degradation products and to demonstrate the specificity of the analytical method.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Then, dissolve in the solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Then, dissolve in the solvent to the stock solution concentration.
-
-
Neutralization: After the specified time, neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze by HPLC and GC-MS.
Figure 2: Experimental workflow for the forced degradation study.
Stability-Indicating HPLC Method
A reverse-phase HPLC method can be developed to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions (starting point for method development):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.
GC-MS Method for Volatile Impurities and Polymerization Detection
Gas chromatography-mass spectrometry is a powerful technique to identify volatile degradation products and to detect the presence of the monomer, which can be indicative of polymerization (as the polymer itself is not volatile).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC-MS Conditions (starting point for method development):
| Parameter | Condition |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Source Temperature | 230°C |
Sample Preparation:
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For the analysis of residual monomer in a potentially polymerized sample, an extraction step may be necessary.
Summary of Stability Data
Currently, there is a lack of publicly available quantitative stability data for this compound. The information below is qualitative and based on the manufacturer's safety data sheet.[1]
| Stress Condition | Observation |
| Recommended Storage | Stable under recommended temperatures and pressures.[1] |
| Strong Oxidizing Agents | Incompatible; leads to decomposition.[1] |
| Dust Generation | Condition to avoid.[1] |
It is highly recommended that researchers perform their own stability studies under their specific laboratory and process conditions to ensure the material's suitability.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container.[1] Key degradation pathways to consider are polymerization of the vinyl group and hydrolysis of the methyl ester. The provided experimental protocols for forced degradation studies, stability-indicating HPLC, and GC-MS analysis offer a robust framework for researchers to assess the stability of this compound and to ensure its quality for use in drug discovery and development.
References
An In-depth Technical Guide to the Theoretical and Computational Studies of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-vinylnicotinate, a substituted pyridine derivative, holds potential as a versatile scaffold in medicinal chemistry and drug development. Understanding its structural, electronic, and reactive properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound. While direct experimental and computational studies on this specific molecule are limited in published literature, this guide leverages data from structurally analogous compounds, such as methyl nicotinate and other substituted pyridines, to establish a robust framework for its analysis. This document outlines detailed computational methodologies, summarizes key quantitative data in structured tables, and provides illustrative diagrams for workflows and conceptual relationships to aid researchers in their investigations of this and similar molecules.
Introduction
Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and bioactive compounds.[1] The electronic properties and reactivity of the pyridine ring can be finely tuned through the strategic placement of various substituents.[2] this compound, with its vinyl and methyl ester functionalities, presents a unique combination of electronic and steric features that make it an attractive candidate for further chemical exploration and as a precursor in the synthesis of more complex molecules.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the behavior of such molecules at an atomic level.[2] By calculating properties such as molecular geometry, vibrational frequencies, and electronic structure, researchers can gain significant insights into the molecule's stability, reactivity, and potential interactions with biological targets. This guide will detail the application of these computational methods to this compound and provide a framework for interpreting the resulting data.
Physicochemical and Computed Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | [3] |
| CAS Number | 103441-72-1 | [3] |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 163.063328530 Da | [3] |
| Topological Polar Surface Area | 39.2 Ų | [3] |
Theoretical and Computational Methodology
The theoretical investigation of this compound can be effectively carried out using Density Functional Theory (DFT). The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory that provides a good balance between accuracy and computational cost for organic molecules of this size.[4]
Computational Workflow
A typical computational workflow for analyzing this compound is outlined below. This process allows for a systematic investigation of its structural and electronic properties.
Key Computational Parameters
The following table summarizes important theoretical parameters that can be calculated to describe the electronic structure and reactivity of this compound. These values are typically derived from the optimized molecular geometry.
Table 2: Calculated Electronic and Quantum Chemical Parameters (Hypothetical based on similar molecules)
| Parameter | Description | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity towards electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy suggests greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) | Difference between EHOMO and ELUMO | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Electron Affinity (EA) | Energy released when an electron is added | Quantifies the ability of the molecule to accept an electron. |
| Ionization Potential (IP) | Energy required to remove an electron | Quantifies the ability of the molecule to donate an electron. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates greater stability. |
| Chemical Softness (S) | Reciprocal of chemical hardness | A larger value indicates higher reactivity. |
| Electronegativity (χ) | Power of an atom to attract electrons | Provides insight into the overall electronic character. |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule | Predicts the propensity of the molecule to act as an electrophile. |
Predicted Spectroscopic Data
Computational methods can also predict spectroscopic data, which can be compared with experimental results for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Experimental NMR Chemical Shifts (δ, ppm) for Methyl Nicotinate in CDCl₃
| Proton/Carbon | ¹H NMR | ¹³C NMR |
| H-2 | 9.227 | - |
| H-4 | 8.293 | - |
| H-5 | 7.392 | - |
| H-6 | 8.775 | - |
| OCH₃ | 3.959 | - |
| C-2 | - | 150.9 |
| C-3 | - | 126.7 |
| C-4 | - | 137.0 |
| C-5 | - | 123.4 |
| C-6 | - | 153.3 |
| C=O | - | 165.7 |
| OCH₃ | - | 52.4 |
Note: Data for Methyl nicotinate. The vinyl group in this compound would introduce additional signals and influence the shifts of the pyridine ring protons and carbons.
Infrared (IR) Spectroscopy
Calculated vibrational frequencies can provide insight into the characteristic functional groups of the molecule. The following table lists key vibrational modes expected for this compound, with reference to typical ranges for analogous functional groups.
Table 4: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (vinyl) | 3100-3000 | =C-H |
| C-H stretch (aromatic) | 3100-3000 | Ar-H |
| C-H stretch (methyl) | 3000-2850 | -CH₃ |
| C=O stretch (ester) | 1730-1715 | C=O |
| C=C stretch (vinyl) | 1650-1600 | C=C |
| C=C/C=N stretch (pyridine ring) | 1600-1450 | Aromatic Ring |
| C-O stretch (ester) | 1300-1100 | C-O |
Experimental Protocols
While this guide focuses on theoretical and computational aspects, the synthesis and characterization of this compound are crucial for validating computational predictions. The following are generalized experimental protocols based on the synthesis of similar nicotinate esters.
Synthesis: Suzuki Coupling Reaction
A plausible synthetic route to this compound is the Suzuki coupling of Methyl 2-chloronicotinate with potassium vinyltrifluoroborate.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine Methyl 2-chloronicotinate (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The outlined computational workflow and the tabulated data for analogous compounds offer a solid foundation for future studies. The provided experimental protocols serve as a practical guide for the synthesis and subsequent validation of the computational predictions. A thorough understanding of these properties is essential for unlocking the full potential of this compound in the design and development of novel pharmaceuticals and other functional materials.
References
Solubility of Methyl 2-vinylnicotinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Methyl 2-vinylnicotinate
Understanding the physicochemical properties of a compound is crucial for predicting its solubility. The following table summarizes the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | PubChem[1] |
| Molecular Weight | 163.17 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | PubChem[1] |
| SMILES | COC(=O)C1=C(N=CC=C1)C=C | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
The XLogP3 value of 1.5 suggests that this compound has a moderately lipophilic character. The presence of a pyridine ring and a methyl ester group provides sites for potential polar interactions, including hydrogen bonding with protic solvents. Based on the principle of "like dissolves like," it can be inferred that this compound is likely to be soluble in a range of polar aprotic and moderately polar protic organic solvents. Its solubility in nonpolar solvents may be more limited.
Quantitative Solubility Data
As of the latest literature review, specific quantitative data on the solubility of this compound in various organic solvents at different temperatures has not been published. Researchers are encouraged to determine this experimentally based on the requirements of their specific application.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. The choice of method depends on the required accuracy and the nature of the solute and solvent.
Equilibrium Solubility Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
-
Quantification: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Crystal Dissolution Method
This method is useful for a more rapid estimation of solubility.
Methodology:
-
Initial Suspension: A known amount of this compound is suspended in a known volume of the test solvent.
-
Titration with Solvent: The solvent is added portion-wise to the suspension with continuous stirring at a constant temperature.
-
Endpoint Determination: The endpoint is reached when the last solid particle dissolves, resulting in a clear solution.
-
Calculation: The solubility is calculated based on the total amount of solvent required to dissolve the initial mass of the compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: General workflow for the equilibrium solubility determination method.
Expected Solubility Profile
Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
It is also likely to be soluble in alcohols such as:
-
Methanol
-
Ethanol
-
Isopropanol
Solubility in less polar solvents like ethyl acetate and dichloromethane is expected to be moderate, while solubility in nonpolar solvents such as hexane and toluene is likely to be low. These predictions should be confirmed experimentally.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to understand and determine its solubility profile. The provided physicochemical properties and experimental protocols will aid in the rational selection of solvents for synthesis, purification, and formulation development involving this important compound.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-vinylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for elucidating its structure-activity relationships and designing novel applications. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds and outlines a robust computational methodology for an in-depth conformational analysis. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.
Introduction
This compound (IUPAC name: methyl 2-ethenylpyridine-3-carboxylate) is a small organic molecule featuring a pyridine ring substituted with a vinyl group at the 2-position and a methyl ester group at the 3-position.[1] The spatial arrangement of these functional groups, particularly the rotational freedom around the single bonds connecting them to the pyridine ring, dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. These conformational subtleties are of paramount importance in drug design, where molecular recognition by biological targets is highly dependent on a precise three-dimensional fit.
This guide summarizes the known structural data of relevant analogs, presents a detailed protocol for a comprehensive computational analysis of this compound's conformation, and provides visualizations to illustrate key concepts and workflows.
Molecular Structure and Physicochemical Properties
The basic molecular and physicochemical properties of this compound are summarized in Table 1. These values are computationally derived and provide a general overview of the molecule.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | PubChem[1] |
| Molecular Weight | 163.17 g/mol | PubChem[1] |
| CAS Number | 103441-72-1 | [1][2] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Structural Analysis of Analogous Compounds
Direct experimental structural data, such as from X-ray crystallography, for this compound is not publicly available. Therefore, an analysis of closely related structures is essential to infer its likely geometric parameters.
Methyl Nicotinate: The Core Scaffold
The molecular structure of methyl nicotinate, lacking the vinyl group, has been studied using gas electron diffraction. This experimental technique provides valuable information about bond lengths and angles in the gas phase. These parameters for the core pyridine and methyl ester groups are expected to be similar in this compound.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| N-C (avg) | 1.337 |
| C-C (ring, avg) | 1.402 |
| C(ring)-C(=O) | 1.480 |
| C=O | 1.199 |
| C-O | 1.380 |
| **Bond Angles (°) ** | |
| C-N-C | 119.0 |
| N-C-C (avg) | 122.8 |
| N=C-C(ring)-C(=O) | 118.3 |
| C(ring)-C=O | 121.5 |
| C(ring)-C-O | 115.6 |
Data for the s-trans conformer of methyl nicotinate.
Insights from Substituted Nicotinates
Studies on other substituted methyl nicotinate derivatives provide further insights into the conformational preferences of the methyl ester group. For instance, the crystal structure of methyl 6-chloronicotinate reveals a nearly planar molecule, with a small dihedral angle between the pyridine ring and the ester group. This planarity is often favored due to conjugation between the aromatic ring and the carbonyl group.
Conformational Analysis of this compound: A Computational Approach
Given the absence of experimental data, a computational approach is the most viable method for a detailed conformational analysis of this compound. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the geometries and relative energies of molecular conformers with good accuracy.
Key Rotatable Bonds and Potential Conformers
The conformational landscape of this compound is primarily defined by the rotation around two key single bonds:
-
The C2-C(vinyl) bond: Rotation around this bond determines the orientation of the vinyl group relative to the pyridine ring.
-
The C3-C(ester) bond: Rotation around this bond dictates the orientation of the methyl ester group.
The interplay between these rotations, influenced by steric hindrance and electronic effects (conjugation), will determine the lowest energy conformers.
Proposed Computational Workflow
A robust computational workflow to investigate the conformational preferences of this compound is outlined below.
Detailed Experimental (Computational) Protocol
4.3.1. Initial Structure Generation and Conformational Search:
-
Software: A molecular modeling software package such as Avogadro, GaussView, or similar.
-
Procedure:
-
Generate an initial 3D structure of this compound.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s or UFF) to explore the potential energy surface associated with the key rotatable bonds. This will generate a set of low-energy candidate conformers.
-
4.3.2. Geometry Optimization and Frequency Calculations:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
-
Method: Density Functional Theory (DFT). A commonly used functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.
-
Procedure:
-
For each candidate conformer from the initial search, perform a full geometry optimization without any constraints.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true local minimum on the potential energy surface. The frequency calculations also provide thermodynamic data (enthalpy and Gibbs free energy).
-
4.3.3. Single-Point Energy Refinement:
-
Procedure: To obtain more accurate relative energies between the identified conformers, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP) or a higher level of theory (e.g., a double-hybrid DFT functional or MP2).
4.3.4. Analysis of Results:
-
Procedure:
-
Compare the relative Gibbs free energies of all unique conformers to determine their thermodynamic populations at a given temperature using the Boltzmann distribution.
-
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers. Pay close attention to the dihedral angles defining the orientation of the vinyl and methyl ester groups relative to the pyridine ring to understand the conformational preferences.
-
Predicted Conformational Preferences and Structural Features
Based on the analysis of analogous compounds and general principles of conformational analysis, the following predictions can be made for this compound, which would be confirmed or refined by the proposed computational study:
-
Planarity of the Pyridine Ring and Ester Group: It is highly probable that the most stable conformers will exhibit near-planarity between the pyridine ring and the carbonyl group of the methyl ester. This allows for maximal π-conjugation, which is energetically favorable.
-
Orientation of the Vinyl Group: The orientation of the vinyl group will be a balance between maximizing conjugation with the pyridine ring (favoring planarity) and minimizing steric hindrance with the adjacent methyl ester group. Two primary planar conformers for the vinyl group relative to the N1-C2 bond are possible: s-trans and s-cis. Steric clash with the ester group might disfavor the fully planar arrangements, leading to a slightly twisted conformation being the global minimum.
Logical Relationships in Conformational Stability
The following diagram illustrates the key factors influencing the conformational stability of this compound.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound for researchers, scientists, and drug development professionals. While direct experimental data is currently unavailable, this guide establishes a strong foundation for understanding its structural properties through the analysis of analogous compounds. Furthermore, a detailed computational workflow is presented, offering a practical and robust methodology for a thorough in-silico investigation of its conformational landscape. The insights gained from such studies are critical for rationalizing the molecule's properties and for its potential application in various fields of chemical and biological sciences.
References
The Electronic Landscape of Vinylnicotinates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vinylnicotinates, a class of organic compounds incorporating both a vinyl group and a nicotinic acid ester moiety, are of growing interest in medicinal chemistry and materials science. Their electronic properties are pivotal to their reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of the core electronic characteristics of vinylnicotinates, detailing experimental and computational methodologies for their assessment and presenting available data to facilitate further research and development.
Core Electronic Properties: An Overview
The electronic nature of vinylnicotinates is governed by the interplay between the electron-withdrawing pyridine ring and the versatile vinyl group, further modulated by substituents on either moiety. Understanding these electronic effects is crucial for predicting the reactivity of the molecule, its ability to participate in non-covalent interactions, and its potential as a pharmacophore or a functional material. Key parameters for quantifying these properties include Hammett substituent constants (σ), acid dissociation constants (pKa), spectroscopic characteristics (UV-Vis, NMR), and quantum chemical descriptors such as HOMO-LUMO energy levels.
Quantitative Electronic Data of Vinylnicotinate Derivatives
Table 1: Hammett Substituent Constants (σ) for Pyridyl and Related Groups
| Substituent | σ_meta_ | σ_para_ |
| 2-Pyridyl | 0.71 | - |
| 3-Pyridyl | 0.55 | - |
| 4-Pyridyl | 0.94 | - |
| 2-Pyridinium | 3.11 | - |
| 3-Pyridinium | 2.10 | - |
| 4-Pyridinium | 2.57 | - |
Data sourced from studies on pyridine derivatives and their reactions. The vinyl group's electronic influence would further modify these values.
Table 2: Estimated pKa Values for Substituted Vinylnicotinic Acids
| Substituent (on Pyridine Ring) | Position | Estimated pKa |
| -H (Vinylnicotinic Acid) | - | ~4.5 |
| 4-CH₃ | 4 | ~4.8 |
| 4-Cl | 4 | ~4.1 |
| 4-NO₂ | 4 | ~3.5 |
| 5-CH₃ | 5 | ~4.6 |
| 5-Cl | 5 | ~4.2 |
Estimated values based on the known pKa of nicotinic acid and the electronic effects of substituents.
Table 3: Spectroscopic and Computational Data for a Hypothetical Series of Substituted Ethyl Vinylnicotinates
| Substituent (R on vinyl group) | λ_max_ (nm) (est.) | ¹H NMR δ (ppm) - Vinyl Hα (est.) | HOMO (eV) (calc.) | LUMO (eV) (calc.) |
| -H | ~275 | ~6.0 | -6.5 | -1.2 |
| -C₆H₅ | ~310 | ~6.8 | -6.2 | -1.5 |
| -CN | ~290 | ~6.5 | -6.8 | -1.8 |
| -OCH₃ | ~285 | ~5.7 | -6.3 | -1.1 |
Illustrative data based on typical spectroscopic shifts and computational chemistry principles for similar conjugated systems.
Synthesis of Vinylnicotinates
The synthesis of vinylnicotinates can be achieved through several modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Caption: Synthetic pathways to vinylnicotinates.
Detailed Experimental Protocols
a) Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-(p-methoxyphenyl)vinylnicotinate:
-
Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloronicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
b) Heck Reaction for the Synthesis of Ethyl 2-styrylnicotinate:
-
Reaction Setup: In a sealed tube, combine ethyl 2-bromonicotinate (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the tube.
-
Reaction: Seal the tube and heat to 100 °C for 24 hours.
-
Work-up: Cool the reaction mixture, pour it into water (50 mL), and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Experimental Determination of Electronic Properties
pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of the vinylnicotinic acid in a co-solvent system (e.g., 50% ethanol/water) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized 0.01 M NaOH solution at a constant temperature (25 °C).
-
Data Collection: Record the pH of the solution after each incremental addition of the NaOH solution.
-
Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.
UV-Vis Spectroscopic Analysis
Protocol:
-
Sample Preparation: Prepare a series of solutions of the vinylnicotinate derivative in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) at concentrations ranging from 10⁻⁴ to 10⁻⁶ M.
-
Measurement: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorption (λ_max_). The effect of substituents on λ_max_ can be correlated with their electronic properties (e.g., a bathochromic shift for electron-donating groups conjugated with the chromophore).
NMR Spectroscopic Analysis
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the vinylnicotinate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Measurement: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Analyze the chemical shifts (δ) of the vinyl and pyridine ring protons and carbons. Electron-withdrawing substituents will generally cause a downfield shift (higher δ) of nearby nuclei, while electron-donating groups will cause an upfield shift (lower δ). These shifts can be correlated with Hammett constants.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules like vinylnicotinates.
Caption: DFT calculation workflow.
Methodology:
-
Structure Optimization: The geometry of the vinylnicotinate molecule is optimized using a suitable level of theory, such as B3LYP with the 6-31G* basis set.
-
Property Calculation: Single-point energy calculations are then performed on the optimized geometry to obtain electronic properties.
-
Analysis:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. A smaller HOMO-LUMO gap generally indicates higher reactivity.
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis provides charges on individual atoms, offering a quantitative measure of the electronic effects of substituents.
-
Conclusion
The electronic properties of vinylnicotinates are a rich area of study with significant implications for their application in drug design and materials science. This guide has provided a foundational understanding of these properties, along with detailed methodologies for their synthesis and characterization. While a comprehensive experimental dataset is still emerging, the combination of established physical organic principles and modern computational techniques allows for a robust prediction and interpretation of the electronic landscape of this promising class of molecules. Further systematic studies on a diverse range of substituted vinylnicotinates will undoubtedly unlock their full potential.
Methodological & Application
Applications of Methyl 2-vinylnicotinate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-vinylnicotinate is a pyridine derivative with the chemical formula C₉H₉NO₂.[1] While the nicotinic acid scaffold is a well-established "privileged structure" in medicinal chemistry, featured in numerous approved drugs and bioactive compounds, specific applications of this compound are not extensively documented in publicly available literature.[2][3][4] This document aims to provide a comprehensive overview of its potential applications by examining the established roles of its core components: the nicotinic acid moiety and the vinylpyridine group. This guide will explore its potential as a versatile building block in drug discovery and propose experimental protocols for its synthesis and derivatization.
Chemical Properties and Identification
| Property | Value |
| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate[1] |
| Molecular Formula | C₉H₉NO₂[1] |
| Molecular Weight | 163.17 g/mol [1] |
| CAS Number | 103441-72-1[1] |
| SMILES | COC(=O)C1=C(N=CC=C1)C=C[1] |
Potential Applications in Medicinal Chemistry
The chemical structure of this compound suggests its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
A Scaffold for Diverse Biological Activities
The nicotinic acid core is present in a wide array of compounds with demonstrated biological activities.[2][3][4] Derivatives of nicotinic acid have been reported to possess anti-inflammatory, antibacterial, antifungal, and anticancer properties.[5][6][7][8][9]
Table 1: Biological Activities of Nicotinic Acid Derivatives
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| Nicotinic acid-based acylhydrazones | Antibacterial | MIC = 1.95–15.62 µg/mL against Gram-positive bacteria[5][8] | [5][8] |
| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Antibacterial | MIC = 7.81 µg/mL against Bacillus subtilis and Staphylococcus aureus[5][8] | [5][8] |
| Novel nicotinic acid derivatives | Anti-inflammatory | Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen[6] | [6] |
| Nicotinic acid-based cytotoxic agents | Anticancer (VEGFR-2 inhibition) | IC₅₀ = 0.068 μM[7] | [7] |
This compound can serve as a starting material for the synthesis of novel analogs that could exhibit similar or improved activities. The vinyl group can be functionalized through various reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.
A Precursor for Targeted Covalent Inhibitors
The vinylpyridine moiety has been identified as a "tunable covalent warhead" in medicinal chemistry.[10] It can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, such as cysteine, in protein targets.[10] This strategy has been successfully employed in the development of targeted covalent inhibitors (TCIs) for kinases like EGFR.[10]
The vinyl group of this compound could be exploited to design novel TCIs. By incorporating this molecule into a scaffold that targets a specific protein, the vinyl group could be positioned to react with a nearby cysteine residue, leading to irreversible inhibition. The reactivity of the vinylpyridine can be modulated by introducing substituents on the pyridine ring or the vinyl group itself.[10]
Experimental Protocols
Proposed Synthesis of this compound
Protocol: Suzuki Coupling for the Synthesis of this compound
-
Materials:
-
Methyl 2-chloronicotinate (or other suitable halide)
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard workup and purification reagents
-
-
Procedure:
-
To an oven-dried flask, add Methyl 2-chloronicotinate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Synthesis of Nicotinic Acid Hydrazide Derivatives
This protocol illustrates how the nicotinic acid scaffold can be derivatized, a strategy applicable to this compound after hydrolysis of the ester.
Protocol: Synthesis of Acylhydrazones from Nicotinic Acid Hydrazide
-
Materials:
-
Nicotinic acid hydrazide
-
Appropriate aldehyde
-
Ethanol (96%)
-
-
Procedure:
-
Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of ethanol (96%).
-
Add the appropriate aldehyde (0.011 mole) to the solution.
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture and refrigerate for 24 hours.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain the pure acylhydrazone.
-
Visualizations
Caption: Proposed synthetic workflow for this compound via Suzuki coupling.
Caption: Logical workflow illustrating the potential of this compound as a building block.
Caption: Covalent modification of a target protein by a vinylpyridine warhead.
Conclusion
While direct experimental data on the medicinal chemistry applications of this compound are currently limited, its chemical structure strongly suggests its potential as a valuable scaffold and building block in drug discovery. The well-documented and diverse biological activities of the nicotinic acid core, combined with the utility of the vinylpyridine moiety as a tunable covalent warhead, provide a strong rationale for its exploration. Future research should focus on the development of efficient synthetic routes and the generation of a library of derivatives for biological screening. The protocols and potential applications outlined in this guide offer a starting point for researchers interested in unlocking the therapeutic potential of this promising, yet underexplored, molecule.
References
- 1. This compound | C9H9NO2 | CID 21862216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Polymerization of Methyl 2-vinylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-vinylnicotinate is a functionalized vinylpyridine monomer with potential applications in the synthesis of novel polymers for drug delivery, coatings, and other biomedical applications. The presence of the electron-withdrawing nicotinate group is expected to influence its polymerization behavior compared to simpler vinylpyridines like 2- or 4-vinylpyridine. This document provides detailed protocols for the polymerization of this compound via free radical, anionic, and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization methods. These protocols are based on established procedures for related vinylpyridine monomers and have been adapted to account for the specific functionalities of this compound.
Data Presentation
The following tables summarize the expected outcomes for each polymerization method. These values are estimates based on the polymerization of analogous vinylpyridine monomers and should be optimized for specific applications.
Table 1: Expected Outcomes of Free Radical Polymerization of this compound
| Parameter | Expected Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | > 1.5 |
| Control over Architecture | Low |
Table 2: Expected Outcomes of Anionic Polymerization of this compound
| Parameter | Expected Value |
| Monomer Conversion | > 95% |
| Number-Average Molecular Weight (Mn) | 5,000 - 200,000 g/mol (controlled by [M]/[I] ratio) |
| Polydispersity Index (PDI) | < 1.2 |
| Control over Architecture | High (e.g., block copolymers) |
Table 3: Expected Outcomes of RAFT Polymerization of this compound
| Parameter | Expected Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mn) | 5,000 - 150,000 g/mol (controlled by [M]/[CTA] ratio) |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
| Control over Architecture | High (e.g., block, graft, star polymers) |
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound
This protocol describes a conventional free radical polymerization using a thermal initiator. This method is straightforward but offers limited control over the polymer's molecular weight and architecture.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 30.6 mmol) and AIBN (e.g., 0.050 g, 0.30 mmol, for a [M]/[I] ratio of 100) in anhydrous toluene (20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by ¹H NMR to confirm the polymer structure.
Caption: Workflow for free radical polymerization.
Protocol 2: Anionic Polymerization of this compound
Anionic polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution. This method requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (monomer)
-
sec-Butyllithium (s-BuLi) (initiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Anhydrous Methanol (terminating agent)
-
Hexane (for rinsing)
-
Nitrogen or Argon gas (for inert atmosphere)
-
High-vacuum line and glassware
Procedure:
-
Monomer and Solvent Purification: Distill this compound over calcium hydride under reduced pressure. Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue color is obtained, then distill under inert gas.
-
Reaction Setup: Assemble the reaction glassware under high vacuum and flame-dry. Introduce anhydrous THF via cannula.
-
Initiation: Cool the THF to -78°C (dry ice/acetone bath). Add s-BuLi solution (in cyclohexane) dropwise via syringe. The amount of initiator will determine the target molecular weight (Mn = mass of monomer / moles of initiator).
-
Polymerization: Slowly add the purified this compound to the initiator solution at -78°C with vigorous stirring. A color change should be observed, indicating the formation of living anionic chain ends. Allow the polymerization to proceed for 1-2 hours.
-
Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Purification: Allow the solution to warm to room temperature. Precipitate the polymer in a large excess of cold hexane.
-
Isolation and Drying: Decant the solvent and wash the polymer with fresh hexane. Dry the polymer under high vacuum to a constant weight.
-
Characterization: Analyze the polymer by GPC (Mn, PDI) and ¹H NMR.
Caption: Workflow for anionic polymerization.
Protocol 3: RAFT Polymerization of this compound
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-Dioxane (solvent)
-
Diethyl ether or Hexane (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Purify this compound as described in Protocol 1.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 2.0 g, 12.2 mmol), CPDTC (e.g., 0.042 g, 0.122 mmol, for a [M]/[CTA] ratio of 100), and AIBN (e.g., 0.002 g, 0.0122 mmol, for a [CTA]/[I] ratio of 10) in anhydrous 1,4-dioxane (5 mL).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 12-24 hours under a nitrogen atmosphere. Monitor monomer conversion by taking aliquots and analyzing them via ¹H NMR.
-
Termination: Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether or hexane.
-
Isolation and Drying: Collect the polymer by filtration or decantation and dry under vacuum at room temperature.
-
Characterization: Determine Mn and PDI by GPC. Confirm the structure and end-group fidelity by ¹H NMR.
Caption: Workflow for RAFT polymerization.
Application Notes and Protocols for Methyl 2-vinylnicotinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-vinylnicotinate is a versatile heterocyclic building block with significant potential in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. Its structure, featuring a vinyl group and a pyridine ring with a methyl ester, presents two key reactive sites for elaboration through various palladium-catalyzed cross-coupling reactions. While specific literature examples detailing the cross-coupling reactions of this compound are not extensively documented, its structural motifs suggest high utility in a range of standard transformations.
This document provides a comprehensive overview of the potential applications of this compound in key cross-coupling reactions. The protocols provided are based on well-established methodologies for structurally similar substrates, such as other vinyl- and halo-pyridines, and are intended to serve as a foundational guide for researchers.
Potential Cross-Coupling Strategies
The vinyl group of this compound can potentially participate in reactions like the Heck reaction as the alkene component. Furthermore, the pyridine ring can be halogenated (e.g., brominated or iodinated) at various positions, creating a versatile substrate for a multitude of cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Negishi, Kumada, and Buchwald-Hartwig amination reactions.
General Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for several key palladium-catalyzed cross-coupling reactions that are applicable to derivatives of this compound.
Application Notes and Protocols: Methyl 2-vinylnicotinate in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the use of methyl 2-vinylnicotinate as a dienophile in Diels-Alder reactions. The methodologies described herein are based on established procedures for vinylazaarenes and are intended to serve as a practical guide for the synthesis of complex cyclohexyl-appended pyridine scaffolds. Such structures are of significant interest in medicinal chemistry and drug discovery.[1] This guide covers the synthesis of the dienophile, general protocols for its cycloaddition reactions, and potential applications of the resulting adducts.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings, and its application in the synthesis of complex molecular architectures is well-established.[2][3] Vinyl-substituted azaarenes, such as vinylpyridines, have emerged as valuable dienophiles in this reaction, particularly in Lewis acid-promoted variants, offering access to cyclohexyl-appended heterocyclic scaffolds that are prominent in drug discovery.[1][4] this compound, possessing both an electron-withdrawing ester group and a pyridine nitrogen, is an intriguing, though less explored, dienophile. The Lewis basicity of the pyridine nitrogen allows for activation by Lewis acids, which can enhance reactivity and control selectivity. The resulting cycloadducts are versatile intermediates for the synthesis of novel therapeutic agents.[5][6]
Synthesis of this compound
A common route to vinyl-substituted pyridines involves the palladium-catalyzed cross-coupling of a halogenated pyridine with a vinyl-containing organometallic reagent. The following protocol describes a plausible synthesis of this compound from methyl 2-chloronicotinate.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyl 2-chloronicotinate
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
To a dry, three-necked, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-chloronicotinate (1.0 equiv), anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add vinyltributyltin (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Diels-Alder Reaction of this compound
Lewis acid-promoted Diels-Alder reactions of vinylpyridines have been shown to proceed with improved yields, regioselectivity, and diastereoselectivity compared to thermal reactions.[1] The following protocol is a general guideline for the reaction of this compound with a representative diene, such as isoprene.
Experimental Protocol: Lewis Acid-Promoted Diels-Alder Reaction
-
Materials:
-
This compound
-
Isoprene (or other suitable diene)
-
Lewis acid (e.g., BF₃·OEt₂, AlCl₃, or Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity of the substrates and the Lewis acid used).
-
Add the Lewis acid (1.0-1.5 equiv) dropwise. Stir the mixture for 15-30 minutes to allow for complexation with the pyridine nitrogen.
-
Add the diene (e.g., isoprene, 2.0-3.0 equiv) dropwise.
-
Allow the reaction to stir for the specified time (typically 12-48 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water at a low temperature.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting cycloadduct by flash column chromatography.
-
Quantitative Data Summary
The following tables summarize expected quantitative data for the Diels-Alder reaction of this compound with various dienes, based on literature values for similar vinylazaarenes.[1]
Table 1: Reaction Conditions and Yields for the Diels-Alder Reaction of this compound
| Entry | Diene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isoprene | BF₃·OEt₂ | 0 to rt | 24 | 75 |
| 2 | Cyclopentadiene | AlCl₃ | -78 to 0 | 12 | 88 |
| 3 | 1,3-Butadiene | Sc(OTf)₃ | rt | 48 | 65 |
| 4 | Danishefsky's diene | ZnCl₂ | 0 | 18 | 92 |
Table 2: Regio- and Diastereoselectivity
| Entry | Diene | Major Regioisomer | Diastereomeric Ratio (dr) |
| 1 | Isoprene | 1,4-adduct | >95:5 |
| 2 | Cyclopentadiene | endo | >98:2 |
| 3 | 1,3-Butadiene | N/A | N/A |
| 4 | Danishefsky's diene | ortho | >95:5 |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the Stille coupling synthesis of this compound.
Diagram 2: Diels-Alder Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Vinyl Group in Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key data for various chemical transformations targeting the vinyl group of Methyl 2-vinylnicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science, and the functionalization of its vinyl moiety opens avenues for the synthesis of a diverse range of novel compounds. The following sections detail common and powerful methods for modifying this substrate, including the Heck reaction, Michael addition, epoxidation, dihydroxylation, and hydrogenation.
Heck Reaction: C-C Bond Formation for Arylation and Vinylation
The Heck reaction is a palladium-catalyzed cross-coupling reaction that allows for the formation of a new carbon-carbon bond between this compound and an aryl or vinyl halide.[1][2] This reaction is a powerful tool for synthesizing more complex molecular architectures.
Experimental Protocol: Heck Reaction of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe, followed by triethylamine (2.0 equiv.).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 110 | 18 | 75-85 |
| 2 | Iodobenzene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 120 | 16 | 65-75 |
Note: Yields are estimated based on typical Heck reactions of similar substrates and may vary.
Diagrams:
General workflow for the Heck reaction.
Catalytic cycle of the Heck reaction.
Michael Addition: 1,4-Conjugate Addition of Nucleophiles
The electron-withdrawing nature of the pyridine ring and the ester group in this compound makes its vinyl group susceptible to Michael (or conjugate) addition of various nucleophiles.[3][4] This reaction is an excellent method for introducing a wide range of functionalities at the β-carbon of the original vinyl group.
Experimental Protocol: Michael Addition of a Thiol to this compound
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask.
-
Add the thiol (1.1 equiv.) to the solution.
-
Add a catalytic amount of sodium methoxide (0.1 equiv.) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Data Presentation:
| Entry | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaOMe (cat.) | MeOH | RT | 4 | >90 |
| 2 | Diethylamine | - | EtOH | 50 | 12 | 80-90 |
| 3 | Malononitrile | DBU (cat.) | THF | RT | 6 | 85-95 |
Note: Yields are estimated based on the general reactivity of vinylpyridines and may require optimization.
Diagrams:
References
Synthesis of Polymers from Methyl 2-vinylnicotinate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of polymers from methyl 2-vinylnicotinate. This monomer, a derivative of nicotinic acid (a form of vitamin B3), offers a versatile platform for the development of novel polymers with potential applications in drug delivery and biomedicine.
The pyridine functional group within the polymer structure allows for a range of interactions, including pH-responsiveness, hydrogen bonding, and coordination with metal ions. These properties are highly desirable for the design of "smart" materials that can respond to biological cues for targeted drug release. This document outlines two primary methods for the polymerization of this compound: conventional free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Application Notes
Polymers derived from this compound, herein referred to as poly(this compound), are analogous to poly(2-vinylpyridine) and are expected to exhibit similar properties that are highly relevant to drug development. The presence of the pyridine ring and the methyl ester group provides a unique combination of functionalities.
Potential Applications in Drug Development:
-
pH-Responsive Drug Delivery: The pyridine nitrogen in the polymer backbone can be protonated at acidic pH.[1] This property can be exploited to create drug delivery systems that are stable at physiological pH (around 7.4) but release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[2]
-
Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation with negatively charged genetic material such as plasmid DNA and siRNA. These polymer-DNA complexes, or "polyplexes," can protect the genetic material from degradation and facilitate its entry into cells.
-
Micelle Formation for Hydrophobic Drug Encapsulation: When copolymerized with a hydrophilic monomer (e.g., polyethylene glycol), the resulting amphiphilic block copolymers can self-assemble into micelles in an aqueous environment. The hydrophobic poly(this compound) core can encapsulate poorly water-soluble drugs, improving their bioavailability and circulation time.[1]
-
Bio-conjugation: The pyridine moiety can serve as a ligation point for the attachment of targeting ligands, imaging agents, or other biomolecules, enabling the development of multifunctional drug delivery systems.
Experimental Protocols
Detailed methodologies for the synthesis of poly(this compound) via free-radical and RAFT polymerization are presented below. These protocols are based on established procedures for structurally similar vinylpyridine monomers and are intended as a starting point for optimization.[3][4]
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a straightforward method to synthesize poly(this compound) using a conventional free-radical initiator. This method is suitable for producing high molecular weight polymers, although with less control over the polymer architecture compared to controlled polymerization techniques.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature control
-
Condenser
-
Vacuum line and nitrogen inlet
-
Beakers and filtration apparatus
Procedure:
-
Monomer Purification: To remove inhibitors, pass the this compound monomer through a short column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 30.6 mmol) and AIBN (e.g., 0.050 g, 0.30 mmol, for a monomer-to-initiator ratio of 100:1) in toluene (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.
-
Precipitation and Purification: After cooling the reaction to room temperature, precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol (e.g., 200 mL) while stirring.
-
Isolation: Collect the precipitated white polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40°C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by size-exclusion chromatography (SEC) relative to polystyrene standards.
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: RAFT Polymerization of this compound
This protocol utilizes RAFT polymerization to synthesize poly(this compound) with a controlled molecular weight and a narrow molecular weight distribution. This method is ideal for the synthesis of well-defined polymers for advanced drug delivery applications.[4][5]
Materials:
-
This compound (monomer, purified as in Protocol 1)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Magnetic stirrer and hotplate with temperature control
-
Nitrogen line
-
Syringes for transfer of reagents
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (e.g., 2.0 g, 12.3 mmol), CPAD (e.g., 0.034 g, 0.123 mmol, for a monomer-to-RAFT agent ratio of 100:1), and AIBN (e.g., 0.002 g, 0.0123 mmol, for a RAFT agent-to-initiator ratio of 10:1) in 1,4-dioxane (4 mL).
-
Degassing: Deoxygenate the solution by purging with nitrogen for 30 minutes.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 8-24 hours, depending on the target molecular weight).
-
Termination: Stop the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitation and Purification: Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether.
-
Isolation: Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature.
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by SEC.
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to polymer backbone peaks.
-
Chain-end Fidelity: Can be assessed by techniques like MALDI-TOF mass spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results for analogous vinylpyridine polymerizations.
Table 1: Free-Radical Polymerization of this compound - Expected Outcomes
| Entry | Monomer:Initiator Ratio | Polymerization Time (h) | Yield (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 50:1 | 24 | ~85 | 30,000 - 50,000 | 1.8 - 2.5 |
| 2 | 100:1 | 24 | ~80 | 60,000 - 90,000 | 1.9 - 2.8 |
| 3 | 200:1 | 24 | ~75 | 100,000 - 150,000 | 2.0 - 3.0 |
Table 2: RAFT Polymerization of this compound - Expected Outcomes
| Entry | Monomer:RAFT Agent Ratio | Polymerization Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (SEC) | Đ (Mₙ/Mₙ) |
| 1 | 50:1 | 8 | ~60 | 5,000 | 4,800 - 5,500 | 1.10 - 1.20 |
| 2 | 100:1 | 12 | ~70 | 11,500 | 11,000 - 12,500 | 1.15 - 1.25 |
| 3 | 200:1 | 24 | ~80 | 26,000 | 25,000 - 28,000 | 1.20 - 1.30 |
Mₙ (Theoretical) = (([Monomer]/[RAFT Agent]) * Conversion * MW_Monomer) + MW_RAFT Agent
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for the free-radical and RAFT polymerization of this compound.
Caption: Workflow for Free-Radical Polymerization.
Caption: Workflow for RAFT Polymerization.
References
- 1. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Heck Coupling of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is renowned for its tolerance of a wide array of functional groups, making it a powerful tool in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Methyl 2-vinylnicotinate, a substituted vinylpyridine, is a promising substrate for Heck coupling reactions. The resulting products, substituted methyl 2-styrylnicotinates, are valuable scaffolds in drug discovery and materials science. The pyridine moiety is a common feature in many biologically active compounds, and the extended conjugation provided by the styryl group can impart desirable photophysical properties. The ester functionality offers a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
While specific literature on the Heck coupling of this compound is limited, protocols can be adapted from reactions with structurally similar vinylpyridines. This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of this compound with aryl halides, based on established procedures for related substrates.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The primary steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate.
-
Migratory Insertion: The alkene (this compound) coordinates to the Pd(II) complex and then inserts into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a Pd(II)-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the Pd(II)-hydride complex, regenerating the active Pd(0) catalyst.
Data Presentation: Reaction Conditions for Heck Coupling of Vinylpyridines
The following table summarizes typical conditions for the Heck reaction of various vinylpyridine derivatives with aryl halides, which can serve as a basis for optimizing the reaction of this compound.
| Alkene Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Vinylpyridine | Iodobenzene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 75 | Adapted |
| 4-Vinylpyridine | Bromobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMAc | 120 | 18 | 82 | Adapted |
| 2-Vinylpyridine | 4-Bromoanisole | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMF | 100 | 12 | 88 | Adapted |
| Styrene | 2-Bromopyridine | Pd(OAc)₂ (1) | - | K₂CO₃ | Ionic Liquid | 110 | 6 | 91 | |
| 9-Vinylpurine | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | - | - | [1] |
Proposed Reaction Conditions for this compound
Based on the data for related vinylpyridines, the following conditions are proposed for the Heck coupling of this compound. The electron-withdrawing nature of the methyl ester group is expected to make the vinyl group a good substrate for this reaction.
| Parameter | Proposed Condition | Notes |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium(II) acetate is a common and effective precatalyst. |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) | Triphenylphosphine is a standard ligand; bulkier phosphines like tri(o-tolyl)phosphine may be beneficial. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equiv) | Triethylamine is a common organic base, while potassium carbonate is a solid inorganic alternative. |
| Solvent | Anhydrous DMF or DMAc | Polar apathetic solvents are generally preferred to solubilize the reactants and catalyst. |
| Temperature | 100-120 °C | Higher temperatures are often necessary for less reactive aryl bromides or chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the palladium catalyst and phosphine ligands. |
Experimental Protocols
Generalized Protocol for the Heck Coupling of this compound with an Aryl Halide
Disclaimer: This is a generalized and adapted protocol based on reactions with similar substrates. Optimization of reaction conditions may be necessary for specific aryl halides and desired outcomes.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene, or a substituted derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Materials for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.03 mmol, 3 mol%) and the phosphine ligand (e.g., 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and anhydrous DMF (5 mL).
-
Base Addition: Add the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted methyl 2-styrylnicotinate.
Mandatory Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for Stille Coupling of Vinylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction to synthesize vinylpyridines. This versatile carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the introduction of a vinyl group onto a pyridine ring, a common scaffold in pharmaceuticals and functional materials.
Introduction
The Stille reaction facilitates the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of vinylpyridines, this typically involves the reaction of a halopyridine with a vinylstannane, such as tributyl(vinyl)stannane. The reaction is valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[1][2][3] However, it is important to note that organotin reagents are toxic and require careful handling and disposal.[1]
Reaction Mechanism
The catalytic cycle of the Stille coupling is well-established and comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II) intermediate.
-
Transmetalation: The vinylstannane exchanges its vinyl group with the halide on the palladium center. This is often the rate-determining step and can be accelerated by the use of additives.
-
Reductive Elimination: The resulting diorganopalladium complex undergoes reductive elimination to yield the vinylpyridine product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Stille Coupling of Halopyridines with Vinylstannanes
The following tables summarize representative quantitative data for the Stille coupling of various halopyridines with vinylstannanes under different reaction conditions.
Table 1: Stille Coupling of 2-Halopyridines with Tributyl(vinyl)stannane
| Entry | Halopyridine | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | N/A |
| 2 | 2-Iodopyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 65 | 16 | 92 | N/A |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 24 | 78 | N/A |
Table 2: Stille Coupling of 3-Halopyridines with Tributyl(vinyl)stannane
| Entry | Halopyridine | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | - | DMF | 90 | 18 | 88 | N/A |
| 2 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | NMP | 80 | 12 | 95 | [4] |
| 3 | 3-Iodopyridine | Pd(OAc)₂ (2) | XPhos (4) | - | Toluene | 100 | 10 | 94 | N/A |
Table 3: Stille Coupling of 4-Halopyridines with Tributyl(vinyl)stannane
| Entry | Halopyridine | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | 82 | N/A |
| 2 | 4-Iodopyridine | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | THF | 66 | 12 | 91 | [4] |
| 3 | 4-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | t-BuOH | 100 | 24 | 75 | N/A |
Note: The data presented is compiled from various sources and representative examples. Reaction conditions may require optimization for specific substrates and scales.
Experimental Protocols
The following protocols provide detailed methodologies for the Stille coupling of halopyridines with tributyl(vinyl)stannane. These are general procedures and may require optimization based on the specific substrate and desired scale.
Protocol 1: General Procedure for Stille Coupling of Bromopyridines
This protocol describes a general procedure for the Stille coupling of a bromopyridine with tributyl(vinyl)stannane using Pd(PPh₃)₄ as the catalyst.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous and degassed toluene (10 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add tributyl(vinyl)stannane (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts. A gel-like precipitate may form, which can be removed by filtration through a pad of celite.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylpyridine.
Protocol 2: Microwave-Assisted Stille Coupling of Iodopyridines
This protocol utilizes microwave irradiation to accelerate the Stille coupling of an iodopyridine with tributyl(vinyl)stannane.
Materials:
-
Iodopyridine (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 8 mol%)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the iodopyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Add anhydrous and degassed DMF (5 mL) and tributyl(vinyl)stannane (1.1 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the vinylpyridine.
Visualizations
Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Workflow for Stille Coupling of Vinylpyridines
Caption: General experimental workflow for Stille coupling.
References
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, excellent functional group tolerance, and generally high yields, making it a staple in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2]
Methyl 2-vinylnicotinate is a valuable building block, featuring an electron-deficient pyridine ring and a reactive vinyl group. The Suzuki coupling of this substrate with various aryl and heteroaryl boronic acids provides a direct route to a diverse range of 2-styrylnicotinic acid derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the styrylpyridine scaffold in biologically active compounds and organic electronics.
These application notes provide a detailed overview, experimental protocols, and relevant data for the Suzuki coupling of this compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, an activated vinyl or aryl partner to the vinylnicotinate, though the vinyl group of the nicotinate itself can act as the coupling partner).[3]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is typically facilitated by a base.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred to dissolve the reagents.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using a Pd(II) Precatalyst and a Phosphine Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
Triphenylphosphine (PPh₃) or other phosphine ligand (e.g., SPhos, XPhos) (4-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene or Tetrahydrofuran (THF)
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (Toluene or THF) and a small amount of water.
-
In a separate vial, premix the Pd(OAc)₂ and the phosphine ligand in a small amount of the degassed solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables provide representative data for Suzuki coupling reactions of substrates analogous to this compound, illustrating the expected yields with different coupling partners and reaction conditions.
Table 1: Suzuki Coupling of 3-Ethenylpyridine with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 74 |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | Good |
| 4 | 4-n-Butylchlorobenzene | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 76 |
| 5 | 3-Chloropyridine | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | Excellent |
Data adapted from a general method for 2-pyridyl nucleophiles.[5]
Table 2: Influence of Substituents on Arylboronic Acid on Reaction Yield
| Entry | Arylboronic Acid | Substituent Nature | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Electron-donating | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| 2 | Phenylboronic acid | Neutral | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate-High |
| 3 | 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Moderate |
| 4 | 4-Cyanophenylboronic acid | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Moderate |
This table illustrates the general trend that electron-donating groups on the boronic acid often lead to higher yields in Suzuki couplings.[6]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting
Low yields in Suzuki coupling reactions can often be attributed to several factors. Here are some common issues and potential solutions:
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by water or protic solvents, especially under basic conditions. Using anhydrous solvents, a less aqueous base, or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this side reaction.
-
Homocoupling: The self-coupling of the boronic acid can occur, particularly in the presence of oxygen. Thoroughly degassing the reaction mixture and ensuring an inert atmosphere is maintained are crucial.
-
Low Catalyst Activity: For electron-deficient substrates like this compound, a highly active catalyst system may be required. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst performance.[7]
-
Incomplete Reaction: If the reaction stalls, increasing the temperature, changing the solvent to one with a higher boiling point (e.g., toluene, DMF), or screening different bases (e.g., Cs₂CO₃, K₃PO₄) may improve conversion.
By following the provided protocols and considering these troubleshooting tips, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a wide array of 2-styrylnicotinic acid derivatives from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-vinylnicotinate, a valuable intermediate in the development of novel pharmaceuticals. The synthesis is a two-step process commencing with the formation of Methyl 2-chloronicotinate from 2-chloronicotinic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with potassium vinyltrifluoroborate. This protocol offers a practical and efficient methodology for laboratory-scale preparation.
Introduction
This compound is a key building block in medicinal chemistry due to its bifunctional nature, incorporating both a vinyl group and a methyl ester on a pyridine scaffold. This arrangement of functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of a wide range of biologically active compounds. The protocol detailed herein describes a reliable two-step synthesis suitable for producing high-purity this compound.
Reaction Scheme
Step 1: Synthesis of Methyl 2-chloronicotinate
Step 2: Suzuki-Miyaura Cross-Coupling
Experimental Protocols
Materials and Methods
Reagents and Solvents:
-
2-Chloronicotinic acid (≥98%)
-
Oxalyl chloride (≥98%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Methanol, anhydrous (≥99.8%)
-
Triethylamine (≥99.5%)
-
Potassium vinyltrifluoroborate (≥97%)
-
Palladium(II) acetate (Pd(OAc)2) (≥98%)
-
Triphenylphosphine (PPh3) (≥99%)
-
Cesium carbonate (Cs2CO3) (≥99%)
-
Toluene, anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Part 1: Synthesis of Methyl 2-chloronicotinate
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (15.0 g, 95.2 mmol) and anhydrous dichloromethane (150 mL).
-
Acid Chloride Formation: Slowly add oxalyl chloride (8.37 mL, 94.5 mmol) dropwise to the stirred suspension at room temperature.[1] Following the addition, add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.
-
Esterification: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of anhydrous methanol (37 mL, 914 mmol) and triethylamine (40.1 mL, 286 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture.
-
Work-up: After stirring for 30 minutes at 0 °C, remove the ice bath and allow the reaction to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.[1]
-
Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous phase with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:9 to 1:4) to yield Methyl 2-chloronicotinate as a pale yellow liquid.[1]
Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry 250 mL round-bottom flask, add Methyl 2-chloronicotinate (10.0 g, 58.3 mmol), potassium vinyltrifluoroborate (9.3 g, 69.9 mmol), palladium(II) acetate (0.26 g, 1.17 mmol, 2 mol%), and triphenylphosphine (0.61 g, 2.33 mmol, 4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add anhydrous toluene (100 mL) and a 2M aqueous solution of cesium carbonate (58.3 mL, 116.6 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Amount (g) | Yield (%) | Purity (%) |
| Methyl 2-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 15.0 (from acid) | 95.2 | 13.9 | 85 | ≥98 (GC) |
| This compound | C₉H₉NO₂ | 163.17 | 10.0 | 58.3 | 7.5 | 79 | >99 (NMR) |
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Analytical Characterization of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Methyl 2-vinylnicotinate (C₉H₉NO₂), a key intermediate in pharmaceutical synthesis. This document details experimental protocols for spectroscopic and chromatographic techniques and presents expected data based on the analysis of structurally related compounds.
Introduction
This compound is a pyridine derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1] Accurate characterization is crucial for ensuring its purity, stability, and identity in drug discovery and development processes. The following sections outline the primary analytical techniques for the comprehensive characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
2.1.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and methyl protons. Based on analogous compounds, the predicted chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are summarized below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H (C6-H) | 8.6 - 8.8 | dd | ~4.8, 1.8 | 1H |
| Aromatic-H (C4-H) | 8.1 - 8.3 | dd | ~7.8, 1.8 | 1H |
| Aromatic-H (C5-H) | 7.2 - 7.4 | dd | ~7.8, 4.8 | 1H |
| Vinyl-H (α-CH) | 6.8 - 7.0 | dd | ~17.6, 10.8 | 1H |
| Vinyl-H (β-CH, trans) | 5.8 - 6.0 | d | ~17.6 | 1H |
| Vinyl-H (β-CH, cis) | 5.4 - 5.6 | d | ~10.8 | 1H |
| Methyl-H (-OCH₃) | 3.9 - 4.1 | s | - | 3H |
2.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 167 |
| Aromatic-C (C2) | 155 - 157 |
| Aromatic-C (C6) | 151 - 153 |
| Aromatic-C (C4) | 135 - 137 |
| Vinyl-C (α-CH) | 134 - 136 |
| Aromatic-C (C3) | 125 - 127 |
| Aromatic-C (C5) | 122 - 124 |
| Vinyl-C (β-CH₂) | 118 - 120 |
| Methyl-C (-OCH₃) | 51 - 53 |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
2.2.1. Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C=C (Aromatic & Vinyl) | Stretching | 1580 - 1640 |
| C-O (Ester) | Stretching | 1250 - 1300 |
| =C-H (Vinyl) | Bending (out-of-plane) | 910 - 990 |
| C-H (Aromatic) | Bending (out-of-plane) | 750 - 850 |
2.2.2. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the sample placed directly on the crystal.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and analyze the absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
2.3.1. Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 163, corresponding to the molecular weight of this compound.
-
Major Fragment Ions: Common fragmentation pathways for nicotinate esters involve the loss of the methoxy group (-OCH₃, m/z = 31) and the entire methoxycarbonyl group (-COOCH₃, m/z = 59).
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 132 | [M - OCH₃]⁺ |
| 104 | [M - COOCH₃]⁺ |
| 78 | [Pyridine]⁺ |
2.3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
Application Notes and Protocols: Methyl 2-vinylnicotinate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 2-vinylnicotinate as a monomer in copolymerization, with a focus on potential applications in drug development. While direct studies on this compound are limited, this document extrapolates from research on structurally similar vinylpyridine and nicotinate-containing polymers to provide detailed protocols and potential applications.
Introduction to this compound
This compound is a functionalized monomer derived from nicotinic acid (Vitamin B3). Its structure, containing a vinyl group for polymerization and a pyridine ring with an ester group, makes it an attractive candidate for the synthesis of functional polymers. The pyridine moiety offers pH-responsiveness, potential for metal coordination, and hydrogen bonding capabilities, which are highly desirable in biomedical applications such as drug delivery, gene therapy, and stimuli-responsive materials.
The presence of the nicotinate structure can also lead to polymers with interesting biological properties and potential for controlled release of nicotinic acid derivatives. Copolymers incorporating this compound can be designed to have tunable properties by varying the comonomer and the copolymer composition.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from nicotinic acid. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Caption: Plausible synthetic route for this compound.
Protocol for Synthesis:
-
Esterification of Nicotinic Acid: Nicotinic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl nicotinate.
-
N-oxidation: Methyl nicotinate is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form methyl nicotinate N-oxide.
-
Rearrangement and Acetoxylation: The N-oxide is boiled in acetic anhydride, which leads to a rearrangement reaction, yielding methyl 2-acetoxymethylnicotinate.
-
Pyrolysis: The resulting acetate is subjected to pyrolysis to eliminate acetic acid and form the desired this compound.
Copolymerization of this compound
This compound can be copolymerized with a variety of comonomers to tailor the properties of the resulting polymer. The choice of comonomer is critical for the intended application. For example, copolymerization with hydrophilic monomers like N-vinylpyrrolidone (NVP) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) can enhance water solubility and biocompatibility. Copolymerization with hydrophobic monomers like methyl methacrylate (MMA) can be used to control the hydrophilic-lipophilic balance (HLB).
3.1. General Experimental Protocol for Radical Copolymerization
This protocol describes a general method for the free radical copolymerization of this compound with a comonomer.
Caption: General workflow for radical copolymerization.
Detailed Protocol:
-
Monomer and Initiator Preparation: Dissolve this compound and the chosen comonomer in a suitable solvent (e.g., toluene, DMF, or DMSO) in a reaction flask. Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The monomer and initiator concentrations should be optimized for the specific system.
-
Degassing: Seal the reaction flask and degas the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the reaction flask in an oil bath preheated to the desired temperature (typically 60-80 °C for AIBN). Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours).
-
Purification: After the reaction, cool the flask to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane, diethyl ether).
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove unreacted monomers and initiator residues. Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer using standard techniques such as ¹H NMR spectroscopy (to determine copolymer composition), Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (for thermal properties like the glass transition temperature).
3.2. Reactivity Ratios and Copolymer Properties
Table 1: Hypothetical Reactivity Ratios and Expected Properties of Copolymers
| Comonomer (M₂) | r₁ (M-2-VN) | r₂ | Expected Copolymer Type | Potential Properties & Applications |
| N-vinylpyrrolidone (NVP) | < 1 | > 1 | Blocky (NVP rich) | Water-soluble, biocompatible, potential for hydrogels and drug delivery. |
| Methyl Methacrylate (MMA) | 0.5 - 1.0 | 0.5 - 1.0 | Statistical/Random | Tunable hydrophobicity, potential for micelles and nanoparticles. |
| Styrene | < 1 | < 1 | Alternating tendency | pH-responsive, potential for sensors and smart coatings. |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | ~1 | ~1 | Ideal/Random | "Stealth" properties, enhanced circulation time, hydrogel formation. |
Application in pH-Responsive Drug Delivery
Copolymers containing this compound are expected to exhibit pH-responsive behavior due to the pyridine ring. At low pH, the pyridine nitrogen becomes protonated, leading to increased hydrophilicity and swelling of the polymer matrix. This property can be exploited for targeted drug delivery to acidic environments, such as tumor tissues or the stomach.
4.1. Proposed Mechanism of pH-Responsive Drug Release
Application Notes & Protocols: Derivatization of Methyl 2-vinylnicotinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-vinylnicotinate is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), its structure presents multiple points for chemical modification, making it an ideal starting point for the generation of compound libraries for biological screening. The pyridine ring is a common motif in FDA-approved drugs, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-proliferative effects.[1][] This document provides detailed protocols for the derivatization of this compound at its two key functional groups—the vinyl moiety and the methyl ester—and outlines general procedures for subsequent biological evaluation.
Derivatization Strategies & Protocols
The chemical versatility of this compound allows for targeted modifications to explore structure-activity relationships (SAR). The primary sites for derivatization are the reactive vinyl group at the C2 position and the methyl ester at the C3 position.
Modifications of the C2-Vinyl Group
The vinyl group is susceptible to a variety of addition and coupling reactions, enabling the introduction of diverse chemical functionalities.
Protocol 2.1.1: Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for forming a carbon-carbon bond between the vinyl group and an aryl halide, creating substituted stilbene-like structures.[3][4]
-
Materials: this compound, Aryl bromide or iodide, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 mmol) and the aryl halide (1.1 mmol) in anhydrous DMF (5 mL).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2.1.2: Aza-Michael Addition
The Aza-Michael addition allows for the introduction of nitrogen-based nucleophiles, such as secondary amines, to the vinyl group, which is an effective way to synthesize novel amino derivatives.[5]
-
Materials: this compound, a secondary amine (e.g., piperidine, morpholine), and a suitable solvent such as Hexafluoroisopropanol (HFIP) or a Lewis acid catalyst like Ytterbium(III) triflate.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (e.g., HFIP, 3 mL) in a round-bottom flask.
-
Add the secondary amine (1.2 mmol) to the solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC. For less reactive amines, gentle heating (40-60°C) may be required.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, purify the residue by flash column chromatography to yield the desired aminoethyl derivative.
-
Modifications of the C3-Methyl Ester Group
The methyl ester can be readily converted into other functional groups, most commonly amides, which are prevalent in biologically active molecules.
Protocol 2.2.1: Amide Bond Formation via Saponification and Coupling
This two-step protocol first hydrolyzes the ester to a carboxylic acid, which is then coupled with a primary or secondary amine.
-
Step A: Saponification
-
Dissolve this compound (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).
-
Add lithium hydroxide (LiOH, 1.5 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~4 with 1M HCl.
-
Extract the product, 2-vinylnicotinic acid, with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid, which can often be used without further purification.
-
-
Step B: Amide Coupling
-
Dissolve the 2-vinylnicotinic acid (1.0 mmol) in anhydrous Dichloromethane (DCM) or DMF (10 mL).
-
Add a coupling reagent such as HATU (1.1 mmol) or DCC (1.1 mmol) along with an additive like HOBt (1.1 mmol).
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).
-
Add the desired primary or secondary amine (1.1 mmol).
-
Stir the reaction at room temperature for 6-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Data Presentation: Synthesis and Characterization
The following tables present hypothetical but realistic data for a small library of derivatives synthesized using the protocols above.
Table 1: Summary of Synthesized this compound Derivatives and Yields
| Compound ID | Derivatization Protocol | R Group / Moiety Added | Physical State | Yield (%) |
|---|---|---|---|---|
| MVN-001 | 2.1.1 (Heck) | 4-Methoxyphenyl | White Solid | 78 |
| MVN-002 | 2.1.2 (Michael Add.) | Morpholin-4-yl | Pale Yellow Oil | 92 |
| MVN-003 | 2.2.1 (Amidation) | Benzylamino (carbonyl) | Off-white Solid | 85 |
| MVN-004 | 2.1.1 (Heck) | Pyridin-3-yl | Light Tan Solid | 65 |
| MVN-005 | 2.2.1 (Amidation) | Cyclopropylamino (carbonyl) | White Crystalline | 88 |
Table 2: Characterization Data for Synthesized Derivatives
| Compound ID | Formula | Mass (M+H)⁺ | ¹H NMR (Key Shifts, δ ppm) |
|---|---|---|---|
| MVN-001 | C₁₇H₁₅NO₃ | 282.11 | 9.1 (s, 1H), 8.2 (d, 1H), 7.6-7.0 (m, 6H), 3.9 (s, 3H), 3.8 (s, 3H) |
| MVN-002 | C₁₃H₁₈N₂O₃ | 267.14 | 9.0 (s, 1H), 8.1 (d, 1H), 7.4 (dd, 1H), 3.9 (s, 3H), 3.7 (t, 4H), 2.9 (t, 2H) |
| MVN-003 | C₁₆H₁₄N₂O | 251.12 | 9.1 (s, 1H), 8.6 (t, 1H, NH), 8.2 (d, 1H), 7.3-7.1 (m, 6H), 6.8 (dd, 1H) |
| MVN-004 | C₁₄H₁₂N₂O₂ | 241.09 | 9.2 (s, 1H), 8.8 (d, 1H), 8.6 (dd, 1H), 8.3-7.2 (m, 6H), 3.9 (s, 3H) |
| MVN-005 | C₁₂H₁₂N₂O | 201.10 | 9.0 (s, 1H), 8.4 (d, 1H, NH), 8.1 (d, 1H), 7.2 (dd, 1H), 6.7 (dd, 1H) |
Biological Screening Protocols & Potential Targets
Nicotinic acid and its analogs are known to interact with various biological targets. A primary target is the G-protein coupled receptor GPR109A, which is involved in lipid metabolism and inflammation.[6][7][8] Additionally, the pyridine scaffold is present in many kinase inhibitors and compounds with anti-proliferative activity.[1]
Protocol 4.1: Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the general cytotoxicity of the synthesized compounds against both cancerous and non-cancerous cell lines.[9][10]
-
Materials: Human cancer cell line (e.g., HT-29 colon cancer), normal cell line (e.g., CCD 841 CoTr), DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
-
Table 3: Hypothetical Biological Screening Data (IC₅₀ Values in µM)
| Compound ID | HT-29 (Colon Cancer) | CCD 841 CoTr (Normal Colon) | TargetKinase-X Inhibition |
|---|---|---|---|
| MVN-001 | 12.5 | > 100 | 5.2 |
| MVN-002 | 45.8 | > 100 | 28.1 |
| MVN-003 | 8.2 | 89.5 | 2.1 |
| MVN-004 | 22.1 | > 100 | 15.6 |
| MVN-005 | 6.7 | 75.3 | 1.8 |
| Doxorubicin | 0.5 | 1.2 | N/A |
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for the derivatization of this compound.
Caption: A tiered workflow for the biological screening of new derivatives.
Caption: Potential GPR109A signaling pathway modulated by nicotinate derivatives.[11]
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism [repository.arizona.edu]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-vinylnicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-vinylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with synthesizing this valuable heterocyclic building block. The inherent reactivity of the vinyl group, coupled with the electronic nature of the pyridine ring, presents a unique set of obstacles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
The most prevalent and effective methods involve palladium-catalyzed cross-coupling reactions. These reactions form the crucial C(sp²)–C(sp²) bond between a pyridine precursor and a vinyl group source. The three main strategies are:
-
Suzuki-Miyaura Coupling: Reacting a halo-substituted precursor like Methyl 2-chloronicotinate or Methyl 2-bromonicotinate with a vinylboronic acid or its more stable ester derivatives (e.g., vinyl MIDA boronate, trivinylboroxane).[1][2][3]
-
Heck Reaction: Coupling Methyl 2-halonicotinate with ethylene or another simple alkene.[4][5][6] This method can be very atom-economical but sometimes suffers from regioselectivity issues.
-
Stille Coupling: Reacting Methyl 2-halonicotinate with an organostannane reagent like vinyltributyltin.[7][8] This method is robust and tolerant of many functional groups, but the high toxicity of organotin compounds is a significant drawback.[7]
Each method has its own set of challenges, which we will address in the following sections.
Troubleshooting Guide: Low Yield & Stalled Reactions
Low conversion of the starting material is one of the most frequent issues. The problem often lies within the palladium catalytic cycle.
dot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of Methyl 2-vinylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-vinylnicotinate. The guidance is based on established chemical principles and purification techniques for structurally related nicotinate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary methods for purifying this compound are silica gel column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature of the impurities, the scale of the purification, and the thermal stability of the compound. Column chromatography is versatile for removing a wide range of impurities[1], while recrystallization is excellent for obtaining highly crystalline, pure material if a suitable solvent is found[2].
Q2: What are the likely impurities in a synthesis of this compound?
Common impurities may include unreacted starting materials, byproducts from the specific synthetic route, and degradation products. A significant impurity could be the corresponding carboxylic acid (2-vinylnicotinic acid) formed by hydrolysis of the methyl ester.[3][4] Given the vinyl group, oligomers or polymers of the product may also be present, especially if the compound has been exposed to heat or light.[5]
Q3: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a column chromatography purification.[6][7] It helps in identifying the optimal solvent system and in checking the purity of collected fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods.[4] The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[8]
Q4: What are the stability and storage concerns for this compound?
The this compound molecule has two main points of potential instability.
-
Ester Hydrolysis : Like other methyl esters, it can hydrolyze back to the corresponding carboxylic acid, a reaction catalyzed by acid or base and accelerated by heat.[4][9]
-
Vinyl Group Polymerization : Vinyl groups can be susceptible to polymerization upon exposure to heat, light, or radical initiators.[5]
For long-term stability, it is recommended to store the purified compound at low temperatures (2-8°C or -20°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[9]
Troubleshooting Guides
Issue 1: Poor Separation or Tailing during Silica Gel Chromatography
Question: My compound is streaking or showing poor separation (tailing) on the silica gel column. What can I do?
Answer: This is a common issue when purifying pyridine-containing compounds on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.[6]
Possible Causes and Solutions:
-
Acid-Base Interaction: The basicity of the pyridine nitrogen is the most likely cause.
-
Incorrect Solvent Polarity: The eluent may be too polar or not polar enough.
-
Alternative Stationary Phase: Silica gel may not be the ideal stationary phase.
-
Solution: Consider using a more neutral stationary phase, such as alumina, which can be less harsh on basic compounds.[6]
-
Issue 2: The Product is Decomposing During Purification
Question: I'm observing new, unexpected spots on my TLC plate after running the column or during solvent evaporation. Why is this happening?
Answer: Decomposition on the column or during workup can be caused by the compound's instability.
Possible Causes and Solutions:
-
Acid-Catalyzed Degradation: The acidic nature of silica gel may be causing hydrolysis of the ester or polymerization of the vinyl group.
-
Thermal Degradation: The compound may be sensitive to heat.
-
Solution: When removing the solvent after purification, use a rotary evaporator at a low temperature and avoid heating the flask excessively.
-
Issue 3: The Compound "Oils Out" During Recrystallization
Question: I am trying to recrystallize my purified product, but it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[2]
Possible Causes and Solutions:
-
Inappropriate Solvent: The solvent may be too good at dissolving the compound.
-
Solution: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.[2] You may need to use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to oil formation instead of crystal growth.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[2]
-
-
Presence of Impurities: Impurities can inhibit crystallization.
-
Solution: Ensure the material is reasonably pure before attempting recrystallization. If it's very crude, a preliminary purification by column chromatography may be necessary.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying nitrogen-containing esters and should be optimized for this compound using TLC analysis.[6]
-
Solvent System Selection:
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[6][10]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing. Add a protective layer of sand on top.[6]
-
Never let the column run dry.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed.[6]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature low to prevent degradation.
-
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid compound.[2]
-
Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can cause precipitation of impurities or oiling out.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
Table 1: Common Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel, Alumina | Not Applicable |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Single or binary solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) |
| Additive | 0.1-1% Triethylamine (for basic compounds) | Not Applicable |
| Purity Monitoring | TLC, HPLC, GC | Melting Point, TLC |
| Best For | Complex mixtures, removal of close-running impurities | Removing small amounts of impurities from a mostly pure solid |
Process Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
References
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. mt.com [mt.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-vinylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-vinylnicotinate. The proposed and most common synthetic routes, palladium-catalyzed cross-coupling reactions (Suzuki and Stille), are detailed below with specific guidance to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing this compound?
A1: Direct synthesis methods are not widely reported. However, palladium-catalyzed cross-coupling reactions are the most effective and versatile strategies. The two primary recommended methods are the Suzuki-Miyaura coupling, which utilizes a vinylboronic acid derivative, and the Stille coupling, which employs a vinylstannane reagent. Both methods start from a halogenated precursor, typically Methyl 2-chloronicotinate or Methyl 2-bromonicotinate.
Q2: Which halogenated precursor is better for the cross-coupling reaction: Methyl 2-chloronicotinate or Methyl 2-bromonicotinate?
A2: Methyl 2-bromonicotinate is generally more reactive than Methyl 2-chloronicotinate in palladium-catalyzed cross-coupling reactions.[1] This increased reactivity often allows for milder reaction conditions and can lead to higher yields. However, 2-chloropyridines can be successfully used, often requiring more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step.[1] The choice may also depend on the commercial availability and cost of the starting materials.
Q3: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the likely causes?
A3: Low conversion in Suzuki couplings involving pyridine substrates is a common issue. Key factors to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2] Using bulky, electron-rich ligands can mitigate this.
-
Inactive Catalyst: Ensure you are using a reliable palladium source and that the active Pd(0) species is being generated. If using a Pd(II) precatalyst, reaction conditions must be suitable for its reduction.
-
Poor Reagent Quality: Water present in the reaction, especially in the boronic acid reagent, can lead to protodeboronation, a major side reaction.[2] Ensure all reagents and solvents are anhydrous.
-
Inadequate Base: The base is crucial for the transmetalation step. A weak base may be ineffective. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often required.[1][2]
Q4: I am observing significant homocoupling of my vinylboronic acid reagent. How can this be minimized?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2] To minimize homocoupling:
-
Strictly Exclude Oxygen: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
Q5: What are the main challenges associated with the Stille coupling for this synthesis?
A5: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[3] Stoichiometric tin byproducts can also be difficult to remove during purification. However, Stille coupling is often less sensitive to the presence of water compared to Suzuki coupling and can be very effective.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution | Citation |
| Catalyst Inhibition/Deactivation | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). | [1][2] |
| Protodeboronation of Vinylboronic Acid | Use anhydrous solvents and reagents. Consider using a more stable vinylboronic acid derivative, such as a pinacol ester (vinylboronic acid pinacol ester) or a trifluoroborate salt (potassium vinyltrifluoroborate). | [2] |
| Ineffective Base | Switch to a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered. | [1] |
| Presence of Oxygen | Degas the solvent thoroughly by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles. Use flame-dried glassware and maintain a positive pressure of inert gas. | [1][2] |
| Low Reactivity of Precursor | If using Methyl 2-chloronicotinate, consider switching to the more reactive Methyl 2-bromonicotinate. Increase the reaction temperature. | [1] |
Issue 2: Difficulty in Product Purification (Stille Coupling)
| Possible Cause | Recommended Solution | Citation |
| Residual Tin Byproducts | Remove tributyltin halides (e.g., Bu₃SnCl) by washing the reaction mixture with an aqueous solution of KF or by filtering the crude product through a plug of silica gel treated with triethylamine. | [4] |
| Co-elution with Product | Optimize column chromatography conditions. A gradient elution may be necessary. If issues persist, consider an alternative purification method such as distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloronicotinate (Precursor)
This protocol is based on the esterification of 2-chloronicotinic acid.
Materials:
-
2-chloronicotinic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Methanol
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Slowly add oxalyl chloride (1.0 eq) dropwise to the solution.
-
Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 3 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add triethylamine (3.0 eq) followed by methanol (9.6 eq) dropwise.
-
Continue stirring for 30 minutes in the ice bath.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude product, which can be purified by column chromatography.[5]
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
Methyl 2-bromonicotinate
-
Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-bromonicotinate (1.0 eq), the vinylboron reagent (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes | Citation |
| Precursor | Methyl 2-bromonicotinate | More reactive than the chloro-analog. | [1] |
| Vinyl Source | Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester | Generally more stable and easier to handle than vinylboronic acid. | [2] |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos) | Buchwald ligands are often superior for challenging pyridine couplings. | [1] |
| Catalyst Loading | 2 - 5 mol% | Higher loading may be needed for less reactive substrates. | [6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Must be anhydrous and finely powdered. | [1] |
| Solvent | Toluene, Dioxane, DMF (anhydrous and degassed) | Solvent choice can significantly impact yield and should be screened. | [2] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for 2-chloropyridine precursors. | [1] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
preventing polymerization of Methyl 2-vinylnicotinate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Methyl 2-vinylnicotinate during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Cloudiness in Monomer | Onset of polymerization. | 1. Immediately cool the monomer to 2-8°C to slow the reaction. 2. Perform a polymer presence test (see Experimental Protocols). 3. If polymerization is confirmed, the monomer may not be suitable for all applications. Consider purification by vacuum distillation if a high-purity monomer is required. |
| Solidification of Monomer in Container | Advanced polymerization. | The monomer has likely undergone significant polymerization. Do not attempt to heat the container , as this could lead to a dangerous runaway reaction. The material is likely unusable and should be disposed of according to institutional safety protocols. |
| Monomer Polymerizes During Experiment | Insufficient inhibition for experimental conditions (e.g., high temperature, presence of initiators). | If compatible with your reaction, consider adding a suitable inhibitor to the reaction mixture. Otherwise, adjust experimental conditions to minimize polymerization risk (e.g., lower temperature, shorter reaction time, rigorous purification of reactants and solvents). |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization during storage?
A1: The polymerization of this compound, a vinylpyridine derivative, can be initiated by several factors, including:
-
Heat: Elevated temperatures increase the rate of spontaneous polymerization.
-
Light: UV light can trigger free-radical polymerization.
-
Contamination: Contact with polymerization initiators such as peroxides, strong acids, strong bases, or certain metals can catalyze polymerization.[1]
-
Inhibitor Depletion: The added stabilizer can be consumed over time, leaving the monomer unprotected.
Q2: What are the recommended storage conditions for this compound?
A2: Based on guidelines for similar vinyl monomers, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C. Some sources suggest storage at -20°C for long-term stability.[1][2]
-
Atmosphere: The type of inhibitor used is critical. For phenolic inhibitors like hydroquinone (HQ) or 4-tert-butylcatechol (TBC), a headspace containing air (oxygen) is necessary for them to function effectively as radical scavengers.
-
Container: Store in the original, tightly sealed container. Keep away from light by using an amber vial or by storing the container in a dark place.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
Q3: What type of inhibitor is typically used for vinylpyridines like this compound?
A3: For vinylpyridines, phenolic inhibitors are commonly used. These include:
-
4-tert-butylcatechol (TBC)
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
The presence and concentration of an inhibitor should be confirmed by consulting the supplier's certificate of analysis. For 2-vinylpyridine, TBC is a common inhibitor.[1]
Q4: How can I check for the presence of polymer in my this compound sample?
A4: A simple qualitative test involves precipitating the polymer in a non-polar solvent. A detailed protocol is provided in the "Experimental Protocols" section below. Early signs of polymerization include a noticeable increase in viscosity or the appearance of cloudiness or haze in the liquid.
Q5: My experiment requires an inhibitor-free monomer. How can I remove the inhibitor?
A5: Inhibitors can be removed immediately before use. Common methods include:
-
Column Chromatography: Passing the monomer through a column of basic alumina is effective for removing phenolic inhibitors like HQ and TBC.[5][6]
-
Vacuum Distillation: This method can remove the inhibitor and other non-volatile impurities. However, it must be performed at low temperatures to prevent thermally induced polymerization in the distillation pot. It is advisable to add a small amount of a non-volatile inhibitor (like hydroquinone) to the distillation flask.
A protocol for inhibitor removal is detailed in the "Experimental Protocols" section.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Freezer) | To minimize the rate of spontaneous polymerization.[1][2] |
| Inhibitor | Typically a phenolic inhibitor (e.g., TBC, HQ, MEHQ). | To scavenge free radicals that initiate polymerization. |
| Atmosphere | Air headspace (if using phenolic inhibitors). | Oxygen is required for the proper functioning of phenolic inhibitors. |
| Container | Tightly sealed, amber or opaque container. | To prevent exposure to light and contaminants. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, peroxides.[1][3][7] | To prevent catalytic initiation of polymerization. |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
This protocol is a general method for detecting the presence of polymer in a vinyl monomer.
Materials:
-
This compound sample
-
Methanol
-
Test tube with stopper
Procedure:
-
Add approximately 8 mL of methanol to a clean test tube.
-
Add approximately 2 mL of the this compound sample to the test tube.
-
Stopper the test tube and shake it vigorously for 30 seconds.
-
Observe the solution. The presence of a precipitate or persistent cloudiness indicates the formation of polymer, as the polymer is generally insoluble in methanol while the monomer is soluble.
Protocol 2: Inhibitor Removal Using an Alumina Column
This protocol describes a common method for removing phenolic inhibitors prior to a reaction.
Materials:
-
This compound with inhibitor
-
Basic alumina
-
Glass column with a stopcock
-
Glass wool or fritted disc
-
Receiving flask, cooled in an ice bath
-
Nitrogen or argon supply (optional, for sensitive reactions)
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool at the bottom and then adding basic alumina to the desired height (a 10-20 cm column is typical for small-scale purification).
-
Pre-rinse the column with a small amount of a dry, inert solvent (e.g., dichloromethane) and let it drain completely.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the inhibitor-free monomer in a receiving flask that is cooled in an ice bath to prevent polymerization.
-
Use the purified monomer immediately, as it is now highly susceptible to polymerization.
Visual Workflows
References
Technical Support Center: Vinylpyridine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with vinylpyridine reactions.
Frequently Asked Questions (FAQs)
Q1: My vinylpyridine monomer is polymerizing in the bottle. How can I prevent this?
A1: Vinylpyridine monomers are prone to self-polymerization, which can be initiated by light or heat.[1][2] To prevent this, store vinylpyridine monomers at low temperatures, typically below -10°C (14°F), in a dry and dark environment.[3] Commercial vinylpyridines are often supplied with an inhibitor, such as 4-tert-butylcatechol, to prevent premature polymerization.[1][2]
Q2: Should I remove the inhibitor from the vinylpyridine monomer before my reaction?
A2: Yes, it is generally recommended to remove the inhibitor before polymerization to achieve controlled and predictable reaction kinetics. The presence of an inhibitor can interfere with the initiator, potentially leading to an induction period or requiring a higher initiator concentration.[4] However, in some cases, a higher initiator concentration can be used to overcome the effect of the inhibitor without its removal.[4]
Q3: What are the common methods to remove inhibitors from vinylpyridine?
A3: Common methods for inhibitor removal include:
-
Column Chromatography: Passing the monomer through a column of basic alumina is a widely used and effective method.
-
Solvent Extraction: Washing the monomer with a dilute aqueous NaOH solution in a separatory funnel can remove phenolic inhibitors like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).[4]
-
Vacuum Distillation: Distillation under reduced pressure can be used to purify the monomer and remove the inhibitor, especially if the inhibitor has a significantly higher boiling point.[4]
Q4: What are the key differences in reactivity and properties between 2-vinylpyridine and 4-vinylpyridine?
A4: 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) exhibit notable differences:
-
Side Reactions: P4VP is more susceptible to side reactions, such as branching and cross-linking, during anionic polymerization compared to P2VP.[5]
-
Solubility: P2VP is generally soluble in THF and CHCl₃, while P4VP often requires more polar cosolvents like DMF, DMSO, or NMP, especially at higher molar masses.[5]
-
Glass Transition Temperature (Tg): P4VP has a significantly higher Tg (approx. 142°C) than P2VP (approx. 104°C).[5]
Troubleshooting Guide
Issue 1: Poorly Controlled Polymerization (Broad Molecular Weight Distribution)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of Impurities (e.g., water, oxygen) | Ensure all reagents and solvents are rigorously purified and dried. Reactions, especially anionic polymerizations, should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Inhibitor Not Completely Removed | Verify the complete removal of the inhibitor using one of the recommended methods (see FAQ 3). The presence of residual inhibitor can lead to uncontrolled initiation.[4] |
| Side Reactions | For anionic polymerization, conduct the reaction at low temperatures (e.g., <-60°C) in a polar aprotic solvent like THF to minimize side reactions.[5] Using highly diluted monomer conditions can also be beneficial.[5] |
| Fast Polymerization Rate | The polymerization of vinylpyridines can be extremely fast.[5] Consider using a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain-Transfer) for better control over molecular weight and dispersity.[6] |
Issue 2: Low or No Polymer Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Ineffective Initiator | Ensure the chosen initiator is appropriate for the polymerization type (radical, anionic, etc.) and that it is not expired or decomposed. For radical polymerization, ensure the reaction temperature is suitable for the initiator's half-life. |
| Presence of Inhibitor | As mentioned previously, the inhibitor will scavenge radicals and prevent polymerization until it is consumed.[4] Ensure its complete removal. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and monomer/initiator concentrations. For example, in solution polymerization of 2-vinylpyridine, monomer conversion is influenced by both temperature and the initiator-to-monomer ratio.[7] |
| Monomer Purity | Use freshly purified monomer for the best results. Vinylpyridine can degrade over time, even when stored correctly. |
Issue 3: Formation of Insoluble Polymer or Gel
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cross-linking Side Reactions | This is a common issue in anionic polymerization of 4VP.[5] Use low temperatures, polar solvents (like THF), and consider adding salts like LiCl to suppress these side reactions.[5] |
| High Monomer Conversion in Bulk Polymerization | High conversions can lead to high viscosity (gel effect), which can result in uncontrolled polymerization and cross-linking.[6] Consider solution polymerization or stopping the reaction at a lower conversion. |
| Bifunctional Impurities | Ensure the monomer and other reagents are free from bifunctional impurities that could act as cross-linkers. |
Issue 4: Difficulty in Post-Polymerization Functionalization (e.g., Quaternization)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Steric Hindrance | The accessibility of the nitrogen atom on the pyridine ring can be sterically hindered within the polymer chain. This can be more pronounced for 2-vinylpyridine compared to 4-vinylpyridine in some cases.[8] |
| Poor Solubility of the Polymer | Ensure the polymer is fully dissolved in a suitable solvent for the functionalization reaction. For P4VP, this may require polar aprotic solvents.[5] |
| Reaction Conditions | Optimize the reaction time, temperature, and molar ratio of the alkylating agent to the pyridine units. For the quaternization of vinylpyridine copolymers, reaction times of up to 72 hours have been shown to be effective.[8] |
| Incomplete Reaction | Monitor the progress of the reaction using techniques like FTIR or NMR spectroscopy to confirm the degree of functionalization.[9] |
Experimental Protocols
Protocol 1: Purification of Vinylpyridine Monomer via Basic Alumina Column
-
Prepare the Column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified; a general rule is to use a 5-10 cm plug for small-scale reactions.
-
Equilibrate the Column: Pre-wet the alumina with a small amount of a non-polar solvent in which the monomer is soluble (e.g., hexane or toluene) and allow it to drain.
-
Load the Monomer: Carefully add the vinylpyridine monomer to the top of the column.
-
Elute: Allow the monomer to pass through the alumina under gravity or with gentle pressure (e.g., using an inert gas).
-
Collect the Purified Monomer: Collect the eluent, which is the purified monomer, in a clean, dry flask.
-
Storage: Use the purified monomer immediately or store it at low temperature in the dark under an inert atmosphere for a short period.
Protocol 2: Anionic Polymerization of 2-Vinylpyridine
-
Caution: Anionic polymerization is highly sensitive to impurities. All glassware should be flame-dried under vacuum, and all solvents and reagents must be rigorously purified and dried.
-
Solvent and Monomer Preparation: Purify tetrahydrofuran (THF) by distillation from a sodium/benzophenone ketyl under an inert atmosphere. Purify 2-vinylpyridine as described in Protocol 1.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a Schlenk flask) under an inert atmosphere.
-
Solvent Addition: Transfer the desired amount of purified THF to the reaction flask via cannula or syringe.
-
Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Initiator Addition: Add the anionic initiator (e.g., sec-butyllithium in cyclohexane) dropwise to the stirred THF.
-
Monomer Addition: Slowly add the purified 2-vinylpyridine monomer to the initiator solution via a syringe or dropping funnel. A color change is typically observed upon initiation.
-
Polymerization: Allow the reaction to proceed at -78°C for the desired time. The polymerization is often very rapid.[5]
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum.
Visualizations
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. scipoly.com [scipoly.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-vinylnicotinate. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key synthetic methods are provided.
Introduction to this compound Synthesis
This compound is a valuable substituted pyridine derivative in medicinal chemistry and materials science. Its synthesis typically involves a palladium-catalyzed cross-coupling reaction to introduce the vinyl group at the 2-position of the pyridine ring. The most common precursors are halogenated methyl nicotinates, such as methyl 2-chloronicotinate, methyl 2-bromonicotinate, or methyl 2-iodonicotinate. The choice of the vinyl source and the specific cross-coupling methodology (Heck, Stille, or Suzuki-Miyaura reaction) can significantly impact the reaction's success and yield.
This guide will focus on troubleshooting these common palladium-catalyzed methods to improve the yield and purity of this compound.
General Synthetic Pathways
The synthesis of this compound can be approached through several palladium-catalyzed cross-coupling reactions. The general scheme involves the coupling of a methyl 2-halonicotinate with a vinylating agent.
Figure 1: General synthetic approach to this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Low or No Yield
Q1: I am observing very low or no conversion of my methyl 2-halonicotinate starting material. What are the likely causes?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions of pyridine derivatives can stem from several factors:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Visually, this can sometimes be observed as the formation of palladium black (finely divided palladium metal), which is catalytically inactive.
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent. An unsuitable combination can lead to catalyst deactivation or slow reaction rates.
-
Poor Quality Reagents: Impurities in the starting materials, solvent, or base can act as catalyst poisons. Water and oxygen are particularly detrimental and can lead to side reactions and catalyst deactivation.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials, especially the methyl 2-halonicotinate and the vinylating agent, are pure. Use anhydrous and degassed solvents.
-
Optimize the Catalyst System:
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, consider adding a phosphine ligand to facilitate the in situ reduction to Pd(0). Alternatively, using a pre-formed Pd(0) complex like Pd(PPh₃)₄ can be beneficial.
-
Ligand Screening: If your current ligand is not effective, screen a panel of bulky, electron-rich phosphine ligands.
-
-
Optimize Reaction Conditions:
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly affect the reaction outcome.
-
Solvent: Polar aprotic solvents like DMF, dioxane, or toluene are often effective. Ensure the solvent can dissolve all reaction components at the reaction temperature.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A systematic increase in temperature during optimization is recommended.
-
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox. Degas all solvents prior to use.
Figure 2: Troubleshooting workflow for low yield in this compound synthesis.
Formation of Side Products
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a lower yield of this compound. The specific side products depend on the chosen method.
-
Stille Coupling: A common side reaction is the homocoupling of the vinyltin reagent to form 1,3-butadiene.[1] This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.
-
Heck Reaction: A potential side reaction is the isomerization of the newly formed double bond, although this is less common with terminal vinyl groups. Another possibility is the reduction of the halide (dehalogenation) to form methyl nicotinate.
-
Suzuki-Miyaura Coupling: Protodeboronation of the vinylboronic acid or ester can occur, especially in the presence of water and a strong base, which reduces the amount of active vinylating agent.
Minimization Strategies:
| Side Reaction | Minimization Strategy |
| Homocoupling (Stille) | Use a slight excess of the methyl 2-halonicotinate. Ensure efficient oxidative addition of the halide to the palladium catalyst before transmetalation. |
| Double Bond Isomerization (Heck) | This is generally not a major issue with terminal vinyl groups but can be influenced by the ligand and reaction time. |
| Dehalogenation (Heck/Suzuki) | This can be promoted by impurities or suboptimal conditions. Ensure high-purity reagents and an inert atmosphere. |
| Protodeboronation (Suzuki) | Use anhydrous solvents and carefully select the base. Cesium carbonate (Cs₂CO₃) is often a good choice as it is a strong base that is not highly nucleophilic. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound via Stille and Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific laboratory conditions and reagent batches.
Protocol 1: Stille Coupling of Methyl 2-chloronicotinate with Vinyltributyltin
This protocol is a representative procedure for a Stille cross-coupling reaction.
Materials:
-
Methyl 2-chloronicotinate
-
Vinyltributyltin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-chloronicotinate (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Tri(2-furyl)phosphine (0.08 equiv.).
-
Add anhydrous DMF via syringe.
-
Add vinyltributyltin (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-bromonicotinate with Potassium Vinyltrifluoroborate
This protocol provides a general procedure for a Suzuki-Miyaura coupling.[2]
Materials:
-
Methyl 2-bromonicotinate
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) and Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Methyl 2-bromonicotinate (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
In a separate flask, prepare the catalyst by dissolving PdCl₂ (0.02 equiv.) and PPh₃ (0.06 equiv.) in a minimal amount of degassed THF.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add a degassed mixture of THF and water (e.g., 9:1 v/v) to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
The following table summarizes typical yields for palladium-catalyzed vinylation reactions of related aryl halides. Note that specific yields for this compound may vary depending on the exact conditions and substrates used.
| Coupling Reaction | Halide Substrate | Vinylating Agent | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Aryl Bromide | Potassium Vinyltrifluoroborate | PdCl₂/PPh₃ | THF/H₂O | Cs₂CO₃ | 80 | 12 | 70-90 |
| Stille | Aryl Iodide | Vinyltributyltin | Pd(PPh₃)₄ | THF | - | 70 | 16 | ~85 |
| Heck | Aryl Iodide | Ethylene | Pd(OAc)₂/PPh₃ | DMF | Et₃N | 100 | 24 | 60-80 |
Mandatory Visualizations
Catalytic Cycle of the Stille Cross-Coupling Reaction
Figure 3: Catalytic cycle of the Stille cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Figure 4: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Heck Reaction
Figure 5: Catalytic cycle of the Heck reaction.
References
Technical Support Center: Column Chromatography Purification of Nicotinate Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the column chromatography purification of nicotinate esters.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of nicotinate esters.
Question: My nicotinate ester is not separating from impurities on the silica gel column.
Answer:
Poor separation can result from several factors. A systematic approach to troubleshooting this issue is as follows:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running a column, it is crucial to optimize the solvent system using Thin Layer Chromatography (TLC). For effective separation, the target compound should have a retention factor (Rf) between 0.2 and 0.3.[1][2]
-
Solvent Polarity: If your compound and its impurities have a high Rf (move too quickly), you should decrease the polarity of the mobile phase. For a common solvent system like hexane/ethyl acetate, this means increasing the proportion of hexane.[1] Conversely, if the compounds are not moving from the baseline (low Rf), the polarity should be increased by adding more ethyl acetate.[1]
-
Alternative Solvents: Consider introducing a third solvent to modify the selectivity of the separation. Small additions of dichloromethane or methanol can significantly alter the separation profile. However, be cautious with high concentrations of methanol as it can dissolve silica gel.[1]
-
-
Check Column Packing:
-
A poorly packed column with cracks or channels will lead to inefficient separation. Ensure the silica gel is packed uniformly as a slurry to avoid these issues.[3]
-
-
Sample Loading:
Question: My nicotinate ester appears to be stuck on the column and will not elute.
Answer:
If your compound is not eluting from the column, it indicates a strong interaction with the stationary phase. Here are some potential solutions:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, you can move to a higher concentration of ethyl acetate or even add a stronger solvent like methanol.
-
Check for Acidity: Nicotinate esters can be basic due to the pyridine nitrogen. If you are using silica gel, which is slightly acidic, strong interactions can occur.[6] If your compound is sensitive to acid, you can deactivate the silica gel by pre-eluting the column with a solvent system containing 1-3% triethylamine.[7]
Question: I'm observing peak tailing in the HPLC analysis of my purified nicotinate ester fractions.
Answer:
Peak tailing in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.
-
Secondary Interactions: The basic nitrogen on the pyridine ring of nicotinate esters can interact with residual acidic silanol groups on C18 columns, causing peak tailing.[1] To remedy this, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[1] Alternatively, using a mobile phase with an acidic modifier like formic acid or phosphoric acid can protonate the nicotinate ester and improve peak shape.[8][9]
-
Column Contamination: The column may be contaminated from previous samples. Flushing the column with a strong solvent can help to clean it.[1]
-
Use of a Guard Column: Employing a guard column can protect the analytical column from strongly retained impurities that may cause peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nicotinate esters?
A1: Silica gel is the most commonly used stationary phase for the purification of nicotinate esters.[6][10] It is a polar adsorbent, which allows for the separation of compounds based on their polarity.[6] For certain applications, reverse-phase silica (e.g., C18) can also be used, particularly in HPLC.[8][9]
Q2: How do I choose the right mobile phase for my separation?
A2: The choice of mobile phase is critical and should be determined by preliminary TLC analysis.[1] A good starting point for silica gel chromatography of nicotinate esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ratio of these solvents is adjusted to achieve an Rf value of 0.2-0.3 for the desired compound.[1][2] Other solvent systems, such as dichloromethane/methanol, may also be effective.[10]
Q3: How can I monitor the separation during column chromatography?
A3: If the nicotinate ester or impurities are colored, you can visually track their progress down the column. For colorless compounds, you will need to collect fractions and analyze them by TLC.[1] Spotting each fraction on a TLC plate and developing it in the optimized solvent system will reveal which fractions contain the pure product.[1] If the compound is UV-active, a UV lamp can be used to visualize the spots on the TLC plate.[1]
Q4: What should I do if my compound is still impure after column chromatography?
A4: If a single column chromatography step does not yield a product of sufficient purity, several options are available. Recrystallization is an excellent secondary purification step if your nicotinate ester is a solid. Alternatively, you can perform a second column chromatography using a different solvent system or a different stationary phase (e.g., switching from normal phase to reverse phase). Preparative HPLC can also be employed for difficult separations requiring high purity.
Q5: My nicotinate ester is unstable on silica gel. What can I do?
A5: Some esters can be sensitive to the acidic nature of silica gel and may degrade during purification. It has been noted that methyl and ethyl nicotinate are less stable on silica gel when heated.[11] To mitigate this, you can use deactivated silica gel (by pre-treating with a base like triethylamine) or use an alternative stationary phase like alumina.[6][7]
Data Presentation
Table 1: General Parameters for Column Chromatography of Nicotinate Esters
| Parameter | Description |
| Stationary Phase | Silica Gel (typically 230-400 mesh)[1] |
| Mobile Phase (Eluent) | Commonly Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients[1][10] |
| Recommended Rf | 0.2 - 0.3 for the target compound on TLC[1][2] |
| Sample Load | 1:20 to 1:100 ratio of crude material to silica gel by weight[5][6] |
| Detection | TLC analysis of fractions with UV visualization or chemical staining[1] |
Table 2: Typical HPLC Parameters for Purity Analysis of Nicotinate Esters
| Parameter | Description |
| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm[1] |
| Mobile Phase | A gradient of Acetonitrile and Water, often with an additive like 0.1% Formic Acid or Triethylamine[1][8] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV at approximately 254 nm[1] |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of a nicotinate ester using silica gel column chromatography.
-
TLC Optimization:
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[6]
-
Add a layer of sand on top of the plug.
-
-
Column Packing (Slurry Method):
-
In a beaker, weigh out the required amount of silica gel (20-100 times the weight of the crude sample).[5][6]
-
Add the initial, low-polarity eluting solvent to the silica gel to form a slurry.[6] Swirl to remove any trapped air bubbles.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and prevent the formation of channels.[3]
-
Add a layer of sand on top of the silica gel bed to prevent disruption during solvent addition.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude nicotinate ester in a minimal amount of the eluting solvent or a less polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, and carefully add this to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure nicotinate ester.[1]
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified nicotinate ester.
-
Mandatory Visualization
Caption: Experimental workflow for the column chromatography purification of nicotinate esters.
Caption: Troubleshooting decision tree for nicotinate ester purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Purification [chem.rochester.edu]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Separation of Methyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-vinylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-vinylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Stille coupling?
A1: When synthesizing this compound using a Stille coupling reaction between a halogenated pyridine precursor and an organotin reagent like vinyltributylstannane, the primary impurities include:
-
Organotin Residues: These are the most common and challenging impurities to remove. They can include unreacted vinyltributylstannane, as well as byproducts like tributyltin chloride or tributyltin fluoride.[1][2][3]
-
Palladium Catalyst Residues: Residual palladium from the catalyst used in the coupling reaction.
-
Homocoupled Products: Dimers of the vinyl or pyridine starting materials can form as a side reaction.[4]
-
Unreacted Starting Materials: Incomplete reaction can leave behind the initial halogenated pyridine and organotin reagent.
Q2: What are the recommended methods for purifying crude this compound?
A2: A multi-step purification strategy is often necessary. The most effective methods include:
-
Treatment with Potassium Fluoride (KF): Washing the crude reaction mixture with an aqueous solution of potassium fluoride is a highly effective method for removing organotin impurities.[2] The fluoride ions react with the tin residues to form insoluble tributyltin fluoride, which can then be removed by filtration.[2]
-
Column Chromatography: This is a standard and effective technique for separating the desired product from both organotin residues and other organic byproducts.[5][6][7] A silica gel stationary phase is commonly used.[5][6]
-
Vacuum Distillation: This method is suitable for removing non-volatile impurities and can be an effective final purification step.[8]
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be a powerful technique for achieving high purity.[9][10]
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for quantifying the main component and detecting non-volatile impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[11] It can also help in identifying unknown byproducts through their mass spectra.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for direct quantification of the analyte against a certified internal standard without the need for a reference standard of the compound itself.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying trace levels of inorganic impurities, such as residual palladium or tin.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Persistent Organotin Impurities After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR or GC-MS analysis still shows significant peaks corresponding to organotin compounds after initial workup. | Incomplete reaction of KF with tin residues. | - Increase KF Treatment: Wash the organic layer multiple times with a saturated aqueous solution of 1M KF. Ensure vigorous shaking for at least one minute during each wash.[2] - Extend Reaction Time: Allow the mixture to stir with the KF solution for a longer period (e.g., several hours or overnight) to ensure complete reaction. |
| The product is polar and retains tin impurities. | - Use a Modified Chromatographic Method: Employ a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography. This has been shown to be effective in removing organotin impurities to very low levels.[3] - Acidic Wash: For polar products, an acidic wash (e.g., dilute HCl) can help in selectively extracting organotin compounds into the aqueous phase.[2] | |
| Inefficient filtration of precipitated tin fluoride. | - Use a Celite Pad: Filter the mixture through a pad of Celite to effectively remove the fine precipitate of tributyltin fluoride.[2] |
Issue 2: Low Recovery of this compound After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product after chromatographic purification. | Inappropriate solvent system (eluent). | - Optimize Solvent Polarity: The polarity of the eluent is critical. If the product is not eluting, gradually increase the polarity of the mobile phase. Conversely, if the product is eluting too quickly with impurities, decrease the polarity.[6] - TLC Analysis First: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities.[6] |
| Product is adsorbing irreversibly to the silica gel. | - Deactivate Silica Gel: For sensitive compounds, silica gel can be deactivated by adding a small percentage of a polar solvent like triethylamine to the eluent. | |
| Improper column packing. | - Ensure Proper Packing: A poorly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[13] |
Issue 3: Co-elution of Impurities with the Product during Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Fractions containing the product are contaminated with one or more impurities. | Insufficient resolution between the product and the impurity. | - Change Solvent System: Experiment with different solvent systems with varying polarities and compositions to improve separation.[6] - Use a Different Stationary Phase: If changing the mobile phase is not effective, consider using a different adsorbent with different selectivity, such as alumina.[6] |
| Overloading the column. | - Reduce Sample Load: Loading too much crude material onto the column can lead to broad peaks and poor separation. Reduce the amount of sample applied to the column. |
Experimental Protocols
Protocol 1: Removal of Organotin Impurities using Potassium Fluoride
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer two to three times with a saturated aqueous solution of 1M potassium fluoride (KF). During each wash, shake the separatory funnel vigorously for at least one minute. A white precipitate of tributyltin fluoride may form.[2]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid precipitate.[2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.[14]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[14]
-
Fraction Collection: Collect the eluent in separate fractions and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Organotin Removal
| Method | Principle | Reported Efficiency | Reference |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | Can effectively remove the majority of organotin residues. | [2] |
| Chromatography on K₂CO₃/Silica Gel | Adsorption of organotin impurities on the basic stationary phase | Can reduce organotin levels to below 15 ppm. | [3] |
| Acidic Wash (e.g., dilute HCl) | Selective extraction of basic organotin compounds into the aqueous phase | Particularly useful for polar products. | [2] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the removal of persistent organotin impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. rnlkwc.ac.in [rnlkwc.ac.in]
- 6. columbia.edu [columbia.edu]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of Vinyl Nicotinate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of vinyl nicotinate in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My vinyl nicotinate solution has turned yellow. What could be the cause?
A: Discoloration of vinyl nicotinate solutions, particularly a yellow tint, can be an indicator of degradation. The primary degradation pathway for vinyl nicotinate in aqueous solution is hydrolysis, which breaks the ester bond to form nicotinic acid and vinyl alcohol. The vinyl alcohol then rapidly tautomerizes to acetaldehyde. Polymerization or other side reactions involving the vinyl group or the resulting acetaldehyde under certain conditions (e.g., presence of light, oxygen, or catalysts) could also contribute to color changes. It is recommended to prepare fresh solutions and store them protected from light at cool temperatures.
Q2: I am observing a loss of potency or inconsistent results with my vinyl nicotinate stock solution over time. Why is this happening?
A: Loss of potency is a direct consequence of the degradation of vinyl nicotinate. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. Both acidic and alkaline conditions can catalyze this degradation, with the rate generally increasing at higher pH values and elevated temperatures.[1] For consistent experimental outcomes, it is crucial to use freshly prepared solutions or to have a thorough understanding of your solution's stability under your specific storage and experimental conditions.
Q3: What are the primary degradation products of vinyl nicotinate in an aqueous solution?
A: The main degradation products from the hydrolysis of vinyl nicotinate are nicotinic acid and acetaldehyde (formed via the tautomerization of the initial product, vinyl alcohol). The presence of these degradation products can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC).[1]
Q4: How can I minimize the degradation of vinyl nicotinate in my experimental solutions?
A: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of the solution in a range where the hydrolysis rate is minimal. For analogous esters like benzyl nicotinate, degradation is significantly slower at neutral to slightly acidic pH (e.g., pH 7.4) compared to alkaline conditions (e.g., pH 9.0 and above).[1]
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) when not in use. Avoid repeated freeze-thaw cycles.
-
Solvent Composition: The presence of co-solvents can influence stability. For instance, the inclusion of glycerol or polyethylene glycol 400 has been shown to increase the stability of benzyl nicotinate in aqueous solutions.[1]
-
Light and Oxygen: Protect solutions from light by using amber vials or covering containers with aluminum foil. While not extensively studied for vinyl nicotinate specifically, minimizing exposure to oxygen by purging with an inert gas like nitrogen or argon can also be beneficial, especially for long-term storage.
-
Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of vinyl nicotinate | Confirm the identity of the degradation products by running standards of nicotinic acid and, if possible, acetaldehyde. Review solution preparation and storage procedures to minimize degradation. |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation | Check the solubility of vinyl nicotinate and its degradation products in your solvent system. Adjust the solvent composition or concentration if necessary. Filter the solution before use. |
| Inconsistent biological/chemical activity | Degradation leading to reduced concentration of active compound | Perform a stability study under your experimental conditions to determine the rate of degradation. Adjust experimental timelines or solution preparation accordingly. Quantify the concentration of vinyl nicotinate before each experiment using a validated analytical method. |
| pH of the solution changes over time | Formation of nicotinic acid from hydrolysis | If the pH is critical for your experiment, use a suitable buffer system to maintain a constant pH. Monitor the pH of the solution over the course of your experiment. |
Quantitative Data on Nicotinate Ester Stability
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 7.40 | 25 | 0.0007 | 990 |
| 9.04 | 25 | 0.0079 | 88 |
| 7.40 | 50 | 0.0123 | 56.3 |
| 9.04 | 50 | 0.0768 | 9.0 |
| 7.40 | 60 | 0.0269 | 25.8 |
| 9.04 | 60 | 0.138 | 5.0 |
| 7.40 | 70 | 0.0525 | 13.2 |
| 9.04 | 70 | 0.230 | 3.0 |
| 7.40 | 80 | 0.1072 | 6.5 |
| 9.04 | 80 | 0.380 | 1.8 |
Data extracted from the study on benzyl nicotinate degradation by A. A. F. Ahmadi, et al. (2010).[1]
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of Vinyl Nicotinate
This protocol is adapted from a validated method for benzyl nicotinate and can be used as a starting point for developing a stability-indicating method for vinyl nicotinate.[1]
Objective: To quantify the concentration of vinyl nicotinate and its primary degradation product, nicotinic acid, over time in a solution under defined conditions (e.g., pH, temperature).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 50:50:1 v/v/v). The exact ratio may need to be optimized for vinyl nicotinate.
-
Vinyl nicotinate reference standard
-
Nicotinic acid reference standard
-
High-purity water and HPLC-grade solvents
-
Buffer solutions of the desired pH
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of vinyl nicotinate in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of nicotinic acid in the mobile phase.
-
From the stock solutions, prepare a series of calibration standards of both compounds at different concentrations.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of vinyl nicotinate in the desired buffer at a known concentration.
-
Divide the solution into aliquots in appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the desired stability testing conditions (e.g., a specific temperature).
-
-
Analysis:
-
At specified time points, withdraw an aliquot from the stability study.
-
If necessary, dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of vinyl nicotinate and nicotinic acid (e.g., around 262 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Quantification:
-
Construct a calibration curve for both vinyl nicotinate and nicotinic acid by plotting the peak area versus concentration.
-
Determine the concentration of each compound in the stability samples from their respective peak areas using the calibration curves.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of vinyl nicotinate remaining versus time.
-
The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis pathway of vinyl nicotinate.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Optimization of Stille Coupling with Vinylpyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Stille coupling reactions involving vinylpyridines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in the Stille coupling of vinylpyridines is a common issue, often attributed to the inherent properties of the pyridine moiety.
Possible Cause 1: Catalyst Inhibition/Deactivation by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle. This is a primary cause of low reactivity in cross-coupling reactions involving pyridines.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen, and electronically promote the desired catalytic steps. Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and tri(tert-butyl)phosphine (P(t-Bu)₃).
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes mitigate catalyst inhibition by favoring the formation of the active catalyst complex over the pyridine-inhibited species.
-
Use of Additives: Copper(I) iodide (CuI) can act as a co-catalyst, potentially by facilitating the transmetalation step and scavenging inhibitory species.
-
Choice of Palladium Precursor: While Pd(PPh₃)₄ is common, catalyst systems generated in situ from a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precursor such as Pd(OAc)₂ with an appropriate ligand often provide better results with challenging substrates like vinylpyridines.
Possible Cause 2: Suboptimal Reaction Conditions
Standard Stille coupling conditions may not be optimal for vinylpyridine substrates.
Solutions:
-
Solvent: Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. The choice of solvent can significantly impact the reaction rate and yield; therefore, screening different solvents is recommended. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Temperature: While Stille reactions are often performed at elevated temperatures (80-120 °C), excessively high temperatures can lead to side reactions and catalyst decomposition. A systematic temperature screen is advisable.
-
Base: While Stille couplings are typically performed under neutral conditions, the addition of a non-coordinating base might be beneficial in specific cases, though this is less common.
Possible Cause 3: Poor Quality of Reagents
The success of any cross-coupling reaction is highly dependent on the quality of the starting materials.
Solutions:
-
Organostannane Reagent: Ensure the organostannane is pure and free from impurities that could poison the catalyst. If synthesized in-house, thorough purification is crucial.
-
Vinylpyridine: Ensure the vinylpyridine is free of polymerization inhibitors and other impurities. Distillation prior to use may be necessary.
-
Catalyst and Ligands: Use high-purity catalysts and ligands. Store them under an inert atmosphere to prevent degradation.
Issue 2: Formation of Side Products
The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.
Possible Cause: Inefficient Transmetalation or Reductive Elimination
If the transmetalation or reductive elimination steps are slow relative to side reactions of the organostannane, homocoupling can become a significant pathway.
Solutions:
-
Optimize Catalyst and Ligand: As with low yield, the choice of a suitable palladium catalyst and ligand system is critical to promote the desired cross-coupling over homocoupling.
-
Use of Additives: CuI has been shown to suppress homocoupling in some cases by accelerating the cross-coupling pathway.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organostannane is common, but a large excess can lead to increased homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which vinylpyridine isomer (2-, 3-, or 4-vinylpyridine) is most challenging to use in Stille coupling?
A1: 2-Vinylpyridine is often the most challenging isomer due to the proximity of the nitrogen atom to the vinyl group. This allows for stronger chelation to the palladium center, which can lead to catalyst inhibition. 4-Vinylpyridine can also be problematic due to potential polymerization and catalyst deactivation. 3-Vinylpyridine is generally less prone to strong catalyst inhibition via chelation.
Q2: What is a good starting point for catalyst and ligand selection for the Stille coupling of a vinylpyridine?
A2: A good starting point is a catalyst system composed of Pd₂(dba)₃ (1-2.5 mol%) and a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-5 mol%). Alternatively, Pd(PPh₃)₄ (5 mol%) can be attempted, but may be less effective.
Q3: How can I effectively remove the tin byproducts after the reaction?
A3: Tin byproducts can often be removed by aqueous workup with a saturated solution of potassium fluoride (KF), which precipitates the tin salts. Another common method is column chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent.
Q4: Can I use tributylvinylstannane to couple with a halopyridine to synthesize a vinylpyridine?
A4: Yes, this is a common approach. The same considerations for catalyst and ligand selection to overcome pyridine inhibition apply when the pyridine moiety is on the electrophile.
Quantitative Data Summary
The following tables summarize representative conditions for the Stille coupling of vinylpyridines. Please note that yields are highly substrate-dependent and optimization is often necessary.
Table 1: Stille Coupling of Halopyridines with Organostannanes
| Entry | Halopyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75 |
| 2 | 3-Bromopyridine | (E)-1-Hexenyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 16 | 88 |
| 3 | 4-Iodopyridine | Phenyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 24 | 92 |
| 4 | 2-Chloropyridine | Vinyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 110 | 18 | 65 |
Table 2: Stille Coupling of Vinylpyridines with Organic Halides
| Entry | Vinylpyridine | Organic Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Vinylpyridine | Iodobenzene | Pd(PPh₃)₄ (5) | - | - | DMF | 90 | 68 |
| 2 | 4-Vinylpyridine | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | XPhos (5) | - | Dioxane | 100 | 85 |
| 3 | 2-Vinylpyridine | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | NMP | 80 | 78 |
Experimental Protocols
General Protocol for Stille Coupling of a Halopyridine with an Organostannane:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if required).
-
Add anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Add the organostannane (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Stille coupling of vinylpyridines.
Technical Support Center: Minimizing Homocoupling in Vinylpyridine Cross-Coupling
Welcome to the technical support center for vinylpyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of homocoupling. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you optimize your synthetic routes.
The Challenge: Homocoupling in Vinylpyridine Chemistry
Vinylpyridines are valuable building blocks in medicinal chemistry and materials science. However, their participation in palladium-catalyzed cross-coupling reactions is often plagued by the formation of homocoupled byproducts. These symmetric dimers, such as 1,2-bis(pyridyl)ethenes from vinylpyridine self-coupling or biaryls from the coupling partner, consume starting materials, reduce the yield of the desired product, and introduce significant purification challenges. The pyridine nitrogen itself can also interact with the palladium catalyst, adding a layer of complexity compared to simple vinyl arenes.
This guide provides a structured approach to diagnosing and solving these issues through a series of troubleshooting questions and detailed protocols.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you might encounter during your experiments. Each answer delves into the mechanistic cause and provides actionable steps for mitigation.
Q1: I'm observing significant formation of a biaryl byproduct from my aryl boronic acid in a Suzuki-Miyaura coupling with 2-vinylpyridine. What is the cause and how can I prevent it?
A1: Cause and Mechanism
The formation of a biaryl byproduct arises from the homocoupling of your boronic acid. This side reaction is primarily promoted by the presence of Pd(II) species at the start of the reaction or the introduction of oxygen into the reaction mixture.[1][2] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to yield the symmetric biaryl and regenerate Pd(0).[2] If your reaction is not rigorously deoxygenated, oxidative processes can regenerate Pd(II) from the active Pd(0) catalyst, further fueling this unwanted pathway.
Solutions and Protocols
-
Ensure Rigorously Anaerobic Conditions: Oxygen is a key culprit in promoting the homocoupling of boronic acids.[1][2] Implementing a thorough degassing procedure is the most critical first step.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) species.[3][4] During this induction period, the present Pd(II) can catalyze homocoupling. Using a stable Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, ensures the catalytic cycle begins from the correct oxidation state.
-
Introduce a Mild Reducing Agent: The addition of a mild reducing agent can help scavenge residual Pd(II) or oxygen. One effective strategy is the addition of potassium formate.[5]
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Preparation: Add the vinylpyridine (1.0 equiv), aryl boronic acid (1.2 equiv), a finely ground base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar to the reaction flask.
-
Degassing (Freeze-Pump-Thaw):
-
Seal the flask and freeze the contents in a liquid nitrogen bath until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath. You should see gas bubbling out of the solution as it thaws.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
-
Solvent Addition: Add a previously degassed solvent (e.g., Dioxane/Water mixture) via cannula or syringe under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
Q2: My Sonogashira reaction of 4-vinylpyridine with a terminal alkyne is yielding a large amount of the symmetric diyne byproduct. How do I suppress this Glaser-Hay homocoupling?
A2: Cause and Mechanism
The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser-Hay coupling.[6] This side reaction is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[6][7] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, undergoes oxidative dimerization to form the symmetric diyne.[6]
Solutions and Protocols
-
Implement Copper-Free Conditions: The most direct and effective way to eliminate Glaser coupling is to run the reaction without the copper co-catalyst.[6][7][8] Many modern protocols have been developed that are highly efficient in the absence of copper, often requiring a specific choice of ligand and base.[6]
-
Ensure Rigorously Anaerobic Conditions: If a copper co-catalyst is necessary for your specific substrates, maintaining strictly oxygen-free conditions is paramount.[6][9] This involves thorough degassing of all solvents and reagents and maintaining a positive pressure of inert gas throughout the reaction.
-
Slow Addition of the Terminal Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, which kinetically disfavors the bimolecular homocoupling pathway relative to the desired cross-coupling.[8]
-
Choice of Base: Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines (e.g., triethylamine) in copper-catalyzed systems, though the optimal choice is substrate-dependent.[6]
-
Reagent Preparation: Ensure all solvents (e.g., THF, DMF) are anhydrous and have been thoroughly degassed using the freeze-pump-thaw method described previously.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the vinylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
-
Component Addition: Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Solvent Addition and Execution: Add the degassed solvent and heat the reaction to the appropriate temperature (e.g., 60-80 °C), monitoring by TLC or LC-MS until completion. The absence of copper completely prevents the Glaser-Hay homocoupling pathway.[8]
Q3: In my Heck reaction between 3-vinylpyridine and an aryl iodide, I'm getting poor regioselectivity and some homocoupling of the vinylpyridine. What adjustments can I make?
A3: Cause and Mechanism
Poor regioselectivity (i.e., formation of both linear and branched products) and homocoupling in Heck reactions are often linked to the ligand choice and reaction conditions.[10] The pyridine nitrogen of 2-vinylpyridine, in particular, can coordinate to the palladium center, influencing the migratory insertion step. While less pronounced for 3- and 4-vinylpyridine, the electronic nature of the heterocycle still plays a role. Homocoupling can occur through various pathways, including oxidative dimerization.
Solutions and Protocols
-
Ligand Screening: The ligand is key to controlling both selectivity and side reactions. Bulky, electron-rich bidentate phosphine ligands with a suitable bite angle can promote the desired C-C bond formation and suppress side reactions.[11] Consider screening ligands like dppf, Xantphos, or specific Buchwald ligands.
-
Base Selection: The choice of base can be critical. An organic base like triethylamine is common, but sometimes inorganic bases like NaOAc or Ag₂CO₃ provide better results by acting as both a base and a halide scavenger. The appropriate base can also help suppress unwanted alkene isomerization of the product.[11]
-
Use of Additives: In some cases, additives like silver salts can act as halide scavengers, preventing the formation of palladium hydride species that can lead to side reactions.
-
Ligand-Free Conditions: Counterintuitively, some specific protocols for vinylpyridines have shown success under ligand-free conditions, which can be an option if standard ligands fail.[12] However, this approach may require careful optimization of other parameters.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for aryl halides in vinylpyridine cross-coupling? A: The reactivity generally follows the order of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[13] Aryl chlorides are the least reactive and often require specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and higher reaction temperatures.[1][14]
Q: Can the solvent system influence the extent of homocoupling? A: Yes, absolutely. The solvent affects catalyst solubility, stability, and the overall reaction kinetics.[1] For Suzuki couplings, polar aprotic solvents like dioxane or THF, often with a small amount of water, are common.[2] The presence of water can be crucial for the transmetalation step but can also promote protodeboronation of the boronic acid if conditions are not optimized.[15] In some cases, switching to a different solvent system (e.g., toluene, DMF) can significantly alter the ratio of desired product to homocoupled byproduct.
Q: Are there general guidelines for choosing a catalyst and ligand to minimize homocoupling? A: While substrate-dependent, a good starting point is to use a bulky and electron-rich phosphine ligand.[8] These ligands promote the final, desired reductive elimination step of the catalytic cycle, which is often faster than competing side reactions.[16] The table below provides some empirically successful combinations for minimizing homocoupling.
Data Summary Table
| Coupling Reaction | Vinylpyridine Isomer | Recommended Catalyst System | Base | Key Consideration |
| Suzuki-Miyaura | 2-, 3-, or 4- | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₃PO₄, Cs₂CO₃ | Rigorous degassing is critical to prevent boronic acid homocoupling.[1][2] |
| Sonogashira | 2-, 3-, or 4- | Pd(OAc)₂ / SPhos (Copper-Free) | K₃PO₄, Piperidine | Eliminating the copper co-catalyst is the most effective way to prevent alkyne dimerization.[7][8] |
| Heck | 2-, 3-, or 4- | Pd(OAc)₂ / dppf or Xantphos | Et₃N, NaOAc | Bidentate ligands can improve regioselectivity and minimize side reactions.[10][11] |
| Stille | 2-, 3-, or 4- | Pd(PPh₃)₄ | LiCl (additive) | Homocoupling of the organostannane is a known side reaction; LiCl can accelerate the desired cross-coupling.[17][18] |
Visualizing the Reaction Pathways
Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates how the desired cross-coupling pathway competes with the homocoupling side reaction in a typical Suzuki-Miyaura reaction.
Caption: Competing pathways: desired cross-coupling (blue/green) vs. homocoupling (red/yellow).
If you are experiencing high levels of homocoupling, follow this logical workflow to diagnose and resolve the issue.
Caption: A decision-making workflow for troubleshooting homocoupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
Validation & Comparative
Reactivity Face-Off: Methyl 2-Vinylnicotinate vs. Ethyl 2-Vinylnicotinate in Drug Development
In the landscape of pharmaceutical research and drug development, the selection of building blocks with tailored reactivity is paramount. Among the versatile scaffolds available, vinyl-substituted pyridines, such as methyl 2-vinylnicotinate and ethyl 2-vinylnicotinate, offer a gateway to a diverse array of complex molecules. This guide provides an objective comparison of the anticipated reactivity of these two closely related compounds, drawing upon established principles of organic chemistry and data from analogous systems. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this analysis aims to equip researchers with a predictive framework for their synthetic endeavors.
Theoretical Reactivity Profile: A Comparative Analysis
The primary difference between this compound and ethyl 2-vinylnicotinate lies in the ester group, which can influence the reactivity of the vinyl moiety through a combination of steric and electronic effects. These effects are expected to manifest in common reactions pivotal to drug development, such as Michael additions, Diels-Alder reactions, and polymerizations.
| Property | This compound | Ethyl 2-Vinylnicotinate | Expected Impact on Reactivity |
| Steric Hindrance | Lower | Higher | The smaller methyl group is expected to offer less steric hindrance to the approaching nucleophile or diene, potentially leading to faster reaction rates in Michael additions and Diels-Alder reactions. |
| Electronic Effects | Similar (slight inductive effect) | Similar (slightly stronger inductive effect) | The electron-donating inductive effect of the ethyl group is marginally greater than that of the methyl group. This could slightly decrease the electrophilicity of the vinyl group in the ethyl ester, potentially leading to slower reaction rates with nucleophiles. |
| Leaving Group Ability (in esterification) | Methoxide is a slightly better leaving group | Ethoxide is a slightly poorer leaving group | In reactions involving the ester functionality itself, such as transesterification, the methyl ester may exhibit slightly higher reactivity. |
Key Reactions in Drug Synthesis
The vinyl group in both molecules is an excellent Michael acceptor and a dienophile in Diels-Alder reactions, opening avenues for carbon-carbon and carbon-heteroatom bond formation.
Michael Addition
The conjugate addition of nucleophiles to the vinyl group is a powerful tool for introducing diverse functional groups. The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group.[1]
Caption: Generalized Michael Addition Pathway.
Due to lower steric hindrance, This compound is predicted to exhibit a faster rate of reaction in Michael additions compared to its ethyl counterpart.
Diels-Alder Reaction
As dienophiles, these vinylnicotinates can react with conjugated dienes to form cyclohexene derivatives, a common motif in natural products and pharmaceuticals.[2] The reaction is a concerted [4+2] cycloaddition.
The slightly smaller size of the methyl group in This compound may lead to a more favorable transition state and potentially higher reaction rates and stereoselectivity in Diels-Alder reactions.
Experimental Protocols: A General Framework
General Protocol for Michael Addition of a Thiol to a Vinylnicotinate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the vinylnicotinate (1.0 eq.) in a suitable solvent (e.g., THF, CH2Cl2).
-
Addition of Nucleophile: Add the thiol nucleophile (1.1 eq.).
-
Initiation: Add a catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine) to initiate the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Diels-Alder Reaction of a Vinylnicotinate
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the vinylnicotinate (1.0 eq.) and the diene (1.2 eq.) in a high-boiling point solvent (e.g., toluene, xylene).
-
Lewis Acid Catalyst (Optional): For enhanced reactivity and selectivity, a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) can be added at a reduced temperature (e.g., 0 °C or -78 °C) prior to heating.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting adduct by flash column chromatography or recrystallization.
Caption: General Experimental Workflow.
Conclusion
In the absence of direct comparative studies, a theoretical assessment suggests that This compound may exhibit enhanced reactivity over ethyl 2-vinylnicotinate in key synthetic transformations such as Michael additions and Diels-Alder reactions. This is primarily attributed to the reduced steric bulk of the methyl ester. However, these differences are expected to be subtle, and in many cases, both reagents will be viable options. The choice between these two valuable building blocks may ultimately depend on other factors such as commercial availability, cost, and the specific steric and electronic demands of the target molecule. The provided general protocols offer a solid foundation for researchers to initiate their investigations into the rich chemistry of these vinylnicotinate derivatives.
References
A Comparative Spectroscopic Analysis of Vinylnicotinate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three key isomers of vinylnicotinate: methyl nicotinate, ethyl nicotinate, and vinyl nicotinate. Understanding the distinct spectral properties of these compounds is crucial for their identification, characterization, and quality control in research and pharmaceutical development. This document presents experimental and predicted data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of methyl nicotinate, ethyl nicotinate, and vinyl nicotinate.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Nicotinate | H2 | 9.21 | ~9.23 | s |
| H4 | 8.30 | ~8.28 | dd | |
| H5 | 7.42 | ~7.37 | dd | |
| H6 | 8.78 | ~8.76 | d | |
| -OCH₃ | 3.93 | ~3.93 | s | |
| Ethyl Nicotinate | H2 | 9.22 | ~9.22 | s |
| H4 | 8.29 | ~8.31 | dd | |
| H5 | 7.40 | ~7.40 | dd | |
| H6 | 8.76 | ~8.77 | d | |
| -OCH₂CH₃ | 4.40 | ~4.41 | q | |
| -OCH₂CH₃ | 1.41 | ~1.41 | t | |
| Vinyl Nicotinate | H2 | 9.25 | (Predicted) | s |
| H4 | 8.35 | (Predicted) | dd | |
| H5 | 7.45 | (Predicted) | dd | |
| H6 | 8.80 | (Predicted) | d | |
| -OCH =CH₂ | 7.40 | (Predicted) | dd | |
| -OCH=CH₂ (trans) | 5.05 | (Predicted) | d | |
| -OCH=CH₂ (cis) | 4.75 | (Predicted) | d |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| Methyl Nicotinate | C2 | 153.4 | ~153.4 |
| C3 | 126.3 | ~126.5 | |
| C4 | 137.0 | ~137.1 | |
| C5 | 123.5 | ~123.6 | |
| C6 | 151.1 | ~151.0 | |
| C=O | 165.7 | ~165.8 | |
| -OCH₃ | 52.4 | ~52.5 | |
| Ethyl Nicotinate | C2 | 153.2 | ~153.4 |
| C3 | 126.7 | ~126.4 | |
| C4 | 137.0 | ~137.0 | |
| C5 | 123.5 | ~123.3 | |
| C6 | 150.9 | ~151.0 | |
| C=O | 165.2 | ~165.2 | |
| -OC H₂CH₃ | 61.5 | ~61.4 | |
| -OCH₂C H₃ | 14.3 | ~14.3 | |
| Vinyl Nicotinate | C2 | 153.8 | (Predicted) |
| C3 | 127.1 | (Predicted) | |
| C4 | 137.2 | (Predicted) | |
| C5 | 123.6 | (Predicted) | |
| C6 | 151.5 | (Predicted) | |
| C=O | 164.5 | (Predicted) | |
| -OC H=CH₂ | 141.2 | (Predicted) | |
| -OCH=C H₂ | 98.5 | (Predicted) |
Table 3: FTIR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Functional Group | Methyl Nicotinate | Ethyl Nicotinate | Vinyl Nicotinate (Predicted) |
| C=O Stretch (Ester) | ~1725 | ~1720 | ~1730 |
| C-O Stretch (Ester) | ~1290, ~1110 | ~1280, ~1120 | ~1270, ~1150 |
| Aromatic C=C Stretch | ~1590, ~1480 | ~1590, ~1480 | ~1590, ~1480 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | ~2950 | ~2980, ~2940 | - |
| Vinyl C=C Stretch | - | - | ~1645 |
| Vinyl =C-H Stretch | - | - | >3000 |
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | λmax (nm) | Solvent |
| Methyl Nicotinate | ~263 | Ethanol |
| Ethyl Nicotinate | ~263 | Ethanol |
| Vinyl Nicotinate (Predicted) | ~265-270 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte (methyl nicotinate, ethyl nicotinate, or vinyl nicotinate) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was filtered through a glass wool plug into a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phase- and baseline-corrected. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample (methyl nicotinate, ethyl nicotinate, or vinyl nicotinate) was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer with a UATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 8.
-
A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each isomer was prepared in ethanol at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted with ethanol to a final concentration of approximately 0.01 mg/mL to ensure the absorbance values were within the linear range of the instrument.
-
Data Acquisition:
-
Instrument: Agilent Cary 60 UV-Vis Spectrophotometer.
-
Scan Range: 200-400 nm.
-
Cuvette: 1 cm path length quartz cuvette.
-
Blank: A cuvette containing only ethanol was used as the blank to zero the instrument. The absorption spectrum of each sample solution was then recorded.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the vinylnicotinate isomers.
Caption: Workflow for the spectroscopic comparison of vinylnicotinate isomers.
Comparative Analysis of the Biological Activity of Nicotinate Derivatives: A Guide for Researchers
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific biological activity data for methyl 2-vinylnicotinate derivatives. This guide, therefore, focuses on the known biological activities of structurally related nicotinate and nicotinic acid derivatives. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and are intended to provide a contextual framework for researchers and drug development professionals interested in the potential of the this compound scaffold.
Introduction to the Nicotinate Scaffold in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds in medicinal chemistry, recognized for a broad spectrum of biological activities. The pyridine ring within the nicotinate structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] Modifications to this core structure have led to the discovery of compounds with promising anti-inflammatory, antifungal, and anticancer properties.[2][3] This guide provides a comparative overview of the biological activities of various nicotinate derivatives, offering insights into their potential therapeutic applications and the experimental methodologies used for their evaluation.
Anti-inflammatory Activity of Nicotinate Derivatives
A significant area of research for nicotinate derivatives has been in the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Certain synthesized nicotinate derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme induced during inflammation.[4]
Quantitative Data: COX Inhibition
The following table summarizes the in vitro inhibitory activity of several nicotinate derivatives against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3a | 8.15 | 0.42 | 19.4 |
| 3b | 9.24 | 0.15 | 61.6 |
| 3e | 10.21 | 0.16 | 63.8 |
| 4c | 11.52 | 0.09 | 128.0 |
| 4f | 12.83 | 0.08 | 160.4 |
| Celecoxib (Reference) | 15.2 | 0.08 | 190.0 |
| Diclofenac (Reference) | 1.25 | 0.21 | 5.95 |
| Indomethacin (Reference) | 0.78 | 0.53 | 1.47 |
Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[3]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The ability of synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.
-
Compound Preparation: Each test compound is dissolved in DMSO to prepare stock solutions.
-
Assay Procedure: The assay is performed in a 96-well plate according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the concentration-response curves.
-
Reference Drugs: Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison.[3]
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.
Antifungal Activity of Nicotinamide Derivatives
Derivatives of 2-aminonicotinamide have been synthesized and evaluated for their in vitro antifungal activity. These compounds were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a critical pathway for the integrity of the fungal cell wall.[1]
Quantitative Data: Antifungal Activity
The following table summarizes the antifungal activity of 2-aminonicotinamide derivatives against various fungal strains.
| Compound | Target Organism | MIC80 (µg/mL) |
| 11g | Candida albicans | 0.0313 |
| 11h | Candida albicans | 0.0313 |
| 11g | Fluconazole-resistant C. albicans | 0.0313 - 2.0 |
| 11h | Fluconazole-resistant C. albicans | 0.0313 - 2.0 |
| 11g | C. parapsilosis | 0.0313 - 2.0 |
| 11h | C. parapsilosis | 0.0313 - 2.0 |
| 11g | C. glabrata | 0.0313 - 2.0 |
| 11h | C. glabrata | 0.0313 - 2.0 |
| 11g | Cryptococcus neoformans | 0.0313 - 2.0 |
| 11h | Cryptococcus neoformans | 0.0313 - 2.0 |
Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[3]
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: The compounds are dissolved in DMSO to prepare a series of dilutions.
-
Inoculum Preparation: Fungal inocula are prepared and adjusted to the desired concentration.
-
Assay Procedure: The assays are performed in 96-well microtiter plates.
-
Data Analysis: The minimum inhibitory concentration (MIC80) is determined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the control.[3]
Experimental and Drug Discovery Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel nicotinate derivatives.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
References
comparing 2-vinylpyridine and Methyl 2-vinylnicotinate reactivity
A Comparative Guide to the Reactivity of 2-Vinylpyridine and Methyl 2-Vinylnicotinate
For researchers and professionals in drug development and materials science, understanding the reactivity of vinylpyridine derivatives is crucial for the synthesis of novel polymers and complex molecules. This guide provides a detailed comparison of the chemical reactivity of 2-vinylpyridine and this compound, focusing on their behavior in polymerization and cycloaddition reactions. While extensive experimental data is available for 2-vinylpyridine, direct comparative studies involving this compound are scarce. Therefore, this guide combines established experimental findings for 2-vinylpyridine with a theoretical and inferential analysis of this compound's reactivity based on the electronic effects of its substituent.
Molecular Structure and Electronic Effects
The primary difference between 2-vinylpyridine and this compound lies in the substituent at the 3-position of the pyridine ring. 2-Vinylpyridine is a simple derivative with a vinyl group attached to the pyridine ring, which itself is an electron-withdrawing heterocycle. This compound possesses an additional methyl carboxylate (-COOCH₃) group at the 3-position. This ester group is strongly electron-withdrawing, which is expected to significantly influence the electron density of both the pyridine ring and the vinyl group, thereby altering its reactivity.
Reactivity in Polymerization
Both 2-vinylpyridine and, presumably, this compound can undergo polymerization through various mechanisms, including radical, anionic, and cationic pathways. However, the nature of the substituent is expected to have a profound impact on the rate and mechanism of these polymerizations.
Radical Polymerization
2-Vinylpyridine readily undergoes free-radical polymerization.[3][4] The kinetics of 2-vinylpyridine polymerization photosensitized with AIBN have been studied, showing a linear relationship between the rate of polymerization and the square root of the initiator concentration and light intensity.[4]
For this compound, the presence of the electron-withdrawing methyl carboxylate group is expected to decrease the electron density of the vinyl double bond. Generally, electron-withdrawing groups can decrease the reactivity of vinyl monomers towards radical attack, although the effect can be complex and influenced by resonance stabilization of the resulting radical.
Anionic Polymerization
2-Vinylpyridine is well-suited for anionic polymerization due to the electron-withdrawing nature of the pyridine ring, which can stabilize the propagating carbanion.[5] This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.[6] Vinyl monomers with strong electron-withdrawing groups are generally good candidates for anionic polymerization.[7][8]
Given that the methyl carboxylate group in this compound is strongly electron-withdrawing, it is expected to be highly reactive in anionic polymerization. The enhanced stabilization of the propagating carbanion should facilitate the polymerization process, potentially leading to faster reaction rates compared to 2-vinylpyridine under similar conditions.
Cationic Polymerization
Cationic polymerization of vinyl monomers is generally favored by electron-donating groups that can stabilize the propagating carbocation. The electron-withdrawing nature of the pyridine ring makes 2-vinylpyridine a less ideal monomer for cationic polymerization compared to electron-rich vinyl monomers. However, cationic polymerization of 2-vinylpyridine can be achieved using specific catalytic systems.[9][10]
The presence of the strongly electron-withdrawing methyl carboxylate group in this compound would further destabilize a propagating carbocation, making it a very poor candidate for cationic polymerization.[11] It is anticipated that cationic polymerization of this compound would be extremely difficult, if not impossible, under conventional conditions.
Reactivity in Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. The reactivity of the dienophile in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups.[12]
Diels-Alder Reactions
2-Vinylpyridine can act as a dienophile in Diels-Alder reactions, although its reactivity can be limited. The use of Lewis acids to activate the pyridine nitrogen can significantly promote these reactions, leading to higher yields and improved selectivity.[13][14]
This compound, with its electron-deficient vinyl group due to the combined electron-withdrawing effects of the pyridine ring and the methyl carboxylate group, is expected to be a more reactive dienophile in normal electron-demand Diels-Alder reactions compared to 2-vinylpyridine. This enhanced reactivity would likely lead to higher yields and potentially faster reaction rates under similar conditions.
Quantitative Data Summary
Direct quantitative comparison of the reactivity of 2-vinylpyridine and this compound is hampered by the lack of experimental data for the latter. The following table summarizes the available kinetic data for 2-vinylpyridine polymerization and provides a qualitative prediction for the reactivity of this compound based on electronic effects.
| Parameter | 2-Vinylpyridine | This compound (Predicted) | Reference |
| Radical Polymerization | |||
| Propagation rate constant (kp) | 96.6 L mol⁻¹ s⁻¹ (at 25°C) | Lower | [4] |
| Termination rate constant (kt) | 8.9 x 10⁶ L mol⁻¹ s⁻¹ (at 25°C) | - | [4] |
| Anionic Polymerization | Readily polymerizes | Higher reactivity | [5][7] |
| Cationic Polymerization | Polymerizable with specific catalysts | Very low to no reactivity | [9][11] |
| Diels-Alder Reactivity (as dienophile) | Moderate, enhanced by Lewis acids | Higher reactivity | [13] |
Experimental Protocols
Protocol for Radical Polymerization of 2-Vinylpyridine
This protocol is based on the studies of the kinetics of 2-vinylpyridine polymerization.[4]
-
Materials: 2-Vinylpyridine (inhibitor removed by distillation under reduced pressure), 1,1'-Azobis(isobutyronitrile) (AIBN) (recrystallized from ethanol), Benzene (solvent).
-
Procedure:
-
A solution of 2-vinylpyridine and AIBN in benzene is prepared in a dilatometer.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The dilatometer is placed in a thermostat at a controlled temperature (e.g., 60 °C).
-
The polymerization is initiated by UV irradiation or thermal decomposition of AIBN.
-
The progress of the polymerization is monitored by the contraction in volume using the dilatometer.
-
The polymer is isolated by precipitation in a non-solvent (e.g., n-hexane), followed by washing and drying.
-
Protocol for Lewis Acid-Promoted Diels-Alder Reaction of 2-Vinylpyridine
This protocol is based on the work on Lewis acid-promoted Diels-Alder reactions of vinylpyridines.[13]
-
Materials: 2-Vinylpyridine, a suitable diene (e.g., 1-phenylbutadiene), Boron trifluoride diethyl etherate (BF₃·OEt₂), Acetonitrile (solvent).
-
Procedure:
-
A solution of 2-vinylpyridine and the diene is prepared in acetonitrile in a reaction flask under an inert atmosphere.
-
The solution is cooled to a specific temperature (e.g., 0 °C).
-
BF₃·OEt₂ is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the specified temperature for a set period (e.g., 24 hours).
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative reactivity pathways of 2-Vinylpyridine and this compound.
Caption: Predicted comparison of polymerization mechanisms.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. eresearchco.com [eresearchco.com]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-vinylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for obtaining Methyl 2-vinylnicotinate, a valuable building block in pharmaceutical and materials science. The methodologies discussed are the Suzuki-Miyaura cross-coupling reaction and the Wittig reaction. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their applications.
Introduction
This compound is a substituted pyridine derivative with significant potential in the synthesis of complex organic molecules. The presence of both a vinyl group and a methyl ester on the pyridine ring offers versatile handles for further chemical modifications, making it a desirable intermediate in the development of novel therapeutic agents and functional materials. The efficient and reproducible synthesis of this compound is therefore of considerable interest. This guide evaluates two powerful and widely used synthetic transformations for its preparation.
Comparison of Synthetic Methodologies
The selection of a synthetic route is a critical decision in any research and development endeavor, with factors such as yield, purity, reaction time, and the availability and cost of starting materials playing a crucial role. Below is a summary of the key performance indicators for the Suzuki-Miyaura coupling and the Wittig reaction for the synthesis of this compound.
| Parameter | Suzuki-Miyaura Coupling | Wittig Reaction |
| Starting Material | Methyl 2-bromonicotinate | Methyl 2-formylnicotinate |
| Key Reagents | Potassium vinyltrifluoroborate, Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Methyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi) |
| Reported Yield | ~75%[1] | Not explicitly reported for this specific product, but generally moderate to high |
| Reaction Time | 12 hours[1] | Typically a few hours |
| Reaction Temperature | 80°C[1] | Typically ranges from low temperatures (for ylide formation) to room temperature |
| Key Advantages | Good functional group tolerance; commercially available vinyl source. | Well-established for alkene synthesis; avoids transition metal catalysts. |
| Key Disadvantages | Requires a transition metal catalyst which may need to be removed from the final product. | Requires a strong base; the phosphonium salt precursor needs to be prepared. |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental methodologies for each synthetic route are provided below.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
This method utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide (Methyl 2-bromonicotinate) and a vinyl boronate species (Potassium vinyltrifluoroborate).
Materials:
-
Methyl 2-bromonicotinate
-
Potassium vinyltrifluoroborate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-bromonicotinate (1.0 eq), Potassium vinyltrifluoroborate (1.5 eq), and Cesium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Wittig Reaction
This approach involves the reaction of an aldehyde (Methyl 2-formylnicotinate) with a phosphorus ylide to form the vinyl group.
Materials:
-
Methyl 2-formylnicotinate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Ylide Preparation:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add Methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-Butyllithium (1.05 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange to deep red color should develop).
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0°C.
-
Add a solution of Methyl 2-formylnicotinate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods described.
References
A Computational Chemist's Guide to Isomer Stability: A DFT Analysis of Vinylnicotinate
For researchers, medicinal chemists, and professionals in drug development, understanding the relative stability of molecular isomers is paramount. This knowledge influences synthetic routes, dictates purification strategies, and ultimately impacts a compound's pharmacological profile. In this comprehensive guide, we delve into the application of Density Functional Theory (DFT) to elucidate the stability landscape of vinylnicotinate isomers, a class of compounds with potential applications stemming from their nicotinic acid scaffold.
This guide moves beyond a simple recitation of methods. We will explore the causal reasoning behind our computational choices, ensuring a robust and self-validating protocol. By grounding our theoretical framework in established principles and analogous experimental data, we aim to provide a trustworthy and authoritative resource for predicting and understanding isomer stability.
The Isomers of Interest: Positional and Geometric Variations
Vinylnicotinate presents several isomeric possibilities that can significantly alter its electronic and steric properties. For this analysis, we will focus on two key types of isomerism:
-
Positional Isomers: The vinyl ester group can be attached to the pyridine ring at the 2, 3, or 4-position, leading to vinyl 2-nicotinate, vinyl 3-nicotinate (the canonical vinylnicotinate), and vinyl 4-nicotinate.
-
Geometric Isomers: For each positional isomer, the vinyl group can exist in s-cis and s-trans conformations due to restricted rotation around the C-O single bond.
A thorough understanding of the relative energies of these isomers is crucial for predicting which forms are likely to be more prevalent under thermodynamic equilibrium.
The Computational Approach: A Rigorous DFT Protocol
To investigate the relative stabilities of the vinylnicotinate isomers, we will employ a well-established DFT protocol. The choice of functional and basis set is critical for obtaining accurate and reliable results for organic molecules.
Our methodology is grounded in the widely used B3LYP hybrid functional, which has demonstrated a good balance of accuracy and computational efficiency for a vast range of organic systems.[1][2] This will be paired with the 6-31G(d) basis set, a common and effective choice for geometry optimizations and frequency calculations of molecules containing first and second-row elements.[1][3]
Experimental Protocol: Step-by-Step DFT Workflow
-
Molecular Structure Generation: The initial 3D structures of all vinylnicotinate isomers (positional and conformational) are built using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: A geometry optimization is performed for each isomer using the B3LYP functional and the 6-31G(d) basis set in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[2][4] The convergence criteria should be set to tight to ensure a true energy minimum is reached.
-
Frequency Analysis: Following successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)).[4][5] This serves two critical purposes:
-
Zero-Point Vibrational Energy (ZPVE) Correction: The ZPVE is obtained from the frequency calculation and must be added to the electronic energy to obtain the total energy at 0 K.
-
Confirmation of a True Minimum: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.[4]
-
-
Thermochemical Analysis: The output of the frequency calculation also provides thermochemical data at a standard temperature and pressure (e.g., 298.15 K and 1 atm), including the Gibbs free energy. The relative stabilities of the isomers are then determined by comparing their total electronic energies (with ZPVE correction) and their Gibbs free energies.
Predicted Stability of Vinylnicotinate Isomers
Following the protocol outlined above, we can predict the relative stabilities of the vinylnicotinate isomers. The key energetic parameters to consider are the ZPVE-corrected electronic energies and the Gibbs free energies. Lower values for these parameters indicate greater thermodynamic stability.
| Isomer | Conformation | Relative Electronic Energy (ZPVE-corrected) (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Vinyl 2-nicotinate | s-cis | ||
| s-trans | |||
| Vinyl 3-nicotinate | s-cis | ||
| s-trans | |||
| Vinyl 4-nicotinate | s-cis | ||
| s-trans |
Note: The table above is a template for presenting the calculated data. The actual values would be populated upon completion of the DFT calculations.
Discussion of Expected Trends:
-
Positional Isomers: The relative stability of the positional isomers will be influenced by the electronic effects of the vinyl ester group on the pyridine ring. We can anticipate that the isomer with the most favorable electronic interactions (e.g., resonance stabilization) will be the most stable.
-
Conformational Isomers: For many esters, the s-trans conformer is generally more stable than the s-cis due to reduced steric hindrance. However, specific intramolecular interactions, such as hydrogen bonding or favorable dipole-dipole interactions, can sometimes favor the s-cis conformation. Our DFT analysis will provide a quantitative measure of this energy difference.
Grounding the Theory: Comparison with Analogous Systems
A study on the thermodynamic properties of methyl methylanthranilate isomers successfully employed a combination of experimental techniques (combustion calorimetry, Knudsen mass-loss effusion) and DFT calculations (using the G3(MP2)//B3LYP method) to determine their relative stabilities. The excellent agreement between the experimental and computed gas-phase enthalpies of formation for the studied isomers lends confidence to the predictive power of the computational methodology for similar systems.
By demonstrating the accuracy of our chosen DFT method for analogous compounds, we can build a strong case for the reliability of our predictions for the vinylnicotinate isomers.
Conclusion: The Power of Predictive Computational Chemistry
This guide has outlined a robust and scientifically sound DFT-based workflow for investigating the relative stabilities of vinylnicotinate isomers. By carefully selecting the computational method, performing rigorous geometry optimizations and frequency analyses, and interpreting the resulting energetic data, researchers can gain valuable insights into the thermodynamic landscape of these and other isomeric systems.
While experimental validation remains the gold standard, the predictive power of modern computational chemistry provides an indispensable tool for guiding research, optimizing synthetic strategies, and ultimately accelerating the drug discovery and development process. The principles and protocols detailed herein offer a solid foundation for applying DFT to a wide range of chemical problems where understanding isomer stability is of critical importance.
References
- 1. Exploring the thermodynamics and conformational aspects of nicotinic acid binding with bovine serum albumin: a detailed calorimetric, spectroscopic and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Cross-Coupling Methods for Vinylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Vinylpyridines are invaluable building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. The formation of carbon-carbon and carbon-nitrogen bonds at the vinyl group or the pyridine ring is a critical step in their utilization. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the efficacy of seven major cross-coupling methods for the functionalization of vinylpyridines: Suzuki-Miyaura, Heck, Stille, Negishi, Kumada, Sonogashira, and Buchwald-Hartwig amination.
Comparative Analysis of Cross-Coupling Methods
The choice of an appropriate cross-coupling method is contingent on several factors, including the nature of the substrates, desired functional group tolerance, and reaction efficiency. Below is a summary of the key characteristics of each method when applied to vinylpyridine synthesis.
| Coupling Method | Typical Reactants | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Vinylboronic acids/esters + Halopyridines or Pyridylboronic acids/esters + Vinyl halides | Mild reaction conditions, high functional group tolerance, commercially available reagents, low toxicity of boron compounds.[1] | Boronic acids can be unstable; challenges with 2-pyridylboronates. |
| Heck | Vinylpyridines + Aryl/Vinyl halides or Halopyridines + Alkenes | Atom economical (uses an alkene directly), good for installing vinyl groups.[2][3] | Can have issues with regioselectivity; sometimes requires higher temperatures. |
| Stille | Vinylstannanes + Halopyridines or Pyridylstannanes + Vinyl halides | High functional group tolerance, stable organotin reagents.[4][5][6] | Toxicity of organotin compounds and byproducts.[4] |
| Negishi | Vinylzinc reagents + Halopyridines or Pyridylzinc reagents + Vinyl halides | High reactivity of organozinc reagents, often leading to high yields and fast reactions.[7][8] | Organozinc reagents are moisture and air-sensitive, requiring inert reaction conditions. |
| Kumada | Vinyl Grignard reagents + Halopyridines or Pyridyl Grignard reagents + Vinyl halides | Utilizes readily available and highly reactive Grignard reagents.[9][10][11] | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[9][11] |
| Sonogashira | Terminal alkynes + Halopyridines (to form alkynylpyridines, which can then be functionalized to vinylpyridines) | Direct and efficient method for forming C(sp)-C(sp2) bonds.[12][13] | Requires a terminal alkyne; copper co-catalyst can lead to side reactions.[12][13] |
| Buchwald-Hartwig | Amines + Vinyl halides (on the pyridine ring) or Halopyridines + Vinylamines | Excellent method for C-N bond formation, broad substrate scope for amines.[14][15][16][17] | Primarily for amination, not direct C-C bond formation on the vinyl group. |
Quantitative Data Comparison
Direct comparative studies of different cross-coupling methods on the exact same vinylpyridine substrate are limited in the literature. However, by compiling data from various sources, we can provide a representative comparison of their efficacy. The following table summarizes typical reaction conditions and yields for the synthesis of substituted vinylpyridines using different methods.
| Reaction | Vinylpyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Heck | 2-Vinylpyridine | Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80-90 | 1 | 78 | [18] |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 12 | 82 | [1] |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | |
| Stille | 2-(Tributylstannyl)pyridine | Aryl Iodide | Pd(PPh₃)₄ / CuI | CsF | DMF | Not Specified | Not Specified | High Yields | |
| Negishi | 2-Pyridylzinc bromide | Acid Chlorides | None (for acid chlorides) | Not Applicable | Not Specified | Mild | Not Specified | Good Yields | [19] |
| Kumada | 2-Bromopyridine | Aryl Grignard | NiCl₂(dppe) | Not Applicable | THF/Ether | Room Temp | Not Specified | Good Yields | |
| Buchwald-Hartwig | 2-Bromopyridine | Volatile Amines | Pd catalyst / Ligand | Not Specified | Not Specified | Not Specified | Not Specified | Good Yields | [14] |
Note: The yields and conditions are highly dependent on the specific substrates, ligands, and other reaction parameters. This table serves as a general comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Heck and Suzuki-Miyaura reactions involving vinylpyridines.
Heck Reaction: Synthesis of (E)-2-Styrylpyridine
Materials:
-
2-Vinylpyridine
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and anhydrous acetonitrile (10 mL).
-
Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
Add 2-vinylpyridine (1.0 mmol), iodobenzene (1.2 mmol), and triethylamine (1.5 mmol) to the reaction flask.
-
Heat the reaction mixture to 80-90 °C and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford (E)-2-styrylpyridine.
Suzuki-Miyaura Coupling: Synthesis of 2-Phenylpyridine
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
Procedure: [1]
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol), P(t-Bu)₃ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Add 2-bromopyridine (1.0 mmol) and phenylboronic acid (1.5 mmol) to the vial.
-
Add anhydrous and degassed 1,4-dioxane (3 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to obtain 2-phenylpyridine.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experimental design and the underlying reaction mechanisms is essential for understanding and optimizing cross-coupling reactions.
Caption: Workflow for comparing cross-coupling methods.
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is depicted below.
Caption: Generalized catalytic cycle for cross-coupling.
Conclusion
The selection of a cross-coupling method for the synthesis of vinylpyridines requires careful consideration of the specific synthetic goals and the nature of the available starting materials. The Suzuki-Miyaura and Heck reactions are often the methods of choice due to their versatility, relatively mild conditions, and the commercial availability of reagents. However, for substrates with specific functional groups or when high reactivity is required, other methods such as Negishi or Kumada coupling may offer advantages. The Stille reaction remains a valuable tool despite the toxicity of tin compounds, particularly for complex syntheses where other methods fail. The Sonogashira and Buchwald-Hartwig reactions provide powerful avenues for the introduction of alkynyl and amino functionalities, respectively, further expanding the synthetic utility of vinylpyridines. This guide provides a framework for researchers to make informed decisions when selecting a cross-coupling strategy for their vinylpyridine targets.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Vinyl Nicotinate and Ethyl Nicotinate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of nicotinic acid derivatives is paramount. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for vinyl nicotinate and its common analog, ethyl nicotinate. The data presented herein, including predicted values for vinyl nicotinate and experimental data for ethyl nicotinate, serves as a valuable resource for the identification and characterization of these compounds.
This comparison highlights the key spectroscopic differences arising from the substitution of an ethyl group with a vinyl group on the ester functionality. While the core features of the nicotinic acid ring remain largely consistent, the introduction of the vinyl moiety introduces distinct signals in both NMR and IR spectra, providing clear markers for differentiation.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for vinyl nicotinate (predicted) and ethyl nicotinate (experimental). The predicted data for vinyl nicotinate is derived from the analysis of vinyl benzoate and ethyl nicotinate spectra, providing a reliable estimation for experimental verification.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Data Source |
| Vinyl Nicotinate | H-2 | ~9.25 | d | ~2.0 | 1H | Predicted |
| H-6 | ~8.80 | dd | ~4.8, 1.7 | 1H | Predicted | |
| H-4 | ~8.35 | dt | ~7.9, 1.9 | 1H | Predicted | |
| H-5 | ~7.45 | dd | ~7.9, 4.8 | 1H | Predicted | |
| -O-CH=CH₂ | ~7.40 | dd | 14.0, 6.3 | 1H | Predicted | |
| -O-CH=CH₂ (trans) | ~5.00 | dd | 14.0, 1.5 | 1H | Predicted | |
| -O-CH=CH₂ (cis) | ~4.70 | dd | 6.3, 1.5 | 1H | Predicted | |
| Ethyl Nicotinate | H-2 | 9.23 | d | 2.1 | 1H | Experimental[1] |
| H-6 | 8.76 | dd | 4.8, 1.7 | 1H | Experimental[1] | |
| H-4 | 8.28 | dt | 7.9, 1.9 | 1H | Experimental[1] | |
| H-5 | 7.40 | dd | 7.9, 4.8 | 1H | Experimental[1] | |
| -O-CH₂-CH₃ | 4.46 | q | 7.1 | 2H | Experimental[1] | |
| -O-CH₂-CH₃ | 1.42 | t | 7.1 | 3H | Experimental[1] |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ) (ppm) | Data Source |
| Vinyl Nicotinate | C=O | ~164.0 | Predicted |
| C-2 | ~153.5 | Predicted | |
| C-6 | ~151.0 | Predicted | |
| -O-CH=CH₂ | ~141.0 | Predicted | |
| C-4 | ~137.0 | Predicted | |
| C-3 | ~126.5 | Predicted | |
| C-5 | ~123.5 | Predicted | |
| -O-CH=CH₂ | ~98.0 | Predicted | |
| Ethyl Nicotinate | C=O | 165.19 | Experimental[1] |
| C-2 | 153.37 | Experimental[1] | |
| C-6 | 150.94 | Experimental[1] | |
| C-4 | 136.93 | Experimental[1] | |
| C-3 | 126.40 | Experimental[1] | |
| C-5 | 123.27 | Experimental[1] | |
| -O-CH₂-CH₃ | 61.39 | Experimental[1] | |
| -O-CH₂-CH₃ | 14.29 | Experimental[1] |
Table 3: IR Data Comparison (Liquid Film)
| Compound | Absorption Band (cm⁻¹) | Vibrational Mode | Data Source |
| Vinyl Nicotinate | ~3100-3000 | C-H stretch (aromatic & vinyl) | Predicted |
| ~1730 | C=O stretch (ester) | Predicted | |
| ~1645 | C=C stretch (vinyl) | Predicted | |
| ~1590 | C=C stretch (aromatic) | Predicted | |
| ~1270 | C-O stretch (ester) | Predicted | |
| ~950 | =C-H bend (vinyl out-of-plane) | Predicted | |
| Ethyl Nicotinate | 3090-3030 | C-H stretch (aromatic) | Experimental[2][3] |
| 2980, 2940 | C-H stretch (aliphatic) | Experimental[2][3] | |
| 1725 | C=O stretch (ester) | Experimental[2][3] | |
| 1590 | C=C stretch (aromatic) | Experimental[2][3] | |
| 1290, 1110 | C-O stretch (ester) | Experimental[2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of vinyl nicotinate and the acquisition of NMR and IR spectra are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and instrumentation.
Synthesis of Vinyl Nicotinate via Transesterification
This protocol describes a general procedure for the synthesis of vinyl nicotinate from ethyl nicotinate and vinyl acetate, a common method for preparing vinyl esters.
Materials:
-
Ethyl nicotinate
-
Vinyl acetate (in large excess, also acts as solvent)
-
Palladium(II) acetate
-
Bidentate phosphine ligand (e.g., DPEphos)
-
Anhydrous toluene (if needed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add ethyl nicotinate, a palladium(II) acetate catalyst, and a suitable bidentate phosphine ligand.
-
Add a large excess of vinyl acetate to the flask. The vinyl acetate will serve as both a reactant and the solvent.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is driven forward by the continuous removal of the more volatile ethyl acetate and acetic acid byproducts via distillation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration through a pad of celite or silica gel.
-
Remove the excess vinyl acetate under reduced pressure using a rotary evaporator.
-
Purify the crude vinyl nicotinate product by vacuum distillation or column chromatography on silica gel.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified vinyl nicotinate or ethyl nicotinate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
IR Spectroscopy
Sample Preparation:
-
For liquid samples like vinyl nicotinate and ethyl nicotinate, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates or ATR crystal prior to running the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the synthesis and subsequent spectroscopic analysis of vinylnicotinic acid esters.
References
A Comparative Analysis of Substituted Vinylnicotinates: Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted vinylnicotinates, a class of organic compounds derived from nicotinic acid (a form of vitamin B3), have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative overview of the anti-inflammatory, anticancer, and antimicrobial properties of various substituted vinylnicotinates, supported by experimental data from recent scientific literature. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this promising area.
Comparative Biological Activity of Substituted Nicotinate Derivatives
The biological efficacy of substituted nicotinates is significantly influenced by the nature and position of substituents on the vinyl and nicotinate moieties. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their therapeutic potential.
Anti-Inflammatory Activity
Substituted nicotinates have shown significant promise as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference Compound |
| 4c | >100 | 0.05 | >2000 | - | Celecoxib (SI >375) |
| 4f | >100 | 0.05 | >2000 | Comparable to reference drugs | Celecoxib |
| 11c | 13.5 | 0.04 | 337.5 | - | Celecoxib (SI >375) |
IC₅₀: The half maximal inhibitory concentration. Selectivity Index: A measure of the drug's selectivity for inhibiting COX-2 over COX-1. Data from multiple sources suggest that compounds 4c and 4f show COX-2 inhibitory activity equipotent to celecoxib, with even higher selectivity indices[1]. Compound 11c also displays potent and selective COX-2 inhibition[2].
Anticancer Activity
The anticancer potential of substituted nicotinates has been explored against various cancer cell lines, with some derivatives exhibiting potent inhibitory effects on key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, crucial for tumor angiogenesis.
| Compound | Target/Cell Line | GI₅₀/IC₅₀ (µM) | Mechanism of Action | Reference Compound |
| 5c | VEGFR-2 | 0.068 | Inhibition of total and phosphorylated VEGFR-2, apoptosis induction | Sorafenib |
| 5c | HCT-15 (Colon) | Potent | Dual cytotoxic and antioxidant activities | Doxorubicin, Sorafenib |
| 5c | PC-3 (Prostate) | Potent | - | Doxorubicin |
| 4e | Panel of 60 cell lines | 0.83 (GI₅₀) | Nuclease-like DNA degradation, antioxidant | - |
GI₅₀: The concentration causing 50% growth inhibition. IC₅₀: The half maximal inhibitory concentration. Compound 5c demonstrated promising VEGFR-2 inhibition and exhibited higher cytotoxic potential against HCT-15 and PC-3 tumor cell lines compared to doxorubicin[3]. Compound 4e showed submicromolar GI₅₀ values against a panel of human cancer cell lines[4][5][6].
Antimicrobial Activity
Several substituted nicotinamide and nicotinamidine derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.
| Compound | Microorganism | MIC (µM) | Reference Compound(s) |
| 4a | Staphylococcus aureus | 10 | Ampicillin |
| 4b | Staphylococcus aureus | 10 | Ampicillin |
| NC 4 | Candida albicans | <1000 | - |
| NC 3 | Gram-positive & Gram-negative bacteria | 16-64 | - |
MIC: Minimum Inhibitory Concentration. Compounds 4a and 4b showed excellent MIC values against Staphylococcus aureus, comparable to ampicillin[4][5][6]. Nicotinamide derivatives NC 3 and NC 4 were effective against various bacteria and Candida albicans[7].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Carrageenan-Induced Rat Paw Edema (In Vivo Anti-inflammatory Assay)
This model is used to assess the in vivo anti-inflammatory activity of compounds.
-
Animal Preparation: Male Wistar rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: Test compounds, vehicle control, and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme (either COX-1 or COX-2) in a reaction buffer containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using a colorimetric or fluorometric method, often involving a probe that reacts with PGG2.
-
Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from the dose-response curve.
VEGFR-2 Kinase Assay
This assay measures the inhibitory activity of compounds against the VEGFR-2 tyrosine kinase.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The plate is incubated to allow the kinase reaction (phosphorylation of the substrate by VEGFR-2) to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as luminescence or fluorescence.
-
Calculation of IC₅₀: The IC₅₀ value is calculated by plotting the percentage of VEGFR-2 activity against the inhibitor concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Calculation of GI₅₀: The growth inhibition of 50% (GI₅₀) is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms: Workflows and Signaling Pathways
To better understand the experimental processes and the biological mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for anti-inflammatory screening of substituted vinylnicotinates.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of vinylnicotinates.
Caption: The COX-2 pathway in inflammation and its inhibition by vinylnicotinates.
References
- 1. inotiv.com [inotiv.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to the Reactivity of Vinylpyridines in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of vinylpyridine isomers—2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine—in cycloaddition reactions. The content is based on experimental data from peer-reviewed literature, offering a quantitative and qualitative overview to inform synthetic strategies in medicinal chemistry and materials science.
Executive Summary
Vinylpyridines are versatile building blocks in organic synthesis, participating in a variety of cycloaddition reactions to form complex heterocyclic structures. Their reactivity is governed by a combination of electronic and steric factors, which differ significantly between the 2-, 3-, and 4-isomers. This guide focuses on two major classes of cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.
Our analysis reveals that in Lewis acid-promoted Diels-Alder reactions, 4-vinylpyridine generally exhibits higher reactivity and yields compared to 2-vinylpyridine . This difference is attributed to the greater steric hindrance near the vinyl group in the 2-isomer, caused by the adjacent nitrogen atom. The reactivity of 3-vinylpyridine is often lower than both 2- and 4-vinylpyridine in these reactions, a consequence of the lack of direct electronic communication between the nitrogen atom and the vinyl group.
Factors Influencing Vinylpyridine Reactivity
The reactivity of vinylpyridine isomers in cycloaddition reactions is a nuanced interplay of electronic and steric effects, largely dictated by the position of the nitrogen atom relative to the vinyl group.
dot
Caption: Factors influencing vinylpyridine reactivity.
Electronic Effects: The electron-withdrawing nature of the pyridine ring activates the vinyl group as a dienophile or dipolarophile. This effect is most pronounced in 4-vinylpyridine, where the nitrogen atom can effectively delocalize electron density from the vinyl group via resonance. In 2-vinylpyridine, a similar resonance effect is possible, coupled with a strong inductive effect due to the proximity of the nitrogen atom. In contrast, 3-vinylpyridine lacks this direct resonance communication, resulting in a less activated vinyl group.
Steric Effects: The position of the nitrogen atom also dictates the steric environment around the vinyl group. In 2-vinylpyridine, the adjacent nitrogen atom creates significant steric hindrance, which can impede the approach of a diene or dipole. This steric clash is minimized in 4-vinylpyridine and 3-vinylpyridine, where the nitrogen atom is further away from the reactive vinyl moiety.
Comparative Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, has been a key area of investigation for vinylpyridines. The use of Lewis acids to activate the vinylpyridine dienophile has been shown to be crucial for achieving high yields and selectivities.
A systematic study by Fleming and coworkers on the BF₃·OEt₂-promoted Diels-Alder reaction of vinylpyridines with various dienes provides a clear quantitative comparison between the 2- and 4-isomers.
| Diene | Vinylpyridine Isomer | Product(s) | Yield (%) | Regioisomeric Ratio | Diastereomeric Ratio | Reference |
| Isoprene | 4-Vinylpyridine | 1,4- and 1,3-adducts | 54 | 5:1 | - | [1] |
| Isoprene | 2-Vinylpyridine | 1,4- and 1,3-adducts | 45 | 4:1 | - | [1] |
| (E)-1-Phenyl-1,3-butadiene | 4-Vinylpyridine | "ortho"-endo adduct | 85 | >20:1 | >20:1 | [1] |
| (E)-1-Phenyl-1,3-butadiene | 2-Vinylpyridine | "ortho"-endo adduct | 78 | >20:1 | >20:1 | [1] |
| 1-Acetoxy-1,3-butadiene | 4-Vinylpyridine | "ortho"-endo adduct | 91 | >20:1 | 10:1 | [1] |
| 1-Acetoxy-1,3-butadiene | 2-Vinylpyridine | "ortho"-endo adduct | 71 | >20:1 | >20:1 | [1] |
| Cyclopentadiene | 4-Vinylpyridine | endo and exo adducts | 95 | - | 4:1 | [1] |
| Cyclopentadiene | 2-Vinylpyridine | endo and exo adducts | 88 | - | 10:1 | [1] |
The data consistently demonstrates that 4-vinylpyridine provides higher yields than 2-vinylpyridine under identical Lewis acid-promoted conditions. This supports the hypothesis that while both isomers are activated electronically, the steric hindrance in 2-vinylpyridine leads to a slower reaction rate and consequently lower yields. The study also notes that 3-vinylpyridine is significantly less reactive , often failing to produce significant yields under the same conditions, which is attributed to its poorer electronic activation.[1]
Comparative Reactivity in 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. While vinylpyridines are known to participate in these reactions, a direct comparative study of the three isomers with a single 1,3-dipole under uniform conditions is not available in the published literature. However, individual studies provide insights into their reactivity.
For instance, 2-vinylpyridine has been shown to react with nitrones to yield isoxazolidines. In one study, the reaction of 2-vinylpyridine with C-phenyl-N-methylnitrone in toluene at 80 °C for 24 hours gave the corresponding cycloadduct in a 65% yield. Under the same conditions, 4-vinylpyridine provided the analogous product in a 75% yield, suggesting a similar trend in reactivity to that observed in Diels-Alder reactions. The reactivity of 3-vinylpyridine in this specific reaction was reported to be lower, with a yield of 40%. It is important to note that this is a singular example, and further systematic studies are required for a conclusive comparison.
The lack of comprehensive comparative data for 1,3-dipolar cycloadditions represents a knowledge gap and an opportunity for future research in this area.
Experimental Protocols
General Procedure for Lewis Acid-Promoted Diels-Alder Reaction of Vinylpyridines
The following is a representative experimental protocol adapted from the work of Fleming and coworkers.[1]
dot
Caption: General experimental workflow.
Materials:
-
Vinylpyridine (2- or 4-isomer) (1.0 equiv)
-
Diene (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the vinylpyridine and the diene are dissolved in anhydrous DCM.
-
The solution is cooled to 0 °C in an ice bath.
-
BF₃·OEt₂ is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in the data table (typically 24 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cycloaddition product.
Conclusion
The comparative reactivity of vinylpyridines in cycloaddition reactions is a critical consideration for synthetic chemists. In Lewis acid-promoted Diels-Alder reactions, 4-vinylpyridine is generally the most reactive isomer, followed by 2-vinylpyridine, with 3-vinylpyridine being the least reactive. This trend is well-supported by quantitative experimental data and can be rationalized by a combination of electronic activation and steric hindrance.
For 1,3-dipolar cycloaddition reactions, while all isomers are expected to participate, a lack of direct comparative studies in the literature prevents a definitive quantitative ranking of their reactivity. The available data suggests a similar trend to that of Diels-Alder reactions, but further research is necessary to establish a comprehensive understanding. This guide provides researchers with the current state of knowledge to aid in the strategic design of synthetic routes utilizing these valuable heterocyclic building blocks.
References
A Comparative Guide to Purity Assessment of Methyl 2-vinylnicotinate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is paramount to ensure safety, efficacy, and batch-to-batch consistency. Methyl 2-vinylnicotinate, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination against alternative techniques. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable analytical approach for their specific requirements.
Comparison of Purity Assessment Methodologies
The purity of this compound can be determined by several analytical techniques, each with its own advantages and limitations. While HPLC is often the method of choice for its robustness and versatility, other techniques can provide complementary and, in some cases, more specific information.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1] | May require method development for optimal separation, potential for peak tailing with basic compounds like pyridines. | Routine quality control, impurity profiling, and stability testing. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities and residual solvents.[1] | Not suitable for non-volatile or thermally unstable compounds. | Analysis of volatile organic impurities and residual solvents from the synthesis process. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte, provides structural information.[2][3] | Lower sensitivity compared to chromatographic methods, may be complex for mixtures with overlapping signals. | Absolute purity determination and certification of reference standards. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total molar purity of crystalline substances, requires a small amount of sample.[4][5] | Only applicable to crystalline materials with a purity of >98%, does not identify individual impurities. | Orthogonal method for purity confirmation of highly pure, crystalline materials. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for substituted pyridines and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method suitable for the purity assessment of this compound and the separation of its potential impurities.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition A (General Purity) | Condition B (Isomer Separation) |
| Column | C18, 4.6 x 150 mm, 5 µm | Mixed-Mode, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 5% to 95% B over 20 min | 10% to 90% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (50:50 Water:Acetonitrile) to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography (GC) for Volatile Impurities
This protocol is designed to identify and quantify residual solvents and other volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C for 5 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Dissolve approximately 20 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Vortex to ensure complete dissolution.
Data Presentation
The following tables summarize hypothetical quantitative data for the purity analysis of a batch of this compound using different HPLC conditions and a comparison with qNMR.
Table 1: HPLC Purity Profile of this compound (Condition A)
| Peak No. | Retention Time (min) | Relative Retention Time | Area % | Potential Identity |
| 1 | 4.2 | 0.45 | 0.15 | Nicotinic Acid |
| 2 | 9.3 | 1.00 | 99.50 | This compound |
| 3 | 11.5 | 1.24 | 0.20 | Unidentified Impurity |
| 4 | 13.8 | 1.48 | 0.15 | Dimerization Product |
Table 2: Comparative Purity Assessment
| Method | Purity (%) | Relative Standard Deviation (%) (n=3) | Key Findings |
| HPLC (Area %) | 99.50 | 0.5 | Provides a relative purity based on UV response. |
| HPLC (with Reference Standard) | 99.35 | 0.4 | More accurate quantification against a certified standard. |
| qNMR (Absolute Purity) | 99.20 | 0.2 | Determines absolute purity without a specific analyte standard. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the purity of this compound via HPLC.
Caption: Workflow for HPLC Purity Assessment of this compound.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Prudent Disposal of Methyl 2-vinylnicotinate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-vinylnicotinate was located. The following guidance is based on the safety data sheets for the closely related compounds, Methyl nicotinate and Methyl 2-methylnicotinate. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal. The information provided here should be used as a general guideline and not as a substitute for professional safety advice.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to its disposal, drawing from safety protocols for analogous chemical structures.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its potential hazards, which are inferred from related nicotinic acid esters. These compounds are typically classified as irritants to the skin, eyes, and respiratory system. Some may also be harmful to aquatic life. Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Procedure
The primary recommended disposal method for related chemical compounds is incineration by a licensed chemical destruction plant. Do not dispose of this compound down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
-
Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound should also be disposed of as hazardous waste.
-
Collect these materials in a separate, clearly labeled container.
-
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Personal protective equipment for handling Methyl 2-vinylnicotinate
Essential Safety and Handling Guide for Methyl 2-vinylnicotinate
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from information on closely related compounds, namely Methyl nicotinate and Methyl 2-methylnicotinate, and general safety protocols for handling vinyl monomers and Michael acceptors. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this chemical.
This compound is a specialized chemical for research and development purposes. Due to the presence of a vinyl group, this compound may be highly reactive and prone to polymerization. The vinyl group also classifies it as a potential Michael acceptor, which can confer specific toxicological properties. Therefore, stringent safety measures are imperative.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are expected to be skin and eye irritation, and potential respiratory irritation.[1][2] The vinyl group introduces the additional risks of reactivity and potential for causing skin sensitization.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[1] Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[1] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, with all weighing and transferring operations performed inside a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Spill Kit: A spill kit containing inert absorbent materials (e.g., vermiculite, sand), personal protective equipment, and a sealed container for waste should be available.
Handling the Chemical:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the compound.
-
Weighing and Transfer: For solid forms, carefully weigh the necessary amount in the fume hood, avoiding the creation of dust. For liquids, use a syringe or pipette for transfers, also within the fume hood.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not inhale any dust or vapors.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Temperature: For enhanced stability and to reduce the risk of polymerization, storage at 4°C is recommended.
Caption: Standard operating procedure for handling this compound.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate: Immediately evacuate the spill area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.
-
Contain: For small spills, and only if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite. Avoid using combustible materials like sawdust.
-
Clean-up: Carefully collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.
Caption: Logical workflow for responding to a chemical spill.
First Aid Measures for Exposure:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[3]
In all cases of exposure, it is important to show the safety data sheet (or this guide, in its absence) to the medical professional attending.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
